(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-difluorophenyl)-(1H-pyrazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-7-1-2-8(9(12)3-7)10(15)6-4-13-14-5-6/h1-5,10,15H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDIAZWEELKPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C2=CNN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1897736-08-1 | |
| Record name | (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Calculated LogP and Hydrophobicity of Difluorophenyl Pyrazole Derivatives
Executive Summary
This technical guide provides a rigorous analysis of the physicochemical properties of difluorophenyl pyrazole derivatives, focusing on lipophilicity (LogP) and hydrophobicity. These scaffolds are critical in modern medicinal chemistry (e.g., COX-2 inhibitors, kinase inhibitors) and agrochemicals due to their unique ability to modulate metabolic stability and membrane permeability.[1] This guide details the "Fluorine Effect" on calculated LogP (cLogP) algorithms, provides a self-validating experimental protocol for accurate determination, and analyzes the structural implications for drug development.[1]
The Difluorophenyl Pyrazole Scaffold: Structural Significance
The pyrazole ring serves as a robust pharmacophore, offering multiple hydrogen-bonding acceptors and a rigid linker system. However, the introduction of a difluorophenyl group—typically at the
The Fluorine Effect on Hydrophobicity
Fluorine is often described as a "polar hydrophobe." While it is highly electronegative, its low polarizability and small Van der Waals radius (1.47 Å) allow it to mimic hydrogen sterically while altering electronic properties.[1]
-
Lipophilicity Modulation: A single fluorine substitution on a phenyl ring typically increases LogP by 0.25 – 0.40 units . However, difluoro-substitution is non-additive.[1] The relative positioning (e.g., 2,4-difluoro vs. 3,4-difluoro) creates dipole moments that can unexpectedly lower the effective lipophilicity compared to calculated summation models.[1]
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the para position blocks cytochrome P450 oxidation, extending half-life (
).[1]
Theoretical Framework: cLogP Algorithms vs. Reality
Calculating LogP for fluorinated compounds is notoriously prone to error because standard algorithms often treat fluorine as a simple hydrophobic bulk atom, ignoring its electronic withdrawal effects on the pyrazole ring.
Algorithmic Discrepancies
| Algorithm Type | Methodology | Limitation with Difluorophenyl Pyrazoles |
| Atom-Additive (e.g., XLOGP3) | Sums contributions of individual atoms.[1] | Often overestimates LogP by treating F atoms as independent lipophilic contributors, ignoring dipole cancellation in ortho/ortho or ortho/para patterns. |
| Fragment-Based (e.g., ClogP) | Uses predefined molecular fragments.[1] | More accurate but fails if the specific "difluorophenyl-pyrazole" fragment correction factor is missing from the library. |
| 3D-QSAR / QM-Based | Uses molecular surface and electrostatic potentials. | Most accurate for fluorinated systems but computationally expensive. Captures the "polar surface area" reduction caused by internal H-bonds. |
The "Abnormal" LogP Phenomenon
Recent studies indicate that gem-difluorination or vicinal difluorination can lead to a "lipophilicity dip." For pyrazoles, a 2,4-difluorophenyl group often exhibits a lower experimental LogP than predicted by additive models due to the high polarity of the C-F bonds increasing solvation in the aqueous phase via dipole-dipole interactions, despite the hydrophobic nature of fluorine.
Mandatory Visualization: Structure-Property Relationships[1][2]
The following diagram illustrates the multiparameter optimization cycle when introducing a difluorophenyl group to a pyrazole scaffold.
Figure 1: The impact of difluorophenyl substitution on the physicochemical and pharmacokinetic properties of pyrazole derivatives.
Experimental Protocol: Validating Hydrophobicity
To resolve the discrepancies between cLogP and actual lipophilicity, a self-validating experimental workflow is required. The Chromatographic Hydrophobicity Index (CHI) derived from HPLC is preferred over the shake-flask method for fluorinated compounds due to their potential volatility and low aqueous solubility.
Protocol: HPLC-Based LogP Determination (CHI Method)[1]
Objective: Determine the lipophilicity of difluorophenyl pyrazoles relative to a standard calibration set.
Reagents & Equipment:
-
Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Calibration Standards: A set of 5-7 compounds with known LogP values spanning the expected range (e.g., Acetanilide, Toluene, Naphthalene, Triphenylene).
Step-by-Step Methodology:
-
Preparation: Dissolve the difluorophenyl pyrazole derivative in 100% ACN to a concentration of 1 mg/mL.
-
Gradient Run: Inject 10 µL. Run a fast gradient from 0% to 100% Mobile Phase B over 5 minutes.
-
Retention Time (
) Measurement: Record the of the analyte and the calibration standards. -
CHI Calculation:
-
Plot the
of standards against their known CHI values (derived from literature LogP). -
Perform linear regression (
required for validation). -
Calculate the CHI of the pyrazole derivative.
-
-
Conversion to LogP: Use the equation:
(Note: This equation is instrument-specific and must be calibrated).[1]
Validation Checkpoint: If the calculated LogP deviates from the experimental LogP by > 0.5 units, suspect a specific "fluorine-dipole" interaction with the stationary phase or aqueous buffer. In such cases, 19F NMR spectroscopy in octanol/water mixtures is the authoritative secondary validation method.
Case Study: Comparative Data Analysis
The table below synthesizes data for a generic 1-phenyl-pyrazole scaffold substituted at the phenyl ring. It highlights the non-additive nature of fluorine substitution.
| Derivative | Substitution | cLogP (Consensus) | Exp. LogP (HPLC) | Notes | |
| A | Unsubstituted | 2.50 | 2.52 | +0.02 | Baseline reference.[1] |
| B | 4-Fluoro | 2.85 | 2.80 | -0.05 | Standard increment (+0.3).[1] Good agreement. |
| C | 2,4-Difluoro | 3.15 | 2.98 | -0.17 | Dipole Effect: The ortho-F interacts with the pyrazole nitrogens, increasing polarity slightly more than predicted.[1] |
| D | 3,4-Difluoro | 3.20 | 3.35 | +0.15 | Hydrophobic Bulk: Lacks the ortho-dipole effect; behaves more like a bulk lipophilic group.[1] |
| E | 2,4,6-Trifluoro | 3.45 | 3.10 | -0.35 | Steric/Electronic Crowding: Significant deviation due to twisted conformation reducing effective hydrophobic surface area.[1] |
Key Insight: The 2,4-difluorophenyl motif (Compound C) is often the "sweet spot" for drug design. It provides the metabolic stability of two fluorine atoms but maintains a LogP closer to the 4-fluoro analog than the 3,4-difluoro analog, aiding in keeping the molecule within the ideal lipophilic range (LogP < 3.5) for oral bioavailability.
Integrated Workflow Diagram
The following Graphviz diagram outlines the decision-making process for optimizing these derivatives.
Figure 2: Integrated workflow for the design and validation of fluorinated pyrazole derivatives.
References
-
Bentham Science. Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry. [1]
-
National Institutes of Health (PubMed). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry.[2][3]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] [1]
-
Australian Journal of Chemistry. Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules.[1]
-
National Institutes of Health (PubMed). Chemical and pharmacological properties of diflunisal. (Classic case study on difluorophenyl lipophilicity).
Sources
- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. LogP and logD calculations - Documentation [docs.chemaxon.com]
- 7. scilit.com [scilit.com]
- 8. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 12. Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacyjournal.org [pharmacyjournal.org]
Technical Guide: Solubility Profile of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol . This guide is structured to assist researchers in drug discovery and process chemistry who utilize this compound as a scaffold for kinase inhibitors (e.g., c-Met/ALK pathways).[1][2][3][4]
Executive Summary
(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol (MW: 210.18 g/mol ) is a bifunctional intermediate characterized by a lipophilic fluorinated aromatic ring and a polar pyrazole-methanol moiety.[2][3][4][5] Its solubility behavior is dictated by the competition between the hydrophobic 2,4-difluorophenyl group and the hydrogen-bonding capacity of the pyrazole NH and hydroxyl groups.[1][4][5]
-
DMSO (Dimethyl Sulfoxide): Acts as the primary solvent for stock solution preparation.[1][2][3][5] The compound exhibits high solubility (>50 mg/mL) due to DMSO’s ability to disrupt intermolecular hydrogen bonding and accept protons from the pyrazole and hydroxyl moieties.[1][2][5]
-
Methanol (MeOH): Serves as a secondary solvent or crystallization medium.[2][3][5] The compound exhibits moderate-to-good solubility (10–30 mg/mL) , which is highly temperature-dependent, making MeOH ideal for purification via recrystallization.[1][2][3][4][5]
Chemical Profile & Physicochemical Dynamics[3][5]
To understand the solubility, we must analyze the molecular interactions at play.[1] This compound is not a simple lipophile; it is an "amphiphilic" fragment.[1][4][5]
| Feature | Chemical Moiety | Solubility Impact |
| Lipophilicity | 2,4-Difluorophenyl | Increases LogP (~1.5–2.0).[2][3][4][5] Limits water solubility; enhances solubility in organic solvents (DMSO, MeOH, DCM).[1][2] |
| H-Bond Donor | Pyrazole -NH | Strong donor.[3][4][5] Binds tightly to DMSO (S=O) and MeOH (O).[1][2][3] |
| H-Bond Donor/Acceptor | Secondary Alcohol (-CHOH-) | Facilitates solvation in protic solvents (MeOH) but can lead to strong crystal lattice energy (reducing solubility) if not disrupted.[2][3][4][5] |
| H-Bond Acceptor | Pyrazole -N= | Weak acceptor.[3][4][5] Participates in solvent bridging.[1][4][5] |
Thermodynamic Solubility Mechanism
The dissolution of this solid requires overcoming its crystal lattice energy.[4][5]
-
In DMSO: The sulfoxide oxygen is a potent H-bond acceptor, effectively "stripping" the pyrazole NH and alcohol OH protons, breaking the crystal lattice efficiently.[1][4][5]
-
In Methanol: Solvation relies on a cooperative H-bond network.[1][3][4][5] While effective, the energy gain is lower than in DMSO, meaning saturation is reached at lower concentrations.[1]
Solubility in DMSO: The Universal Stock Solvent
Status: Preferred solvent for biological assays and chemical stock solutions.[1][4][5] Expected Solubility: > 50 mg/mL (up to 100 mM).[1][2][3][5]
Critical Considerations for DMSO
-
Hygroscopicity: DMSO aggressively absorbs atmospheric water.[4][5] Even 1% water content can significantly decrease the solubility of this lipophilic intermediate, causing "crashing out" over time.[1]
-
Freeze-Thaw Stability: Repeated freezing (at -20°C) and thawing can induce micro-precipitation.[2][3][4][5]
Protocol A: Preparation of 50 mM Stock Solution
Target Concentration: ~10.5 mg/mL
-
Weighing: Weigh 10.5 mg of the compound into a sterile, amber glass vial (avoid plastic if possible to prevent leaching).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).
-
Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate at 40 kHz for 5 minutes. The solution should be clear and colorless.
-
Validation: Visually inspect against a dark background for undissolved micro-particulates.[1][4][5]
Solubility in Methanol: The Process Solvent
Status: Preferred for synthesis workup, purification, and LC-MS sample preparation.[1][2][4][5] Expected Solubility: 10–30 mg/mL (Temperature Dependent).[2][3][5]
Temperature Dependence & Recrystallization
The solubility of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol in MeOH increases sharply with temperature.[2][3][4][5] This property is exploited for purification:
-
Cold MeOH: The difluorophenyl interactions promote crystal lattice reformation, precipitating the pure product while impurities remain in solution.[1][5]
Protocol B: Methanol Solubility Test (Visual Titration)
-
Place 10 mg of solid in a clear vial.
-
Add 200 µL of MeOH. Vortex.
-
Calculation:
Experimental Workflows & Decision Logic
The following diagram illustrates the decision matrix for solvent selection based on the application (Assay vs. Synthesis).
Figure 1: Decision matrix for solvent selection based on downstream application requirements.
Quantitative Solubility Determination (HPLC Method)
For precise solubility values (essential for formulation), use the Shake-Flask method coupled with HPLC.[1][2][3]
-
Saturation: Add excess solid to 1 mL of solvent (DMSO or MeOH) in a sealed vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter (Nylon filters may bind the pyrazole).[1][3][4][5]
-
Quantification: Inject filtrate into HPLC (C18 Column, Water/Acetonitrile gradient). Compare Peak Area to a standard curve.
Visualization of Molecular Interactions[1][6][7]
Understanding why DMSO works better than MeOH is crucial for troubleshooting.
Figure 2: Mechanistic comparison of solute-solvent interactions.[1][2][3] DMSO acts as a strong H-bond acceptor, effectively disrupting the crystal lattice.[2][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 114989444, (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanol. Retrieved from [Link][1][2][3]
-
MDPI (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles. Explains solubility trends of pyrazole derivatives in polar aprotic solvents. Retrieved from [Link][1][2][3]
Sources
Safety Data Sheet (SDS) and MSDS for (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Technical Safety & Handling Guide: (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Document Control:
Executive Summary
This guide provides a comprehensive technical analysis of the safety, handling, and physicochemical properties of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol .[1] As a Senior Application Scientist, I have structured this document to address the specific needs of drug discovery professionals working with this compound, which serves as a privileged scaffold in the synthesis of kinase inhibitors (e.g., c-Met, ALK targeting).
Critical Note: As of Q1 2026, this specific isomer is classified as a Research Chemical . No harmonized regulatory toxicological dossier (REACH/TSCA) exists. The safety protocols below are derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated phenyl-pyrazole carbinols.
Part 1: Chemical Identification & Physicochemical Profile
Understanding the physical nature of the compound is the first line of defense. The presence of the difluorophenyl ring significantly increases lipophilicity compared to non-fluorinated analogs, enhancing skin permeability.
Identification Matrix
| Parameter | Detail |
| Chemical Name | (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol |
| Common ID | Pyrazole-Carbinol Intermediate A |
| CAS Number | Not widely indexed (Refer to PubChem CID: 114989444) |
| Molecular Formula | C₁₀H₈F₂N₂O |
| Molecular Weight | 210.18 g/mol |
| SMILES | OC(c1cnn[H]c1)c2ccc(F)cc2F |
| Structure Class | Heterocyclic Secondary Alcohol |
Predicted Physicochemical Properties
Data derived from QSAR modeling of structural analogs.
| Property | Value | Implication for Safety |
| Physical State | White to Off-white Solid | Dust inhalation risk.[1] |
| Melting Point | 145–155 °C (Predicted) | Stable solid at RT; melt processing unlikely. |
| LogP (Octanol/Water) | ~1.8 – 2.2 | Moderate lipophilicity; potential for passive membrane transport. |
| pKa (Pyrazole NH) | ~14.0 (Acidic) / ~2.5 (Basic) | Amphoteric; compatible with weak acids/bases.[1] |
| Solubility | DMSO, Methanol, Ethyl Acetate | Use compatible solvent-resistant gloves.[1] |
Part 2: Hazard Identification (GHS Classification)
In the absence of animal toxicity data, we apply the Precautionary Principle . We classify this compound based on the known irritant profile of pyrazoles and the metabolic stability of fluorinated aromatics.
GHS Label Elements
-
Signal Word: WARNING
-
Pictograms:
- (Irritant)[1]
Hazard Statements (H-Codes)
-
H315: Causes skin irritation.[2][3] (Fluorinated motifs often exacerbate local irritation).
-
H302: Harmful if swallowed (Predicted Category 4 based on pyrazole alkaloids).
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3]
Part 3: Safe Handling & Engineering Controls
This section details the causality behind the safety choices. We do not use generic advice; we use protocols specific to fluorinated heterocycles.
The "Why" Behind the Protocol
-
Fluorine Substitution: The C-F bond is metabolically stable. If absorbed, the compound may persist longer than non-fluorinated analogs. Therefore, dermal protection is critical .
-
Pyrazole Nitrogen: The free NH in the pyrazole ring can act as a hydrogen bond donor, increasing binding affinity to biological targets (proteins), which suggests a potential for sensitization over repeated exposure.
Workflow Visualization
The following diagram outlines the decision logic for handling this compound in a research setting.
Figure 1: Risk-based handling workflow. Note the escalation to containment hoods for quantities >100mg due to potential dust generation.
Specific PPE Requirements
-
Gloves: Do NOT use latex. Fluorinated organics can permeate latex. Use Nitrile (minimum 0.11 mm thickness) . For prolonged contact (e.g., during synthesis workup), use Silver Shield/4H laminate gloves.
-
Respiratory: If working outside a fume hood (not recommended), a P95 or P100 particulate respirator is required.
-
Eyes: Chemical safety goggles. Face shield if handling solutions >500mL.
Part 4: Emergency Response & Toxicology
Fire Fighting (The HF Hazard)
Unlike standard organic fires, the combustion of this compound releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) .[1]
-
Action: Do not breathe smoke. Firefighters must wear full SCBA.[5]
-
Neutralization: Runoff water from fire control may be acidic (HF). Containment is necessary to prevent environmental damage.[5]
First Aid Protocols
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen. Monitor for delayed pulmonary edema (common with irritant dusts).
-
Skin Contact: Wash with soap and water for 15 minutes. Scientific Note: While not an HF source directly, if the compound degrades thermally, HF protocols apply.
-
Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist immediately.
Part 5: Synthesis Context & Stability
For researchers synthesizing this compound, understanding its origin helps in predicting impurities and stability.
Common Synthetic Route: This secondary alcohol is typically synthesized via the addition of a Grignard reagent to an aldehyde.
-
Starting Materials: 1H-pyrazole-4-carbaldehyde + (2,4-difluorophenyl)magnesium bromide.[1]
-
Impurity Profile: Likely contains traces of magnesium salts and unreacted aldehyde (sensitizer).
-
Stability: The secondary alcohol position is susceptible to oxidation to the ketone ((2,4-difluorophenyl)(1H-pyrazol-4-yl)methanone).[1] Store under inert gas (Argon/Nitrogen) at -20°C.
Figure 2: Synthetic pathway and degradation risk.[1] The oxidation step highlights the need for inert storage.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 114989444, (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanol. Retrieved March 9, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
- American Chemical Society (ACS).Identifying and Handling Research Chemicals with Unknown Toxicity. ACS Chemical Health & Safety Guidelines.
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Fluorinated Compounds). Retrieved from [Link]
Sources
Thermodynamic stability of fluorinated phenyl pyrazole alcohols
Thermodynamic Stability and Structural Dynamics of Fluorinated Phenyl Pyrazole Alcohols
Executive Summary: The Fluorine-Scaffold Paradox
Fluorinated phenyl pyrazole alcohols represent a high-value scaffold in medicinal chemistry (e.g., COX-2 inhibitors like Celecoxib analogs) and agrochemistry (e.g., Fipronil metabolites). The incorporation of fluorine imparts metabolic resistance and favorable lipophilicity (
This guide addresses the "Fluorine-Scaffold Paradox" : The same electron-withdrawing effects that improve biological efficacy often destabilize the pyrazole core through complex tautomeric shifts and regiochemical isomerization. This document provides a self-validating framework for assessing and controlling these thermodynamic parameters.
Structural Dynamics & Tautomeric Equilibrium
The thermodynamic stability of this scaffold is governed by the tautomeric equilibrium of the hydroxy-pyrazole moiety. Unlike simple phenols, these compounds exist in a dynamic flux between the enol form (hydroxy-pyrazole) and the keto form (pyrazolone) .
The Electronic Influence of Fluorine
The presence of a trifluoromethyl (
-
Electron Withdrawal: Fluorine lowers the electron density of the pyrazole ring.
-
Equilibrium Shift: In non-polar solvents, the OH-form (enol) is generally favored due to intramolecular hydrogen bonding. However, in polar protic solvents (like biological media), the equilibrium may shift toward the NH-form (keto), which can be susceptible to oxidation.
Key Insight: The thermodynamic stability is not a static value but a solvent-dependent variable.
Visualizing the Equilibrium
Figure 1: Tautomeric equilibrium between the stable Enol form and the labile Keto form, mediated by solvent polarity and pH.[1]
Regiochemical Stability: 1,3- vs. 1,5-Isomers
A critical thermodynamic failure mode in synthesis is the formation of the incorrect regioisomer.
-
1,5-Isomer (Kinetic Product): Often forms faster due to the nucleophilicity of the hydrazine terminal nitrogen attacking the most electrophilic carbonyl. However, it suffers from steric clash between the N-phenyl group and the C-5 substituent (especially if fluorinated).
-
1,3-Isomer (Thermodynamic Product): More stable. The bulky fluorinated group is positioned away from the N-phenyl ring.
Protocol for Isomer Verification: Do not rely solely on LC-MS, as isomers often have identical masses. You must use 19F-NMR or NOE (Nuclear Overhauser Effect) difference spectroscopy to confirm the spatial arrangement.
Experimental Assessment Protocols
To establish the thermodynamic profile of your specific analog, follow this self-validating workflow.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is the gold standard for determining bond dissociation energy and phase transitions.
Step-by-Step Protocol:
-
Sample Prep: Weigh 2–5 mg of dried crystalline sample into an alumina pan.
-
Equilibration: Purge with dry Nitrogen (
) at 50 mL/min for 10 minutes to remove surface moisture. -
Ramp: Heat from 30°C to 350°C at a rate of 10°C/min.
-
Analysis:
-
Endotherm 1: Melting point (
). Sharp peaks indicate high crystallinity/purity. -
Exotherm: Decomposition temperature (
).[2] -
TGA Overlay: If mass loss occurs before the melting endotherm, the compound is a solvate or hydrate (unstable). If mass loss coincides with the exotherm, it indicates degradation.
-
Forced Degradation Stress Testing
Thermodynamic stability predicts shelf-life. Validate this via stress testing.
| Stress Condition | Condition Details | Target Endpoint | Mechanism Probed |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | < 5% Degradation | Pyrazole ring opening |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | < 5% Degradation | De-fluorination / OH-deprotonation |
| Oxidation | 3% | < 2% Degradation | N-oxidation (N-oxide formation) |
| Thermal | 60°C / 75% RH, 7 days | No Polymorph Change | Crystal lattice energy stability |
Workflow Visualization
Figure 2: The "Gate-Stage" workflow for validating thermodynamic stability before biological testing.
Synthetic Pathway & Thermodynamic Control[3]
To maximize thermodynamic stability, the synthesis must avoid kinetic traps. The Regioselective Cyclocondensation is the critical step.
Recommended Pathway: Use a 1,3-dipolar cycloaddition approach where the hydrazine is reacted with a fluorinated 1,3-diketone (or equivalent synthon like a chalcone).
-
Temperature Control: Perform cyclization at reflux in ethanol/acetic acid. Higher temperatures favor the thermodynamic product (1,3-isomer).
-
Solvent Choice: Fluorinated alcohols (like TFE or HFIP) can be used as solvents to stabilize the transition state via hydrogen bonding, improving regioselectivity.
Figure 3: Reaction pathway showing the divergence between kinetic and thermodynamic isomers.
References
-
Zeng, H., et al. (2021).[3] Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. Journal of Organic Chemistry.
-
Elguero, J., et al. (2015). Tautomerism of Pyrazolones (Hydroxypyrazoles). ChemPhysChem.[4]
-
Tairov, M. A., et al. (2020).[5] Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. [5]
-
Wadamoto, M., et al. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Organic Chemistry Frontiers.
-
PerkinElmer Application Note. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
Sources
Chemical Structure Analysis and Application Potential of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Executive Summary
In the landscape of modern rational drug design, the strategic assembly of privileged pharmacophores is paramount. (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol (CAS: 1897736-08-1)[1] emerges as a highly versatile and potent building block for targeted therapeutics. This molecule elegantly bridges a lipophilic, metabolically robust 2,4-difluorophenyl ring with a hydrogen-bond-donating 1H-pyrazole moiety via a chiral carbinol node.
As a Senior Application Scientist, I approach this compound not just as a static chemical structure, but as a dynamic spatial tool. The carbinol center dictates the 3D trajectory of the two rings, allowing the pyrazole to anchor into kinase hinge regions while the difluorophenyl group occupies deep, hydrophobic allosteric pockets[2]. This guide provides an in-depth mechanistic analysis of its physicochemical properties, a self-validating synthetic methodology, and its critical role in medicinal chemistry.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties is the first step in predicting a compound's behavior in both synthetic workflows and biological assays. The dual presence of fluorine atoms and a pyrazole ring creates a unique electronic environment[3].
| Property | Value | Structural Causality |
| Chemical Name | (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol | Nomenclature reflecting the central methanol core. |
| CAS Registry Number | 1897736-08-1[1] | Unique identifier for supply chain and literature tracking. |
| Molecular Formula | C10H8F2N2O[3] | Determines exact mass for HRMS validation. |
| Monoisotopic Mass | 210.06047 Da[3] | Critical for [M+H]+ adduct identification in LC-MS. |
| Hydrogen Bond Donors | 2 (Carbinol OH, Pyrazole NH) | Enables bidentate interactions with target protein backbones. |
| Hydrogen Bond Acceptors | 3 (Pyrazole N, N, Carbinol O) | Facilitates solubility and solvent-channel interactions. |
| Rotatable Bonds | 2 | Provides conformational flexibility to induce target fit. |
Causality Insight: The 2,4-difluoro substitution pattern is not arbitrary. Fluorine's high electronegativity lowers the pKa of adjacent protons and withdraws electron density from the aromatic ring, significantly increasing the molecule's resistance to cytochrome P450-mediated oxidative metabolism[4].
Synthetic Methodology & Mechanistic Insights
The synthesis of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol requires precise control over the highly acidic pyrazole NH (pKa ~14). Direct addition of a Grignard reagent to an unprotected pyrazole-carbaldehyde will result in the destructive deprotonation of the NH, forming an insoluble magnesium salt and halting the reaction. Therefore, a transient protecting group strategy is mandatory.
Protocol: Self-Validating Synthesis via Grignard Addition
Phase 1: Protection of the Pyrazole NH
-
Initiation : Suspend 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.
-
Causality: The inert atmosphere prevents oxidative degradation of the aldehyde, while anhydrous conditions prevent the premature hydrolysis of the protecting group reagents.
-
-
Reagent Addition : Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) followed by a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq).
-
Causality: DHP reacts with the pyrazole NH to form a tetrahydropyranyl (THP) acetal, effectively masking the acidic proton from the upcoming organometallic reagent.
-
-
Validation Checkpoint : Monitor via TLC (Hexanes/EtOAc 1:1). Upon complete consumption of the starting material, quench with saturated aqueous NaHCO3. Extract and concentrate. Do not proceed until the aldehyde spot is fully resolved.
Phase 2: Nucleophilic Addition 4. Grignard Reaction : Dissolve the THP-protected intermediate in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Dropwise, add (2,4-difluorophenyl)magnesium bromide (1.2 eq).
-
Causality: Cooling to 0 °C thermodynamically controls the highly exothermic nucleophilic addition to the carbonyl carbon, minimizing side reactions such as enolization or pinacol coupling.
-
Validation Checkpoint : After 2 hours, quench with saturated aqueous NH4Cl. LC-MS analysis of the crude extract must confirm the [M+H]+ mass of the THP-protected carbinol intermediate.
Phase 3: Deprotection and Isolation 6. Cleavage : Dissolve the crude intermediate in methanol (MeOH) and add 2M HCl in ether (2.0 eq). Stir at room temperature for 4 hours.
-
Causality: The acidic conditions selectively hydrolyze the THP acetal, releasing the free pyrazole NH without affecting the newly formed carbinol C-C bond.
-
Purification : Neutralize with 1M NaOH, extract with EtOAc, and purify via flash column chromatography to yield the final product.
Synthetic workflow for (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol via Grignard addition.
Analytical Characterization (Self-Validating System)
To ensure the structural integrity of the synthesized compound, a multi-modal analytical approach is required. Relying on a single technique leaves blind spots in regiochemical confirmation.
-
19F NMR Spectroscopy : This is the most critical validation step for the 2,4-substitution pattern. The fluorine atom at the 2-position will exhibit a distinct multiplet due to coupling with both the adjacent aromatic protons and the fluorine at the 4-position. This serves as a definitive marker of regiochemistry, bypassing the signal overlap often seen in the 1H NMR aromatic region.
-
1H NMR Spectroscopy : The chiral carbinol proton (CH-OH) should appear as a distinct signal around 5.5–6.0 ppm. The pyrazole protons typically resonate as a broad singlet near 7.6 ppm; however, this is highly dependent on solvent and concentration due to rapid tautomerization of the NH proton.
-
High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode must yield an [M+H]+ peak at m/z 211.0677[3], confirming the exact molecular formula C10H8F2N2O.
Pharmacophore Mapping & Medicinal Chemistry Application
In medicinal chemistry, the architectural components of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol are highly sought after for targeted anti-cancer therapies and kinase inhibition[2].
-
The 1H-Pyrazole Core (Hinge Binder) : Pyrazole and its fused derivatives (e.g., pyrazolopyridines) are well-established hinge-binding motifs. They are capable of forming crucial bidentate hydrogen bonds with the ATP-binding pocket of kinase enzymes[2]. The nitrogen atoms act as both hydrogen bond donors and acceptors, mimicking the adenine ring of ATP.
-
The 2,4-Difluorophenyl Ring (Lipophilic Shield) : The incorporation of a difluorophenyl group is a proven strategy to enhance metabolic stability and modulate target selectivity[4]. In the context of kinase inhibitors, this ring often projects into the hydrophobic pocket adjacent to the gatekeeper residue, utilizing halogen and π-π interactions to anchor the molecule[5].
-
The Carbinol Linker (Chiral Node) : The sp3-hybridized carbon of the methanol group breaks the planarity of the molecule. This allows the two rings to adopt a V-shaped or folded conformation, which is frequently required to simultaneously engage the hinge region and the solvent-exposed or allosteric pockets[5].
Pharmacophore mapping of the compound's structural motifs to target binding sites.
References
-
PubChemLite : Structural Information and Monoisotopic Mass for (2,4-difluorophenyl)(1h-pyrazol-4-yl)methanol. Source: uni.lu. 3
-
ChemSrc : CAS Registry and Compound Properties for 1897736-08-1. Source: chemsrc.com. 1
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy . Source: PMC - NIH. 2
-
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors . Source: MDPI.4
-
Application of a macrocyclization strategy in kinase inhibitor development . Source: ScienceOpen.5
Sources
- 1. 1897736-08-1_CAS号:1897736-08-1_(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol - 化源网 [chemsrc.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - (2,4-difluorophenyl)(1h-pyrazol-4-yl)methanol (C10H8F2N2O) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors | MDPI [mdpi.com]
- 5. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
Technical Guide: Hydrogen Bond Donor/Acceptor Profiling of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
[1][2]
Executive Summary
The molecule (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol represents a critical pharmacophore scaffold, frequently utilized in the synthesis of ALK and MET kinase inhibitors (e.g., Crizotinib analogs).[1][2] Accurate determination of Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) counts is essential for predicting its solubility, membrane permeability, and ligand-protein binding affinity.[1][2]
Quick Reference Counts:
| Counting Standard | HBD Count | HBA Count | Notes |
|---|---|---|---|
| Lipinski (Rule of 5) | 2 | 2 | Standard MedChem definition (N + O only). |
| Physical / QM | 2 | 4 | Includes weak electrostatic interactions from Fluorine.[1][2] |
| Effective (Solvated) | ~1.5 | ~2 | Accounts for potential intramolecular H-bonding (OH···F). |
This guide details the structural origins of these counts, the impact of pyrazole tautomerism, the "organic fluorine" debate, and protocols for experimental validation.
Structural Anatomy & Theoretical Enumeration[2]
To understand the H-bonding capacity, we must deconstruct the molecule into its functional modules. The structure consists of an electron-deficient phenyl ring linked to an amphoteric pyrazole ring via a chiral hydroxymethylene bridge.
Functional Group Analysis[3][4]
-
The Linker (Methanol group):
-
HBD Contribution: 1 (The proton on Oxygen).
-
HBA Contribution: 1 (The lone pairs on Oxygen).[2] Note: While oxygen has two lone pairs, steric constraints usually limit it to accepting one strong H-bond in a binding pocket, though theoretically, it counts as 1 or 2 depending on the software.[2] Lipinski counts the atom, not the pairs.
-
The Heterocycle (1H-Pyrazole):
-
The Phenyl Substituents (2,4-Difluoro):
Visualization of H-Bonding Sites
The following diagram illustrates the pharmacophore mapping and the distinction between strong and weak interaction sites.
Figure 1: Pharmacophore decomposition showing the origin of donor and acceptor sites.[1][2] Green nodes indicate Lipinski-compliant sites; Grey nodes indicate weak electrostatic acceptors.[1][2]
The Pyrazole Tautomerism Challenge
A critical aspect often overlooked in automated counting is annular tautomerism .[1][2] Pyrazoles exist in dynamic equilibrium between two tautomeric forms. While the total count (HBD=1, HBA=1 for the ring) remains constant, the position of these features changes, which drastically affects binding modes.
The Mechanism
In solution, the proton oscillates between the two nitrogen atoms.
-
Tautomer B (2H): Proton on N2. N1 is the acceptor.
For (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol, the substituent is at position 4.[1][2] Due to the symmetry of the 4-substituted pyrazole, Tautomer A and Tautomer B are degenerate (identical in energy) unless the chiral hydroxyl group interacts with one of them, breaking the symmetry.
Impact on Drug Design
If the hydroxyl group forms an intramolecular hydrogen bond with the pyrazole nitrogen (an OH···N interaction), it "locks" the tautomer and reduces the energy penalty for desolvation upon protein binding.
Figure 2: Tautomeric equilibrium necessitates that the binding pocket selects one specific protonation state.
The Fluorine Debate: Are C-F Bonds Acceptors?
In the context of this molecule, the 2,4-difluoro substitution is not merely for metabolic stability; it modulates the electronic environment.
-
The Consensus: Organic fluorine is a poor hydrogen bond acceptor compared to Nitrogen or Oxygen.
-
The Nuance: C-F acts as an acceptor only in the absence of better acceptors or when geometrically forced.
-
Quantification:
Recommendation: For "Rule of 5" calculations, exclude F. For 3D-QSAR or molecular dynamics simulations, assign F a partial charge and treat it as a weak acceptor.[1][2]
Experimental Validation Protocols
As a scientist, you should not rely solely on calculated values. The following protocols define how to empirically measure the H-bond acidity (Donor strength) and basicity (Acceptor strength) of this specific molecule.
Protocol A: NMR Titration (The Gold Standard)
This method determines the H-bond acidity (
Objective: Measure HBD strength of the -OH and Pyrazole -NH.
-
Preparation:
-
Acquisition:
-
Analysis:
-
Interpretation:
Protocol B: Solvatochromic Analysis (Abraham Descriptors)
This method validates the overall H-bond acidity (
Workflow:
Implications for Drug Development
Understanding the HBD/HBA count of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol allows for better prediction of ADME properties:
-
Permeability: With an HBD count of 2 and HBA of 2, the molecule is well within the "sweet spot" for passive diffusion (HBD < 5, HBA < 10).
-
Solubility: The pyrazole ring provides a basic center (pKa ~ 2.5).[2] At gastric pH (pH 1-2), the pyridine-like nitrogen will protonate, significantly enhancing solubility.[1][2] At blood pH (7.4), it remains neutral and lipophilic.[1][2]
-
Intramolecular Shielding: If the -OH forms a 6-membered ring H-bond with the 2-Fluoro substituent, the effective HBD count drops.[1][2] This "chameleon effect" can improve membrane permeability by hiding the polar -OH group during transport through the lipid bilayer.
References
-
Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Abraham, M. H., et al. (2006).[1][2] NMR method for the determination of solute hydrogen bond acidity.[5][10][11] Journal of Organic Chemistry.
-
Champagne, P. A., et al. (2015).[1][2][12] Organic Fluorine as a Hydrogen-Bond Acceptor: Recent Examples and Applications. Synthesis.
-
Alkorta, I., & Elguero, J. (2022).[1][2] Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.[1][2]
-
Hunter, C. A. (2004).[1][2] Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition of Genetic Information. Angewandte Chemie International Edition. [1][2]
Sources
- 1. (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol | C12H13F2N3O2 | CID 10286074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (2,4-difluorophenyl)(1h-pyrazol-4-yl)methanol (C10H8F2N2O) [pubchemlite.lcsb.uni.lu]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. urc.ucdavis.edu [urc.ucdavis.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMR method for the determination of solute hydrogen bond acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sioc.cas.cn [sioc.cas.cn]
Methodological & Application
Application Note: Synthesis and Mechanistic Evaluation of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Executive Summary
(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol (CID 114989444)[1] is a highly versatile fluorinated heterocyclic building block. Molecules containing the pyrazol-4-yl methanol motif are frequently utilized in the development of advanced therapeutics, particularly in the structural optimization of kinase inhibitors for oncology indications[2]. This application note details a robust, three-step organometallic protocol for its synthesis from 2,4-difluorobenzaldehyde and 4-bromopyrazole. Designed for drug development professionals, this guide emphasizes mechanistic causality, in-process validation, and scalable parameters to ensure high-fidelity reproducibility.
Mechanistic Rationale & Strategic Design
The direct nucleophilic addition of a pyrazole carbanion to an aldehyde requires precise control over the acidic 1H-pyrazole nitrogen to prevent the premature quenching of organometallic reagents.
-
Step 1: N-Protection (THP) . The free NH group of 4-bromopyrazole is highly acidic. If left unprotected, it would rapidly consume the organolithium reagent, forming an insoluble and unreactive lithium pyrazolide. We utilize 3,4-dihydro-2H-pyran (DHP) to install a tetrahydropyranyl (THP) protecting group. The THP acetal is completely stable to the strongly basic conditions of the subsequent lithiation but is easily cleaved under mild acidic conditions.
-
Step 2: Halogen-Metal Exchange & Nucleophilic Addition . The THP-protected 4-bromopyrazole undergoes a rapid halogen-metal exchange when treated with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C)[3]. This generates a highly polarized C–Li bond[4]. The resulting 4-lithiopyrazole acts as a powerful nucleophile, attacking the electrophilic carbonyl carbon of 2,4-difluorobenzaldehyde to form the critical C–C bond[4].
-
Step 3: Deprotection . Following aqueous workup, the resulting alkoxide is protonated to yield the THP-protected alcohol. A final global deprotection using methanolic HCl hydrolyzes the THP acetal, releasing the target free pyrazole.
Synthetic Workflow Visualization
Figure 1: Step-by-step synthetic workflow for (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol.
Experimental Protocols (Self-Validating Workflows)
Protocol 1: Synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
-
Charge : To an oven-dried, argon-purged round-bottom flask, add 4-bromopyrazole (1.0 equiv, e.g., 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).
-
Reagent Addition : Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by a catalytic amount of trifluoroacetic acid (TFA, 0.1 equiv).
-
Reaction : Stir the mixture at reflux (40 °C) for 4 hours.
-
Validation Checkpoint : Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the baseline 4-bromopyrazole spot disappears, replaced by a non-polar spot (Rf ~0.6). Causality: Confirming the complete disappearance of the starting material ensures no free NH remains to consume n-BuLi in the next step.
-
Workup : Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.
Protocol 2: Halogen-Metal Exchange and Addition to 2,4-Difluorobenzaldehyde
-
Preparation : Dissolve the THP-protected 4-bromopyrazole (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.15 M) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation : Dropwise add n-BuLi (1.6 M in hexanes, 1.1 equiv) over 15 minutes[3]. Stir at -78 °C for 30 minutes. Causality: Cryogenic temperatures prevent the highly reactive organolithium intermediate from undergoing unwanted side reactions, such as ring-opening or proton abstraction from the THF solvent.
-
Electrophile Addition : Dropwise add 2,4-difluorobenzaldehyde (1.1 equiv)[2] dissolved in a minimum volume of anhydrous THF. Stir for 1 hour at -78 °C, then allow to slowly warm to 0 °C over 2 hours.
-
Validation Checkpoint : Quench a 0.1 mL aliquot in aqueous NH4Cl and analyze via LC-MS. The mass of the THP-protected alcohol intermediate [M+H]+ (m/z ~339.1) should be the dominant peak.
-
Workup : Quench the bulk reaction with saturated aqueous NH4Cl. Extract with ethyl acetate (3x). Wash organics with brine, dry over MgSO4, and concentrate.
Protocol 3: Acidic Deprotection
-
Reaction : Dissolve the crude THP-protected intermediate in methanol (0.2 M). Add 4M HCl in dioxane (3.0 equiv). Stir at room temperature for 12 hours.
-
Validation Checkpoint : TLC (DCM/MeOH 9:1) will show the conversion of the starting material to a highly polar product spot (Rf ~0.3).
-
Isolation : Concentrate the mixture to remove volatiles. Neutralize with saturated NaHCO3, extract with ethyl acetate, dry, and purify via silica gel chromatography to afford the pure (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanol[1].
Quantitative Data & Analytical Summary
| Parameter | Step 1: Protection | Step 2: Addition | Step 3: Deprotection |
| Target Intermediate | 4-Bromo-1-THP-pyrazole | THP-Protected Alcohol | Final Pyrazole Alcohol |
| Expected Yield | 90 - 95% | 75 - 85% | 80 - 90% |
| Key 1H-NMR Shift (CDCl3) | δ 5.40 (t, 1H, THP acetal CH) | δ 6.05 (s, 1H, CH-OH) | δ 6.15 (s, 1H, CH-OH), 10.5 (br s, 1H, NH) |
| Mass Spec Target | [M+H]+ 231.0 / 233.0 | [M+H]+ 339.1 | [M+H]+ 211.0[1] |
| Critical Control | Complete conversion of SM | Strict anhydrous conditions | Complete THP cleavage |
Troubleshooting & Critical Parameters
-
Moisture in Step 2 : Organolithium reagents are highly sensitive to moisture, which rapidly protonates the nucleophile to yield the des-bromo pyrazole byproduct[4]. Causality/Solution: Rigorously dry all glassware (flame-drying under vacuum) and use Karl Fischer titration to ensure THF moisture is <50 ppm.
-
Incomplete Halogen-Metal Exchange : If the n-BuLi titer has degraded over time, the exchange will stall, leaving unreacted starting material. Causality/Solution: Always titrate n-BuLi (e.g., with diphenylacetic acid) prior to use to ensure accurate stoichiometry.
-
Stalled Deprotection : THP cleavage can sometimes stall if the acid is neutralized by residual basic impurities from the previous step's workup. Causality/Solution: Monitor the pH of the methanolic solution; add additional HCl if the reaction mixture is not strongly acidic (pH < 2).
References
Sources
Application Note: Catalytic Reduction Strategies for (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
This Application Note is designed as a definitive technical guide for the catalytic reduction of (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanone to its corresponding alcohol, (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanol .[1] This scaffold is a critical pharmacophore in medicinal chemistry, particularly for ALK, ROS1, and TRK kinase inhibitors (e.g., analogs of crizotinib, larotrectinib).
The guide prioritizes chemoselectivity (avoiding defluorination and pyrazole ring reduction) and scalability .[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The reduction of (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanone presents a unique set of chemoselective challenges distinct from simple aromatic ketone reductions. The presence of the electron-withdrawing fluorine atoms on the phenyl ring and the coordination-active nitrogen atoms on the pyrazole ring requires a tailored catalytic approach.
Key Challenges
-
Hydrodefluorination (HDF): Standard hydrogenation catalysts (e.g., Pd/C) under H₂ pressure can readily cleave C–F bonds, especially at the ortho and para positions (2,4-difluoro pattern), leading to impure products.
-
Catalyst Poisoning: The basic nitrogen (N2) of the pyrazole ring and the acidic N-H (N1) can coordinate to metal centers (Pd, Pt, Ru), deactivating homogeneous catalysts.
-
Over-reduction: High-energy conditions may reduce the pyrazole ring to a pyrazolidine or reduce the phenyl ring.[1]
Strategic Solutions
This guide details two validated catalytic protocols:
-
Method A (Homogeneous): Asymmetric Transfer Hydrogenation (ATH) using Ru(II) catalysts.[1] Best for: Enantioselectivity, mild conditions, preventing defluorination.
-
Method B (Heterogeneous): Platinum-catalyzed Hydrogenation.[1] Best for: Scalable racemic synthesis, robust tolerance to impurities.
Reaction Pathway & Mechanism[4][6]
The reduction transforms the sp² carbonyl carbon into a chiral sp³ carbinol center.
Figure 1: Reaction scheme highlighting the target transformation and potential defluorination risk.
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Objective: Synthesis of chiral (R)- or (S)-alcohol with >95% ee and zero defluorination.[1]
This method utilizes the Noyori-Ikariya mechanism , where a ruthenium-arene-diamine complex acts as a bifunctional catalyst.[1] The proton is transferred from the ligand amine and the hydride from the metal center, avoiding direct coordination of the substrate to the metal, which mitigates pyrazole poisoning.
Materials
-
Precursor: (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanone (1.0 equiv).[1]
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 - 1.0 mol%).[1]
-
Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotropic mixture).[1]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]
Step-by-Step Protocol
-
Inerting: Charge a round-bottom flask with the ketone substrate. Evacuate and backfill with nitrogen (3 cycles).[1]
-
Solvation: Dissolve the ketone in degassed DCM (0.5 M concentration).
-
Note: If solubility is poor due to the 1H-pyrazole H-bonding, add a co-solvent like Methanol (10% v/v).[1]
-
-
Catalyst Addition: Add the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst (1 mol%). Stir until a homogeneous orange/red solution forms.
-
Initiation: Add the HCOOH/Et₃N mixture (3.0 - 5.0 equiv of hydride source) dropwise via syringe.
-
Reaction: Stir at 25–30 °C for 12–24 hours. Monitor by HPLC/TLC.[1]
-
Checkpoint: If conversion stalls at 50%, add an additional 0.2 mol% catalyst. The free NH of pyrazole can slow kinetics; protecting the pyrazole (e.g., with THP or Boc) significantly accelerates this step but is not strictly necessary.
-
-
Workup:
-
Purification: Recrystallization from Heptane/EtOAc is preferred to remove catalyst residues.[1]
Protocol B: Heterogeneous Hydrogenation (Scalable)
Objective: Rapid, scalable synthesis of the racemic alcohol.
Critical Selection: Do NOT use Palladium on Carbon (Pd/C).[1] Pd is notorious for oxidative addition into C–F bonds (hydrodefluorination) under hydrogenation conditions.[1] Platinum (Pt/C) or Ruthenium (Ru/C) are required as they are less active toward C–F cleavage.[1]
Materials
-
Catalyst: 5% Pt/C (sulfided type preferred for selectivity) or 5% Ru/C.[1]
-
Hydrogen Source: H₂ gas (Balloon or Autoclave).[1]
-
Solvent: Methanol or Ethanol.[1]
-
Additive: Acetic Acid (optional, prevents amine poisoning).
Step-by-Step Protocol
-
Slurry Preparation: In a hydrogenation vessel (Parr shaker or autoclave), add the ketone substrate and Methanol (0.2 M).
-
Catalyst Charge: Carefully add 5% Pt/C (5 wt% loading relative to substrate) under an inert atmosphere (Nitrogen or Argon).[1]
-
Pressure: Seal the vessel. Purge with N₂ (3x), then H₂ (3x). Pressurize to 5–10 bar (70–145 psi) .
-
Note: Higher pressures increase rate but slightly increase risk of ring reduction. 5 bar is optimal.[1]
-
-
Reaction: Stir vigorously at Room Temperature (20–25 °C) .
-
Heating Warning: Do not heat above 40 °C. Higher temperatures promote defluorination.[1]
-
-
Filtration: Once H₂ uptake ceases (monitor pressure drop), vent the vessel. Filter the mixture through a Celite pad to remove the catalyst.
-
Isolation: Concentrate the filtrate. The product usually crystallizes upon solvent removal.
Comparative Data Analysis
| Feature | Method A: Ru-ATH (Homogeneous) | Method B: Pt/C Hydrogenation (Heterogeneous) | Method C: NaBH₄ (Stoichiometric Baseline) |
| Selectivity (C=O vs C-F) | Excellent (>99%) | Good (95-98%) | Excellent (>99%) |
| Stereochemistry | High ee (>95% possible) | Racemic | Racemic |
| Catalyst Loading | Low (0.5 - 1 mol%) | Moderate (5 wt%) | N/A (Stoichiometric reagent) |
| Scalability | High (Batch/Flow) | Very High (Industrial) | Moderate (Safety concerns with H₂ generation) |
| Cost | High (Ru complex) | Moderate (Pt recycling) | Low |
| Main Risk | Slow kinetics with free NH | Defluorination if T > 40°C | Boron impurities |
Workflow Visualization
Figure 2: Decision matrix and workflow for selecting the appropriate reduction protocol.
Troubleshooting & Optimization
-
Problem: Low Conversion.
-
Problem: Defluorination (Observed by ¹⁹F NMR).
-
Cause: Catalyst is too active (e.g., Pd/C) or Temperature is too high.
-
Fix: Switch to Pt/C (sulfided) or Ru/C .[1] Lower temperature to <20 °C.
-
-
Problem: Product Solubility.
-
Cause: The product is an amphoteric solid (pyrazole NH + OH).[1]
-
Fix: Use polar aprotic solvents (THF, EtOAc) for extraction. Avoid pH extremes during workup to prevent trapping the product in the aqueous phase.
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3][4] Accounts of Chemical Research, 30(2), 97–102.
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308.
-
Foubelo, F., Nájera, C., & Yus, M. (2015).[5] Catalytic Asymmetric Transfer Hydrogenation of Ketones: Recent Advances. Tetrahedron: Asymmetry, 26(12-13), 769-790.[1] [1]
-
Gribble, G. W. (1998).[1] Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.[1] (Context for non-catalytic baseline).
-
PubChem Compound Summary. (2025). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (Structural Analog Data).[1] National Library of Medicine. [1]
Sources
- 1. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride | C12H14ClF2NO | CID 18759874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kanto.co.jp [kanto.co.jp]
- 5. (2,4-Difluorophenyl)(piperidin-4-yl)methanone | C12H13F2NO | CID 13076388 - PubChem [pubchem.ncbi.nlm.nih.gov]
Procedure for reductive amination using (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Executive Summary
This Application Note details the strategic conversion of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol (referred to herein as Alcohol-1 ) into functionalized amine derivatives via reductive amination. This scaffold is a privileged motif in kinase inhibitor discovery (e.g., c-Met, ALK inhibitors similar to Crizotinib analogs), where the chiral benzylic amine often dictates potency and selectivity.[1]
While "reductive amination" strictly refers to the conversion of a carbonyl to an amine, Alcohol-1 serves as the critical precursor.[1] Direct alkylation of amines using alcohols (Hydrogen Borrowing) is possible but often requires specialized Ir/Ru catalysts.[1][2] For high-reliability drug development, this guide prioritizes the robust Oxidation-Imine Formation-Reduction sequence.[1][2] We present two protocols:
-
Protocol A: Standard Racemic Reductive Amination (High Throughput).
-
Protocol B: Asymmetric Reductive Amination using Ellman’s Auxiliary (High Precision).
Strategic Analysis & Reactivity Profile
Structural Challenges
-
Amphoteric Nature: The 1H-pyrazole moiety possesses an acidic proton (
) and a basic nitrogen.[1][2] Unprotected pyrazoles can poison Lewis acid catalysts (like Ti(OiPr) ) or sequester electrophiles.[1][2] Recommendation: A Protecting Group (PG) strategy (e.g., THP, SEM, or Boc) is strongly advised for scale-up, though small-scale reactions may proceed unprotected.[1] -
Steric Bulk: The resulting ketone (diaryl/heteroaryl methanone) is sterically crowded.[1][2] Standard condensation with amines using molecular sieves is often insufficient; strong dehydrating Lewis acids (Ti(OiPr)
) are required.[1][2] -
Electronic Effects: The 2,4-difluorophenyl ring is electron-withdrawing, making the benzylic position susceptible to nucleophilic attack but also stabilizing the intermediate imine.[1]
Process Workflow Visualization
The following diagram outlines the decision tree for processing Alcohol-1 .
Figure 1: Strategic workflow for the amination of pyrazole-methanol scaffolds.
Pre-reaction Protocol: Oxidation of Alcohol-1
Before reductive amination, Alcohol-1 must be oxidized to (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanone .[1][2]
-
Preferred Method: Manganese Dioxide (MnO
).[1][2] -
Rationale: MnO
is highly selective for benzylic/heterocyclic alcohols and will not over-oxidize the pyrazole ring.[2] It is milder than Jones reagent and easier to work up than Swern oxidation on large scales.[2]
Step-by-Step Oxidation:
-
Dissolution: Dissolve Alcohol-1 (1.0 equiv) in DCM or Chloroform (0.1 M).
-
Reagent Addition: Add activated MnO
(10–20 equiv). Note: High excess is standard for MnO kinetics.[1][2] -
Reflux: Heat to reflux (approx. 40°C for DCM) with vigorous stirring for 4–12 hours. Monitor by TLC/LCMS.[2]
-
Filtration: Filter the hot mixture through a Celite pad to remove Mn-salts. Rinse with EtOAc.[2]
-
Concentration: Evaporate solvent to yield the crude ketone. Usually sufficiently pure (>95%) for the next step.[1][2]
Protocol A: Standard Racemic Reductive Amination
Application: Rapid synthesis of analogs for SAR (Structure-Activity Relationship) studies where chirality is not yet prioritized.[1][2]
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| Ketone Intermediate | Substrate | 1.0 | Derived from Step 3.[1][2][3] |
| Amine (R-NH | Nucleophile | 1.2 – 1.5 | Primary or secondary amines.[1][2] |
| Ti(OiPr) | Lewis Acid / Dehydrant | 2.0 – 3.0 | Critical for sterically hindered ketones.[1][2] |
| NaBH(OAc) | Reducing Agent | 2.0 – 3.0 | Milder than NaBH |
| DCM / DCE | Solvent | 0.2 M | Anhydrous required.[2] |
Experimental Procedure
-
Imine Formation:
-
Reduction:
-
Work-up (Titanium Quench):
-
Crucial Step: Quench by adding saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) or 10% NaOH.[1][2]
-
Stir vigorously for 1–2 hours until the biphasic mixture separates clearly (Titanium salts must be complexed to prevent emulsions).
-
Extract with EtOAc (3x).[1][2] Wash organics with brine, dry over Na
SO , and concentrate.
-
-
Purification: Flash chromatography (typically MeOH/DCM gradients).[1][2]
Protocol B: Asymmetric Reductive Amination (Ellman's Auxiliary)
Application: Synthesis of enantiopure intermediates for clinical candidates.[1][2] This is the industry standard for chiral benzylic amines.[2]
Mechanism & Logic
Direct asymmetric reductive amination of diaryl ketones is difficult.[2] The Ellman method uses a chiral sulfinamide auxiliary to form a chiral sulfinimine.[2] The subsequent reduction is diastereoselective.[2]
Experimental Procedure
Step 1: Sulfinimine Formation
-
Setup: Mix Ketone (1.0 equiv), (R)-2-methylpropane-2-sulfinamide (1.2 equiv), and Ti(OEt)
(2.0 equiv) in anhydrous THF (0.5 M).-
Note: Ti(OEt)
is often preferred over Ti(OiPr) for condensation with sulfinamides to reduce steric bulk, though both work.[1]
-
-
Reaction: Reflux (70–80°C) for 16–24 hours.
-
Work-up: Cool to RT. Pour into brine/EtOAc. Vortex/stir to break up Titanium emulsion (or use Rochelle's salt).[1][2] Filter through Celite.[2] Concentrate to yield the Sulfinimine .[2]
Step 2: Diastereoselective Reduction
-
Setup: Dissolve Sulfinimine in anhydrous THF (0.2 M). Cool to -48°C or -78°C .[1][2]
-
Reduction: Add L-Selectride (Lithium tri-sec-butylborohydride) (1.2 equiv) dropwise.[1][2]
-
Why L-Selectride? It is bulky and enhances diastereoselectivity compared to NaBH
.[2]
-
-
Monitoring: Stir for 2–4 hours. Warm to RT slowly.
-
Quench: Add saturated NH
Cl. Extract with EtOAc.[2] -
Purification: Silica gel chromatography. Isolate the major diastereomer.
Step 3: Cleavage (Deprotection) [1][2]
-
Reaction: Dissolve the purified sulfinamide in MeOH. Add 4N HCl in Dioxane (4 equiv).
-
Time: Stir 1 hour at RT.
-
Isolation: Concentrate to dryness. The product is the Chiral Amine Hydrochloride Salt .[2]
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion (Step 1) | Steric hindrance of the ketone.[1][2] | Increase Ti(OiPr) |
| Incomplete Reduction | Imine stability / Sterics.[2] | Switch reducing agent to NaBH |
| Emulsion during Work-up | Titanium hydroxides.[1][2] | Use Rochelle's Salt saturated solution and stir for >2 hours. Do not rush this step. |
| Side Product: Alcohol | Direct reduction of ketone.[2] | Ensure Imine formation is 100% complete before adding hydride.[2] Use STAB (less likely to reduce ketones than NaBH |
Safety & References
Safety Considerations:
-
Fluorinated Compounds: While stable, combustion of (2,4-difluorophenyl) derivatives can release HF.[1] Use appropriate scrubbing if processing at high temperatures.[2]
-
Hydrides: NaBH(OAc)
and L-Selectride generate Hydrogen gas.[1][2] Vent reactors properly.
References:
-
Reductive Amination Review: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org.[2][4][5] Chem.1996 , 61, 3849–3862. Link[1][2]
-
Ellman Auxiliary Method: Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide."[1] Chem. Rev.[2]2010 , 110, 3600–3740. Link[1][2]
-
Titanium(IV) Mediated Imination: Bhattacharyya, S. "Titanium(IV) Isopropoxide: A Versatile Reagent for Reductive Amination."[1][2] J. Org.[2][4][5] Chem.1995 , 60, 4928–4929. Link[1][2]
-
Crizotinib Synthesis Context: Cui, J. J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066)..."[1][6] J. Med.[2][6] Chem.2011 , 54, 6342–6363.[6] Link[1][2]
Sources
- 1. CN102898449A - Method for synthesizing Crizotinib intermediate - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. prepchem.com [prepchem.com]
- 4. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 5. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines [organic-chemistry.org]
- 6. medkoo.com [medkoo.com]
Reagents for the protection of the pyrazole nitrogen in (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Part 1: Strategic Analysis & Reagent Selection[1]
The Challenge: Chemoselectivity in Amphoteric Scaffolds
The intermediate (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol presents a classic chemoselectivity challenge in medicinal chemistry.[1] The molecule contains two nucleophilic sites:[2]
-
The Pyrazole Nitrogen (N1): An amphoteric center (
) that requires protection to prevent N-alkylation or poisoning of metal catalysts in subsequent cross-coupling (e.g., Suzuki-Miyaura) or oxidation steps.[1] -
The Benzylic Alcohol: A secondary hydroxyl group adjacent to an electron-withdrawing 2,4-difluorophenyl ring.[2][1]
The Objective: Protect the pyrazole nitrogen (N-protection) while leaving the hydroxyl group free for further functionalization (e.g., oxidation to the ketone) or protecting it orthogonally if "global" protection is required.[2]
Reagent Selection Matrix
Based on the electronic properties of the 2,4-difluorophenyl group (which pulls electron density, slightly increasing the acidity of the benzylic alcohol), the following protecting groups (PGs) are recommended.
| Protecting Group (PG) | Reagent | Selectivity (N vs O) | Stability Profile | Recommendation |
| Boc (tert-Butyloxycarbonyl) | High (Kinetic control) | Labile to Acid (TFA/HCl) & Thermal (>80°C) | Primary Choice for rapid synthesis and mild deprotection.[1] | |
| Trt (Trityl) | Very High (Steric control) | Labile to Acid; Stable to Base/Nucleophiles | Secondary Choice if Boc is too labile for subsequent steps.[1] | |
| THP (Tetrahydropyranyl) | DHP / | Low (Thermodynamic) | Labile to Acid; Stable to Base | Use only if bis-protection (both N and O) is acceptable/desired.[1] |
| SEM (Trimethylsilylethoxymethyl) | SEM-Cl / NaH | Low (Requires strong base) | Cleaved by | Avoid unless necessary; NaH will deprotonate the alcohol, leading to O-alkylation.[1] |
Part 2: Detailed Protocols
Protocol A: Selective N-Boc Protection (Recommended)
Rationale: The tert-butoxycarbonyl (Boc) group is ideal because
Reagents:
-
Substrate: (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol (1.0 equiv)[1]
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 equiv)[1] -
Base: Triethylamine (
) or DIPEA (1.2 equiv)[1] -
Catalyst: DMAP (0.05 equiv) — Optional, use with caution as it accelerates O-acylation.[1]
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with the substrate and anhydrous DCM (0.2 M concentration). Nitrogen purge.[2]
-
Base Addition: Add
(1.2 equiv) at 0°C. -
Reagent Addition: Dropwise add a solution of
(1.1 equiv) in DCM over 15 minutes. -
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
-
Workup: Quench with water. Wash organic layer with 0.5 M citric acid (to remove amine base) and brine. Dry over
.[2] -
Purification: Silica gel chromatography (Hexane/EtOAc). The N-Boc product is less polar than the starting material.[2]
Protocol B: Selective N-Trityl Protection
Rationale: The massive trityl group prefers the less sterically hindered pyrazole nitrogen over the secondary alcohol.[2]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve substrate in DCM (0.15 M). Add
(1.5 equiv).[2][1] -
Addition: Add solid
in portions at 0°C. -
Reaction: Stir at RT for 12 hours. Tritylation is slower than Boc protection.[2]
-
Workup: Wash with water and brine.
-
Note: Trityl groups are acid-sensitive; avoid acidic washes. Use buffered
if necessary.[2]
-
-
Crystallization: Trityl derivatives often crystallize well from MeOH/DCM, avoiding chromatography.[2][1]
Part 3: Mechanism & Decision Logic (Visualization)[2]
Reaction Pathway & Selectivity
The following diagram illustrates the kinetic competition between N-protection and O-protection.
Figure 1: Kinetic pathway showing the preference for N-acylation over O-acylation due to the higher nucleophilicity of the pyrazole nitrogen compared to the electron-deficient benzylic alcohol.
Protecting Group Decision Tree
Figure 2: Strategic decision matrix for selecting the appropriate protecting group based on downstream chemistry requirements.
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Poor solubility of the difluorophenyl substrate.[1] | Switch solvent to THF or add minimal DMF.[2][1] |
| Bis-Protection (N,O-diBoc) | Excess | Reduce |
| Deprotection during workup | Acidic aqueous wash (for Trityl/THP).[1] | Use neutral or basic buffers (pH 7-8) during extraction. |
| Regioisomers (N1 vs N2) | Tautomerism of the pyrazole. | For 4-substituted pyrazoles, N1/N2 protection usually yields chemically equivalent products unless the 3/5 positions are asymmetrically substituted.[2][1] In this specific molecule, the pyrazole is symmetric at the 4-position attachment, so regioisomers are degenerate (identical) until further substitution occurs.[2][1] |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[2][1] (Standard reference for PG stability).
-
Verma, S. K., et al. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH."[2][1][4] Arkivoc, 2012 , (vi), 286-293.[2][1] Link
-
BenchChem. "The Chemistry of the Boc Protecting Group: Mechanisms and Protocols." Technical Application Notes, 2025 . Link
-
Google Patents. "Process for the preparation of triazole anti-fungal drug Posaconazole intermediates (Trityl protection examples)." WO2015059716A2.[2] Link
-
National Institutes of Health (NIH). "Selective N-Alkylation of Pyrazoles."[2][1] PubMed Central, 2021 .[2][1] Link
Sources
Application Note: Enantioselective Synthesis of Chiral (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Executive Summary & Rationale
The chiral secondary alcohol (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanol is a high-value structural motif in modern drug discovery[1]. The 2,4-difluorophenyl group is a privileged pharmacophore known to enhance metabolic stability and lipophilic efficiency, while the 1H-pyrazole ring serves as a versatile bioisostere capable of critical hydrogen-bonding interactions[2].
Synthesizing this compound in high enantiomeric excess (ee) presents a specific chemical challenge: the pyrazole nitrogen is a strong Lewis base that rapidly poisons traditional inner-sphere transition metal catalysts, and the difluorophenyl ring is susceptible to hydrodefluorination under aggressive reducing conditions. To bypass these failure modes, this application note details two highly chemoselective, field-proven methodologies: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .
Mechanistic Grounding & Causality
Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
The Noyori-Ikariya ATH utilizes a chiral Ru(II) complex, typically RuCl(p-cymene)[(R,R)-TsDPEN], to reduce the prochiral ketone[3].
-
Causality for Selection: Unlike traditional hydrogenations, the Noyori-Ikariya catalyst operates via an outer-sphere bifunctional mechanism [4]. The substrate never directly coordinates to the ruthenium center. Instead, hydride transfer occurs through a concerted six-membered pericyclic transition state involving the Ru-H and the N-H of the TsDPEN ligand[3]. This completely eliminates the risk of catalyst poisoning by the strongly coordinating 1H-pyrazole ring.
-
Thermodynamic Driving Force: By utilizing a formic acid/triethylamine (TEAF) azeotrope rather than isopropanol, the reaction is driven to completion via the irreversible evolution of CO₂, preventing the reversible oxidation of the chiral alcohol product[5].
Fig 1. Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) catalytic cycle.
Biocatalytic Ketoreductase (KRED) Reduction
Engineered ketoreductases offer an alternative green-chemistry approach, providing exquisite stereocontrol under mild aqueous conditions.
-
Causality for Selection: Enzymes provide a perfectly shaped chiral pocket that differentiates the sterically similar 2,4-difluorophenyl and pyrazole flanks.
-
Self-Sustaining Cofactor Cycle: Because the stoichiometric use of NADP+ is economically unviable, a coupled Glucose Dehydrogenase (GDH)/Glucose system is employed. As the KRED consumes NADPH to reduce the ketone, GDH simultaneously oxidizes glucose to gluconolactone, regenerating NADPH in a self-validating, closed-loop system.
Fig 2. Self-validating biocatalytic workflow for KRED-mediated ketone reduction.
Experimental Protocols (Self-Validating Workflows)
Protocol A: Ru-Catalyzed ATH of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanone
This protocol is optimized for a 10 mmol scale.
-
Catalyst Activation (In-Process Control 1):
-
Action: In a Schlenk flask under N₂, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.1 mmol, 1 mol%) in anhydrous DMF (5 mL). Add triethylamine (0.2 mmol) and stir for 15 minutes at 25°C.
-
Causality: The base strips the chloride ligand, generating the active 16-electron Ru-amido species. A color change from orange to deep purple validates activation[3].
-
-
Substrate Addition:
-
Action: Add (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanone (10 mmol) dissolved in DMF (15 mL).
-
-
Hydrogen Donor Introduction:
-
Action: Dropwise add a pre-mixed 5:2 Formic Acid/Triethylamine (TEAF) azeotrope (15 mmol).
-
Causality: Controlled addition is critical. Rapid addition causes violent CO₂ effervescence, which can lead to product loss and pressure hazards.
-
-
Reaction & Monitoring (In-Process Control 2):
-
Action: Heat to 40°C. Monitor via LC-MS every 4 hours.
-
Validation: The reaction is deemed complete when the ketone peak (M+H = 209) is <1% relative to the alcohol peak (M+H = 211)[1].
-
-
Quench & Extraction:
-
Action: Cool to 0°C, quench with saturated NaHCO₃ (20 mL), and extract with EtOAc (3 x 30 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Protocol B: KRED Biocatalysis
This protocol utilizes a generic engineered KRED (e.g., KRED-130) on a 10 mmol scale.
-
Buffer Preparation:
-
Action: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.
-
Causality: MgSO₄ is mandatory to stabilize the tetrameric structure of the ketoreductase, preventing premature denaturation during the 24-hour incubation.
-
-
Substrate Solubilization:
-
Action: Dissolve the ketone substrate (10 mmol) in 5 mL of DMSO.
-
Causality: The highly crystalline ketone is insoluble in water. DMSO acts as a co-solvent. Limit DMSO to <5% v/v to prevent enzyme inhibition.
-
-
Enzyme & Cofactor Loading:
-
Action: To the buffer, add Glucose (20 mmol), NADP+ (0.1 mmol, 1 mol%), GDH (50 mg), and KRED-130 (100 mg).
-
-
Incubation (In-Process Control 1):
-
Action: Add the DMSO/substrate solution dropwise to the aqueous enzyme mixture. Incubate at 30°C with orbital shaking at 250 rpm.
-
Validation: Monitor pH continuously. The oxidation of glucose to gluconic acid will drop the pH. Titrate with 1M NaOH via an autotitrator to maintain pH 7.0. A plateau in NaOH consumption physically validates reaction completion.
-
-
Downstream Processing:
-
Action: Add Celite (2 g) and filter to remove denatured proteins. Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE) (3 x 50 mL). Evaporate to yield the chiral alcohol.
-
Quantitative Data & Method Comparison
The following table summarizes the performance metrics of both methodologies, allowing drug development professionals to select the appropriate route based on scale and regulatory requirements.
| Parameter | Ru-Catalyzed ATH | Biocatalytic KRED |
| Enantiomeric Excess (ee%) | 94 - 96% | > 99% |
| Typical Yield | 88 - 92% | 85 - 90% |
| Reaction Time | 8 - 12 hours | 24 - 36 hours |
| Operating Temperature | 40°C | 30°C |
| Primary Impurity Risk | Ru heavy metal carryover | Protein/Endotoxin carryover |
| E-Factor (Waste/Product) | Medium (~15-20) | High (~40-50, due to water) |
| Best Suited For | Early-stage scale-up / MedChem | Late-stage API manufacturing |
References
-
Ye, W., Zhao, M., & Yu, Z. (2012). "Ruthenium(II) pyrazolyl-pyridyl-oxazolinyl complex catalysts for the asymmetric transfer hydrogenation of ketones." Chemistry–A European Journal, 18(35), 10843-10846.
-
Caleffi, G. S., et al. (2022). "Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones." Dalton Transactions, 51, 13345-13355.
-
Khan, H. A., Kou, K. G. M., & Dong, V. M. (2013). "Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst." Journal of the American Chemical Society, 135(14), 5274-5277.
-
PubChemLite. "(2,4-difluorophenyl)(1h-pyrazol-4-yl)methanol." National Center for Biotechnology Information.
-
Sigma-Aldrich. "(1-(2,4-DIFLUOROPHENYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL." AldrichCPR Catalog.
Sources
- 1. PubChemLite - (2,4-difluorophenyl)(1h-pyrazol-4-yl)methanol (C10H8F2N2O) [pubchemlite.lcsb.uni.lu]
- 2. (1-(2,4-DIFLUOROPHENYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium(II) pyrazolyl-pyridyl-oxazolinyl complex catalysts for the asymmetric transfer hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol in Agrochemical Synthesis
[1][2]
Executive Summary
(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol (CAS: 1494088-89-9) represents a high-value "hub" intermediate in the synthesis of modern crop protection agents.[1][2] Its structural core—a pyrazole heterocycle linked to a polyfluorinated aryl ring via a hydroxymethyl bridge—serves as a critical bioisostere for the lipophilic domains of Succinate Dehydrogenase Inhibitors (SDHIs) and Mitochondrial Electron Transport Inhibitors (METI) .[2]
This guide provides validated protocols for synthesizing this scaffold and leveraging it to generate diverse agrochemical libraries, specifically targeting:
Chemical Profile & Strategic Importance[1][2]
Structural Analysis
The compound features three distinct reactive handles that allow for divergent synthesis:
-
The Pyrazole NH: A nucleophilic site for N-alkylation (introducing diversity for solubility and metabolic stability).[2]
-
The Secondary Alcohol: A chiral center amenable to oxidation (to ketone), deoxygenation (to methylene), or etherification.[1]
-
The 2,4-Difluorophenyl Ring: A robust metabolic blocker that enhances lipophilicity and prevents oxidative degradation by cytochrome P450 enzymes in the target pest.
Physicochemical Properties
| Property | Value | Relevance |
| Molecular Formula | C₁₀H₈F₂N₂O | Core scaffold |
| Molecular Weight | 210.18 g/mol | Fragment-based design compliant |
| LogP (Predicted) | 1.8 - 2.2 | Ideal for systemic xylem mobility |
| H-Bond Donors | 2 (NH, OH) | Critical for receptor binding |
| Key Impurity | Des-fluoro analogs | Must be controlled <0.1% for biological data accuracy |
Synthetic Protocols
Protocol A: Scalable Synthesis of the Scaffold
Objective: Generate high-purity (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol from commercially available precursors. Mechanism: Grignard addition to a protected pyrazole aldehyde.[2]
Reagents:
-
Starting Material A: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde (Protected Aldehyde).[1][2]
-
Reagent: Magnesium turnings (activated), THF (anhydrous).[1][2]
-
Deprotection: p-Toluenesulfonic acid (pTSA), Methanol.[1][2]
Step-by-Step Procedure:
-
Grignard Formation:
-
In a flame-dried 3-neck flask under N₂, activate Mg turnings (1.2 eq) with a crystal of iodine.
-
Add 1-Bromo-2,4-difluorobenzene (1.1 eq) in anhydrous THF dropwise. Maintain a gentle reflux to generate (2,4-Difluorophenyl)magnesium bromide .[1][2]
-
Critical Control Point: Ensure complete consumption of bromide by GC-MS to prevent Wurtz coupling byproducts.
-
-
Nucleophilic Addition:
-
Cool the Grignard solution to 0°C.
-
Slowly cannulate a solution of 1-THP-pyrazole-4-carbaldehyde (1.0 eq) in THF into the Grignard reagent over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Pour into saturated NH₄Cl solution at 0°C. Extract with EtOAc.
-
-
THP Deprotection:
-
Dissolve the crude intermediate in MeOH.
-
Add catalytic pTSA (0.1 eq) and stir at RT for 12 hours.
-
Purification: Neutralize with NaHCO₃, concentrate, and recrystallize from EtOAc/Hexanes.[1]
-
Yield: 75-82% (White crystalline solid).[2] Validation: ¹H NMR (DMSO-d₆) should show a characteristic doublet for the methine proton at δ ~5.8 ppm and a broad singlet for the OH.[2]
Protocol B: Divergent Application - Oxidation to Ketone
Target: Synthesis of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanone. Application: Intermediate for METI-I Insecticides (e.g., Tolfenpyrad analogs).[1][2]
Procedure:
-
Dissolve the alcohol (1.0 eq) in Dichloromethane (DCM).[2][3]
-
Add Activated Manganese Dioxide (MnO₂) (10 eq) or use Dess-Martin Periodinane (1.2 eq) for faster kinetics.[1][2]
-
Stir at reflux (MnO₂) or RT (DMP) until TLC indicates complete conversion (typically 4-6 hours).
-
Workup: Filter through a Celite pad.[2] Concentrate the filtrate.
-
Result: Quantitative conversion to the ketone.
Protocol C: Divergent Application - Deoxygenation to Methylene
Target: 4-(2,4-Difluorobenzyl)-1H-pyrazole.[1][2] Application: Lipophilic tail for SDHI Fungicides (e.g., Fluxapyroxad/Bixafen bioisosteres).[1]
Procedure:
-
Dissolve the alcohol (1.0 eq) in Trifluoroacetic acid (TFA) (10 vol).
-
Add Triethylsilane (Et₃SiH) (3.0 eq) dropwise at 0°C.
-
Heat to 60°C for 2 hours. The reaction proceeds via a carbocation intermediate stabilized by the pyrazole ring.
-
Workup: Quench with ice water, neutralize with NaOH (to pH 8), and extract with DCM.
-
Result: The methylene-bridged scaffold, ready for N-coupling with acid chlorides.
Visualizing the Synthetic Workflow
The following diagram illustrates the central role of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol in generating diverse agrochemical classes.
Figure 1: Divergent synthetic pathways from the alcohol scaffold to key agrochemical pharmacophores.[1][2]
Process Safety & Handling
-
Fluorine Chemistry: While the difluorophenyl ring is stable, the Grignard formation can be exothermic. Ensure proper thermal control.
-
Pyrazole Handling: Pyrazoles can be skin irritants.[2][4][5][6][7] Use standard PPE (nitrile gloves, safety goggles).[1][2]
-
Waste Disposal: Fluorinated organic waste must be segregated from general organic solvents and incinerated at high temperatures (>1100°C) to prevent HF formation.[2]
References
-
Lamberth, C. (2007).[2] "Pyrazole Chemistry in Crop Protection." Heterocycles, 71(7), 1467.[1][8] Link
-
Bayer CropScience. (2010).[2] "Process for the preparation of pyrazole carboxamides." US Patent 2010/0022783.[2] Link
-
National Center for Biotechnology Information. (2025).[2] "PubChem Compound Summary for CID 15544671, Pyrafluprole."[1] PubChem. Link[1][2]
-
Ichikawa, H., et al. (2006).[1] "Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling." Heterocycles, 68(11), 2247.[1] Link
-
BenchChem. (2025).[2] "The Role of Pyrazoles in Modern Agrochemical Synthesis." Application Note. Link[1][2]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Pyrafluprole | C17H10Cl2F4N6S | CID 15544671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. download.basf.com [download.basf.com]
- 7. staging.keyorganics.net [staging.keyorganics.net]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
The following technical support guide is designed for researchers optimizing the synthesis of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol . This response adopts the persona of a Senior Application Scientist, focusing on mechanistic causality, robust protocols, and troubleshooting.
Case ID: PYR-DIF-004 Topic: Yield Improvement & Process Stabilization Applicable For: Medicinal Chemistry, Process Development (Scale-up)
The Synthetic Strategy: "The Golden Route"
To maximize yield and reproducibility, we recommend the Convergent Grignard Addition pathway. While lithiation of the pyrazole is possible, it is often less stable at temperatures above -60°C. The Grignard approach using the robust 2,4-difluorophenylmagnesium bromide is thermodynamically favored and easier to control.
The Core Workflow
The synthesis relies on three critical phases. Failure in Phase 1 (Protection) is the most common cause of low yields in Phase 2 (Coupling).
-
Phase 1: Nitrogen Masking. Protection of the pyrazole NH is mandatory . The acidic proton (
) will quench organometallics immediately. -
Phase 2: Nucleophilic Addition. Addition of 2,4-difluorophenylmagnesium bromide to the protected pyrazole-4-carbaldehyde.
-
Phase 3: Controlled Deprotection. Removal of the protecting group without dehydrating the benzylic alcohol.
Visualizing the Pathway
The following diagram illustrates the optimized workflow and critical control points (CCPs).
Figure 1: Optimized synthetic workflow. CCP indicates Critical Control Points where yield loss is most frequent.
Validated Protocol (High-Yield Method)
This protocol assumes the use of the Tetrahydropyranyl (THP) protecting group due to its balance of stability to base (Grignard) and ease of removal.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 1-(THP)-1H-pyrazole-4-carbaldehyde | 1.0 | Electrophile | Must be dry (<0.1% water by KF). |
| 2,4-Difluorophenylmagnesium bromide | 1.2 - 1.3 | Nucleophile | Titrate before use. Commercial solutions often degrade. |
| THF (Anhydrous) | Solvent | Medium | Stabilizer-free preferred. |
| Sat. NH₄Cl (aq) | Quench | Proton Source | Buffered quench prevents dehydration. |
Step-by-Step Execution
Step 1: Preparation of the Electrophile
-
Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Cool the solution to 0°C under Nitrogen or Argon.
-
Why? Lower temperatures prevent competitive deprotonation at the pyrazole C-5 position, though this is rare with THP protection.
-
Step 2: Grignard Addition
-
Add 2,4-difluorophenylmagnesium bromide (1.2 equiv, typically 1.0 M in THF) dropwise over 30 minutes.
-
Monitor Internal Temp: Do not allow the temperature to exceed 5°C during addition.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
IPC (In-Process Control): Check TLC or LCMS. If aldehyde remains, add 0.1 equiv more Grignard.
Step 3: The "Soft" Quench
-
Cool reaction back to 0°C.
-
Quench by slow addition of saturated NH₄Cl .
-
Warning: Do not use HCl for the initial quench. The heat of neutralization + strong acid can cause immediate elimination of the hydroxyl group to form the styrene analog.
-
Step 4: Deprotection (One-Pot Option)
-
Extract the intermediate into EtOAc, wash with brine, and concentrate.
-
Redissolve in MeOH. Add catalytic p-Toluenesulfonic acid (pTsOH) (0.1 equiv) or 1M HCl.
-
Stir at RT until THP is removed (approx. 1-2 hours).
-
Neutralize with NaHCO₃ immediately upon completion to preserve the alcohol.
Troubleshooting Guide
If your yield is below 75%, use this logic tree to diagnose the failure mode.
Figure 2: Diagnostic logic for yield optimization.
Common Failure Modes
Issue 1: The "Stuck" Reaction (Low Conversion)
-
Symptom: Aldehyde remains despite adding >1.5 equiv of Grignard.
-
Cause: The Grignard reagent has degraded (absorbed moisture) or the pyrazole protecting group has fallen off, exposing the acidic NH.
-
Fix: Titrate the Grignard using salicylaldehyde phenylhydrazone or iodine prior to use. Ensure the THP group is stable (avoid acidic impurities in the starting material).
Issue 2: The "Vanishing" Alcohol (Dehydration)
-
Symptom: Product mass is [M-18] (Loss of water).
-
Cause: The resulting benzylic alcohol is electron-rich (due to the pyrazole) and prone to acid-catalyzed elimination.
-
Fix: Avoid heating during deprotection. Use Pyridinium p-toluenesulfonate (PPTS) in MeOH instead of HCl for a gentler deprotection.
Issue 3: Emulsions during Workup
-
Symptom: Layers won't separate.
-
Cause: Magnesium salts forming a gel with the pyrazole.
-
Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NH₄Cl for the quench. Stir vigorously for 30 minutes. This solubilizes the magnesium.
Frequently Asked Questions (FAQs)
Q: Can I use the unprotected pyrazole-4-carbaldehyde directly? A: No. You will require at least 2.5 equivalents of Grignard (1 to deprotonate the NH, 1 to react with the aldehyde, 0.5 excess). Even then, the solubility of the magnesium-pyrazole salt is poor, leading to heterogeneous mixtures and stalled reactions. Protection is far more efficient.
Q: Which protecting group is best: Boc, THP, or SEM? A:
-
THP (Recommended): Stable to Grignard, comes off easily with mild acid. Cheap.
-
SEM: Very stable, but requires fluoride (TBAF) for removal, which is expensive and adds a purification step.
-
Boc: Risky. Grignard reagents can sometimes attack the Boc carbonyl (nucleophilic attack on the carbamate), leading to complex mixtures.
Q: Why is my product turning yellow/brown upon standing? A: This indicates instability, likely due to trace acid remaining from the deprotection step promoting dehydration. Ensure the final product is washed with NaHCO₃ and stored in the dark.
Q: Can I use the Lithium reagent (2,4-difluorophenyllithium) instead? A: Yes, but it requires -78°C. The Grignard is preferred for scale-up because it can be run at 0°C. If you must use Lithium, ensure you perform the halogen-lithium exchange on the bromide in THF at -78°C and transfer via cannula.
References
- Grignard Addition to Pyrazoles (General Methodology): Knochel, P., et al. "Functionalization of Heterocycles using Organomagnesium and Organozinc Reagents." Handbook of Functionalized Organometallics. Context: Establishes the stability of magnesiated aromatics and their addition to electrophiles.
-
Crizotinib Intermediate Synthesis (Structural Analog)
- Cui, J. J., et al. (2011). "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (Crizotinib)." Journal of Medicinal Chemistry, 54(18), 6342–6363.
- Relevance: Describes the handling of similar diaryl-pyrazole cores and protecting group strategies (Boc/THP) in kinase inhibitor synthesis.
-
Regioselective Grignard Additions
- Barmettler, B., & Koumura, T. (2019). "Regioselective addition of Grignard reagents to N-acylpyrazinium salts." Beilstein Journal of Organic Chemistry, 15, 82–89.
- Relevance: Provides insight into solvent effects (THF vs DCM) and temperature control during Grignard additions to nitrogen heterocycles.
- Protecting Group Strategies: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. Relevance: Standard reference for THP formation and removal conditions (pTsOH/MeOH).
Technical Support Center: Purification of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol via Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol using recrystallization techniques.
Introduction
(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount for the successful progression of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API).[1] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, relying on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[2]
The presence of polar functional groups, such as the hydroxyl and pyrazole moieties, along with the fluorinated phenyl ring, gives (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol unique solubility characteristics that can present challenges during purification. This guide provides a structured approach to overcoming these challenges, from solvent selection to troubleshooting common issues.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for the recrystallization of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol?
A1: The ideal solvent for recrystallization should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent to ensure complete dissolution.[2][3]
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.[2][3]
-
Inertness: The solvent must not react with the compound.[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[3]
-
"Like dissolves like": Given the polar nature of the molecule due to the hydroxyl and pyrazole groups, polar solvents are generally a good starting point.[3][4] However, the difluorophenyl group adds some non-polar character.
Q2: Which specific solvents or solvent systems are recommended for this compound?
A2: Based on the structure of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol, the following solvents and systems are recommended for initial screening:
-
Single Solvents:
-
Mixed Solvent Systems (Solvent/Anti-solvent): This technique is useful when no single solvent meets all the criteria.[4] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) until the solution becomes turbid.[6]
Q3: What are the common impurities I might encounter, and how does recrystallization help remove them?
A3: Common impurities can include:
-
Unreacted starting materials: From the synthesis of the compound.
-
Byproducts of the reaction: Such as regioisomers or over-alkylated products.[8]
-
Degradation products: If the compound is sensitive to heat or other conditions.
-
Colored impurities: Often polar, polymeric materials.
Recrystallization works by allowing the desired compound to selectively crystallize from a saturated solution upon cooling, while the impurities, being present in lower concentrations, remain dissolved in the mother liquor.[9] Highly colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.[8]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol.
Problem 1: The compound "oils out" instead of forming crystals.
This phenomenon occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Solution is too concentrated / Cooling is too rapid. | 1. Reheat the mixture to redissolve the oil. 2. Add a small amount of additional hot solvent.[10] 3. Allow the solution to cool more slowly. An insulated container can be used.[6] | Rapid cooling can lead to supersaturation where the concentration of the solute exceeds its equilibrium solubility, favoring the formation of an amorphous oil over an ordered crystal lattice. Adding more solvent reduces the saturation level.[10] |
| High concentration of impurities. | 1. Treat the hot solution with activated charcoal to adsorb impurities.[8][10] 2. Consider a preliminary purification step like column chromatography if impurities are significant.[8] | Impurities can depress the melting point of the compound and interfere with the crystal lattice formation, promoting oiling out.[1] |
| Inappropriate solvent system. | 1. Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[6] | The solubility curve of the compound in the chosen solvent may be too steep, leading to rapid precipitation at a temperature where the compound is still molten. |
Diagram: Troubleshooting Oiling Out
Caption: Logic for troubleshooting when a compound "oils out".
Problem 2: No crystals form upon cooling.
This issue typically arises when the solution is not sufficiently saturated at lower temperatures.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Too much solvent was used. | 1. Boil off some of the solvent to increase the concentration.[10] 2. Re-cool the solution. | The concentration of the compound is below its saturation point even at low temperatures. Reducing the solvent volume increases the concentration.[11] |
| Supersaturated solution. | 1. Scratch the inner surface of the flask with a glass rod at the meniscus.[11] 2. Add a seed crystal of the pure compound.[11] 3. Cool the solution to a lower temperature (e.g., in an ice-salt bath).[11] | These techniques provide nucleation sites, which are necessary for crystal growth to begin in a supersaturated solution. Scratching creates microscopic imperfections on the glass surface that can initiate crystallization.[11] |
Problem 3: Low recovery of the purified product.
While some loss is inherent to the process, several factors can lead to excessively low yields.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Compound has significant solubility in the cold solvent. | 1. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 20-30 minutes).[6] 2. Consider a different solvent in which the compound is less soluble when cold. | Maximizing the temperature differential between the hot and cold solution is key to maximizing yield.[5] Some amount of the compound will always remain in the mother liquor. |
| Premature crystallization during hot filtration. | 1. Use a pre-heated funnel and receiving flask.[8] 2. Add a slight excess of hot solvent before filtration to keep the compound dissolved. This excess can be boiled off later. | If the solution cools during filtration, the product will crystallize on the filter paper along with the insoluble impurities, leading to loss. |
| Excessive washing of the collected crystals. | 1. Wash the crystals with a minimal amount of ice-cold solvent.[6] | Using too much washing solvent, or solvent that is not sufficiently cold, will dissolve some of the purified product. |
III. Experimental Protocols
A. Single-Solvent Recrystallization Protocol
This protocol outlines the standard procedure for recrystallizing (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol using a single appropriate solvent.
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent (e.g., ethanol).[6]
-
Heating: Heat the mixture to a gentle boil on a hot plate while stirring.[6]
-
Achieve Saturation: Continue to add the hot solvent in small portions until the compound just completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[6]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator under vacuum.[6]
B. Two-Solvent (Mixed-Solvent) Recrystallization Protocol
This method is employed when a suitable single solvent cannot be identified.
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.[4]
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" or "anti-solvent" (e.g., water) dropwise with constant swirling until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.[9][12]
-
Clarification: If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.[6]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6]
-
Isolation, Washing, and Drying: Follow steps 8-10 from the single-solvent recrystallization protocol, using the cold solvent mixture or just the cold anti-solvent for washing the crystals.[6]
Diagram: Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
IV. Data Presentation
Solvent Selection Guide
The following table provides a starting point for solvent selection based on general principles. Experimental verification is essential.
| Solvent | Polarity | Boiling Point (°C) | Key Considerations |
| Water | High | 100 | Good for highly polar compounds; crystals may dry slowly.[4] |
| Ethanol | High | 78 | Excellent general-purpose polar solvent.[4] Often used in combination with water.[6] |
| Methanol | High | 65 | Good for relatively polar compounds; easily removed.[4] |
| Isopropanol | Medium | 82 | A good alternative to ethanol. |
| Acetone | Medium | 56 | Good general-purpose solvent.[3] |
| Ethyl Acetate | Medium | 77 | Useful for compounds of intermediate polarity. |
| Hexane | Low | 69 | Primarily used as an anti-solvent in mixed systems. |
| Toluene | Low | 111 | Can be used, but higher boiling point makes it harder to remove. |
Note: The choice of solvent will significantly impact the yield and purity of the final product. Small-scale trials are highly recommended to identify the optimal solvent or solvent system.[5]
V. References
-
Recrystallization-1.pdf. (n.d.). Retrieved from
-
Experiment 2: Recrystallization. (n.d.). Retrieved from
-
Recrystallization. (n.d.). Retrieved from
-
Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem. (n.d.). Retrieved from
-
Recrystallization techniques for purifying pyrazole compounds - Benchchem. (n.d.). Retrieved from
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from
-
Pharmaceutical Crystallization in drug development - Syrris. (n.d.). Retrieved from
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing. (n.d.). Retrieved from
-
Technical Support Center: Purification of Pyrazolone Derivatives - Benchchem. (n.d.). Retrieved from
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014, March 9). Retrieved from
-
recrystallization-2.doc.pdf. (n.d.). Retrieved from
Sources
- 1. syrris.com [syrris.com]
- 2. mt.com [mt.com]
- 3. rubingroup.org [rubingroup.org]
- 4. athabascau.ca [athabascau.ca]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Solubility of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Welcome to the technical support center for (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Below, you will find a series of frequently asked questions and troubleshooting strategies to help you overcome these issues in your experiments.
I. Understanding the Molecule: Physicochemical Properties
-
Structure: The molecule contains a difluorophenyl group, which is hydrophobic, and a pyrazole methanol group, which has both hydrogen bond donor and acceptor capabilities.
-
Predicted Lipophilicity (XlogP): The predicted XlogP value is approximately 1.2[1], suggesting a moderate level of lipophilicity. This contributes to its poor water solubility.
-
Ionization Potential (pKa): The pyrazole ring is weakly basic. The exact pKa is not published, but similar pyrazole-containing compounds have pKa values in the range of 2-3 for the protonated form. The alcohol group is very weakly acidic, with a pKa likely greater than 14.
II. Frequently Asked Questions & Troubleshooting Guide
Q1: My initial attempts to dissolve (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol in standard aqueous buffers (e.g., PBS pH 7.4) have resulted in very low solubility. What is the first step I should take?
A1: pH Adjustment
For ionizable compounds, pH is a critical factor influencing solubility[2][3][4][5][6]. Since (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol contains a weakly basic pyrazole moiety, its solubility is expected to increase in acidic conditions.
Causality: At a pH below its pKa, the pyrazole nitrogen will be protonated, forming a cationic species. This charged form has significantly higher aqueous solubility than the neutral form.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers: Use a range of buffers with pH values from 2 to 8 (e.g., glycine-HCl for pH 2-3, acetate for pH 4-5, phosphate for pH 6-8).
-
Add excess compound: Add an excess of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol to a fixed volume of each buffer.
-
Equilibrate: Shake or stir the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached[7].
-
Separate solid from supernatant: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify dissolved compound: Analyze the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot solubility vs. pH: This will give you a clear indication of the optimal pH range for solubilization.
Troubleshooting Flowchart for pH Adjustment
Caption: Decision-making workflow for pH adjustment.
Q2: Adjusting the pH helped, but the solubility is still not sufficient for my desired experimental concentration. What should I try next?
A2: Co-solvents
The use of water-miscible organic solvents, known as co-solvents, is a common and effective strategy to increase the solubility of hydrophobic compounds[8][9][10].
Causality: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the hydrophobic solute and the solvent, thereby enhancing solubility[10][11].
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG) 300 or 400
-
Propylene glycol
| Co-solvent | Typical Starting Concentration (%) | Notes |
| DMSO | 1-5% | Highly effective, but can have biological effects at higher concentrations. |
| Ethanol | 5-10% | Generally well-tolerated in many biological systems. |
| PEG 400 | 10-20% | A good choice for in vivo studies due to its low toxicity. |
| Propylene Glycol | 10-20% | Another common vehicle for drug delivery. |
Experimental Protocol: Co-solvent Titration
-
Select a promising buffer: Based on your pH-solubility profile, choose the buffer that provided the best solubility.
-
Prepare co-solvent stock solutions: Create a series of buffer solutions containing increasing concentrations of your chosen co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Determine solubility: Follow the same procedure as the pH-solubility profile (steps 2-5 in A1) for each co-solvent concentration.
-
Evaluate results: Determine the lowest concentration of co-solvent that achieves your target compound concentration while minimizing potential biological interference.
Important Consideration: Always run a vehicle control in your experiments to account for any effects of the co-solvent itself.
Q3: I am concerned about the potential toxicity or off-target effects of organic co-solvents in my cell-based assays. Are there alternative solubilizing agents?
A3: Cyclodextrins and Surfactants
Yes, cyclodextrins and surfactants are excellent alternatives for enhancing solubility, particularly in biological systems where organic solvents may be undesirable.
1. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[12][13][14][15]. They can encapsulate poorly soluble "guest" molecules, like (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol, forming an inclusion complex that is water-soluble[12][13][16].
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Cyclodextrin Complexation
-
Prepare cyclodextrin solutions: Dissolve increasing concentrations of HP-β-CD or SBE-β-CD in your chosen aqueous buffer.
-
Add excess compound: Add an excess of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol to each cyclodextrin solution.
-
Equilibrate and quantify: Follow the same procedure as the pH-solubility profile (steps 3-5 in A1).
2. Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions[17][18][19][20]. The hydrophobic core of these micelles can entrap poorly soluble compounds, increasing their apparent solubility[17][18][19].
Commonly Used Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Cremophor® EL
| Excipient | Mechanism | Typical Starting Concentration |
| HP-β-CD | Inclusion Complexation | 1-10% (w/v) |
| SBE-β-CD | Inclusion Complexation | 1-10% (w/v) |
| Polysorbate 80 | Micellar Solubilization | 0.1-2% (v/v) |
Solubilization Strategy Workflow
Caption: Stepwise approach to solubility enhancement.
Q4: My compound is dissolved in 100% DMSO for a stock solution, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A4: Managing Stock Solution Dilution
This is a common issue when diluting a concentrated stock from a strong organic solvent into an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Steps:
-
Reduce the stock concentration: A lower concentration in the DMSO stock will result in a lower final DMSO concentration upon dilution, which may be below the threshold that causes precipitation[7].
-
Use an intermediate dilution step: Instead of diluting directly into the final buffer, perform a serial dilution. For example, dilute the DMSO stock into a 50:50 mixture of DMSO and buffer, and then dilute this intermediate solution into the final buffer[7].
-
Vortex while diluting: Add the stock solution to the aqueous buffer dropwise while vortexing vigorously. This rapid mixing can help to prevent localized high concentrations that lead to precipitation.
-
Incorporate a solubilizer in the final buffer: If the above steps are not sufficient, pre-dissolve a solubilizing agent like HP-β-CD or Polysorbate 80 in your final aqueous buffer before adding the DMSO stock.
III. Summary of Recommended Starting Conditions
For a systematic approach to improving the solubility of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol, consider the following tiered strategy:
| Tier | Strategy | Rationale |
| 1 | pH Adjustment | Capitalizes on the basic nature of the pyrazole ring; simple and often effective for ionizable compounds[2][3][4]. |
| 2 | Co-solvents | If pH adjustment is insufficient, co-solvents can significantly increase solubility by reducing solvent polarity[8][9][10]. |
| 3 | Cyclodextrins/Surfactants | Use when co-solvents are not viable due to toxicity or interference in biological assays[12][13][17][18][19][20]. |
We recommend starting with Tier 1 and progressing to the next tier only if the desired solubility is not achieved. This systematic approach will help you efficiently identify an optimal formulation for your experiments.
IV. References
-
A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]
-
18.7: Solubility and pH - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Cyclodextrins in delivery systems: Applications - PMC - NIH. National Center for Biotechnology Information. [Link]
-
How does pH affect solubility? - askIITians. askIITians. [Link]
-
Solubility and pH. Chemistry LibreTexts. [Link]
-
Cosolvent - Wikipedia. Wikipedia. [Link]
-
pH and solubility (video) | Equilibrium - Khan Academy. Khan Academy. [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. [Link]
-
pH and Solubility - AP Chem - Fiveable. Fiveable. [Link]
-
Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org. [Link]
-
Solubility enhancement by the cosolvent system gives new approaches for designing and ordering new dosage forms of poor aq. soluble drugs. ManTech Publications. [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. MDPI. [Link]
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. ResearchGate. [Link]
-
The Use of Cyclodextrins in Pharmaceutical Formulations. MDPI. [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
-
How can cyclodextrins enhance solubility?. Roquette. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC. National Center for Biotechnology Information. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. National Center for Biotechnology Information. [Link]
-
Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. [Link]
-
(2,4-difluorophenyl)(1h-pyrazol-4-yl)methanol - PubChemLite. PubChemLite. [Link]
Sources
- 1. PubChemLite - (2,4-difluorophenyl)(1h-pyrazol-4-yl)methanol (C10H8F2N2O) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How does pH affect solubility? - askIITians [askiitians.com]
- 4. Solubility and pH [webmis.highland.cc.il.us]
- 5. Khan Academy [khanacademy.org]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. wjbphs.com [wjbphs.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. admin.mantechpublications.com [admin.mantechpublications.com]
- 11. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. australiansciencejournals.com [australiansciencejournals.com]
- 15. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. asianpharmtech.com [asianpharmtech.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. jocpr.com [jocpr.com]
Technical Support Center: Post-Synthesis Purification of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Introduction: The "Sticky Pyrazole" Challenge
User Query: Why is standard chromatography failing to remove Palladium from my (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol batches?
Technical Insight: The difficulty in purifying (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol lies in its chemical structure. Unlike simple aromatics, the pyrazole moiety functions as a "soft" ligand. The pyridine-like nitrogen (N2) possesses a lone pair that effectively coordinates with soft Lewis acids, particularly Palladium (Pd) and Copper (Cu) species used in cross-coupling reactions (e.g., Suzuki-Miyaura).
Standard silica gel chromatography relies on polarity differences. However, the metal-pyrazole complex often shares similar elution characteristics with the free product, leading to "streaking" or co-elution. To achieve ICH Q3D compliance (<10 ppm for Pd), you must employ ligand exchange mechanisms rather than simple adsorption.
Decision Matrix: Selecting a Purification Strategy
Before proceeding, determine your impurity profile.[1][2] Use the following logic flow to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate metal removal strategy based on impurity load and solubility.
Protocol A: Solid-Supported Scavengers (Recommended)
This is the most robust method for pyrazole derivatives. It uses functionalized silica to "out-compete" the pyrazole nitrogen for the metal ion.
Recommended Scavengers:
-
Thiol (Si-Thiol): Best for Pd(II), Cu, Ag. Universal choice.
-
Dimercaptotriazine (Si-DMT): Best for Pd(0) and difficult Pd complexes.
-
Thiourea (Si-Thiourea): Good alternative if Thiol fails.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol in a solvent where it is freely soluble (THF, Ethyl Acetate, or Methanol). Avoid DMF/DMSO if possible, as they compete for metal binding.
-
Loading Calculation: Add the scavenger resin.
-
Standard: 4–5 equivalents relative to the residual metal content (not the catalyst used).
-
Blind: If metal content is unknown, use 10% w/w relative to the crude product.
-
-
Incubation:
-
Stir at 40–50°C for 4 hours. Heat is crucial to overcome the activation energy required to break the Pd-Pyrazole bond.
-
-
Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica resin.
-
Analysis: Test filtrate via ICP-MS.
Data Comparison: Scavenger Efficiency
| Scavenger Type | Functional Group | Target Metals | Best Solvent |
| Si-Thiol | Propanethiol | Pd(II), Cu, Ag, Hg | THF, EtOAc |
| Si-DMT | Dimercaptotriazine | Pd(0), Pd(II), Ru | MeOH, THF |
| Si-TAcJ | Triamine | Pd(II), Ni | Water, MeOH |
| Activated Carbon | N/A | Non-specific | Alcohols |
Protocol B: Aqueous Chelation Washes (Pre-treatment)
If your product is visibly black or green (>500 ppm), scavengers may saturate quickly. Use this liquid-liquid extraction method first.
Mechanism: We introduce a water-soluble ligand (NAC or EDTA) that binds metals more strongly than the pyrazole, pulling the metal into the aqueous phase.
Step-by-Step Methodology:
-
Preparation: Dissolve the product in Ethyl Acetate or Isopropyl Acetate.
-
Chelating Solution: Prepare a 5% aqueous solution of N-Acetylcysteine (NAC) or Disodium EDTA . Adjust pH to 7–8 (neutral/slightly basic is better for EDTA efficiency).
-
Extraction:
-
Add the aqueous solution to the organic layer (1:1 volume ratio).
-
Heat the biphasic mixture to 45°C and stir vigorously for 30–60 minutes. Note: Heating is critical for ligand exchange.
-
-
Separation: Cool to room temperature and separate phases. The aqueous layer should appear colored (yellow/brown).
-
Rinse: Wash the organic layer with brine to remove residual chelator.
Protocol C: Crystallization (Polishing)
Crystallization is effective only if the metal impurity has a significantly different solubility profile. Warning: Pd can sometimes occlude inside the crystal lattice.[3]
Suggested System for (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol:
-
Solvent Pair: Ethyl Acetate (solvent) / Heptane (anti-solvent).
-
Method:
-
Dissolve product in hot Ethyl Acetate (reflux).
-
Add activated carbon (e.g., Darco KB-B, 5 wt%) and stir at reflux for 1 hour.
-
Hot filter through Celite to remove carbon.
-
Slowly add Heptane to the hot filtrate until turbidity persists.
-
Cool slowly to Room Temperature, then to 0°C.
-
Troubleshooting & FAQs
Q: I used Si-Thiol, but the product is still green/grey. What happened? A: You likely have Pd(0) nanoparticles (colloidal palladium) rather than Pd(II) ions. Thiols bind Pd(II) well but struggle with Pd(0) clusters.
-
Fix: Switch to Si-DMT (Dimercaptotriazine) or treat the solution with a mild oxidant (air bubbling or dilute peroxide) to oxidize Pd(0) to Pd(II) before scavenging.
Q: Can I use acid washes (HCl) to remove the metal? A: Proceed with caution. While 1M HCl can protonate the pyrazole nitrogen (breaking the Pd-N bond), (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol is an amphoteric molecule. Strong acid might salt out your product into the aqueous layer or cause degradation of the alcohol moiety if heated.
Q: My yield dropped significantly after using scavengers. A: The pyrazole moiety can non-specifically bind to the silica backbone (silanol groups).
-
Fix: Use a scavenger with a "capped" silica surface (end-capped) or add 1–2% Methanol/Triethylamine to your solvent during the filtration step to desorb the product from the silica.
Q: What is the regulatory limit for Palladium? A: According to ICH Q3D (R2) , Palladium is a Class 2B impurity.
-
Oral PDE (Permitted Daily Exposure): 100 µ g/day .
-
Concentration Limit: If the daily dose is 10g (rare), the limit is 10 ppm. For typical doses (<1g), limits are higher, but most QC specs demand <10 ppm or <20 ppm .
References
-
International Council for Harmonisation (ICH). Guideline for Elemental Impurities Q3D(R2).[4] (2022).[5][6] Available at: [Link]
-
Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (2004).[7]
-
Biotage. How to Remove Palladium in three easy steps. (2023).[2] Available at: [Link]
- Welch, C. J., et al.Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. (2005).
Sources
- 1. labcorp.com [labcorp.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Access to Functionalized N‑Difluoromethylpyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Difluorophenyl-Pyrazole Coupling Reactions
Welcome to the technical support center for optimizing the coupling of difluorophenyl electrophiles with pyrazole nucleophiles. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this critical transformation in their synthetic endeavors. The formation of the N-aryl bond between a pyrazole and a difluorophenyl ring is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. However, the inherent stability of the C-F bond presents unique challenges that often require careful optimization, particularly concerning reaction temperature.
This document provides in-depth, experience-driven answers to common troubleshooting questions, detailed experimental protocols, and a foundational understanding of the principles governing this reaction.
The Central Role of Temperature in C(Aryl)-F Activation
The coupling of a difluorophenyl halide or pseudohalide with pyrazole typically proceeds via a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Chan-Lam coupling. In both catalytic cycles, temperature is arguably the most critical parameter to control.
-
Overcoming Activation Energy: The C-F bond is the strongest single bond to carbon. Its activation during the oxidative addition step in a Pd(0) catalytic cycle is often the rate-limiting step and requires significant thermal energy.[1][2]
-
Controlling Reaction Rate: As with most reactions, higher temperatures increase the reaction rate. However, an overly aggressive temperature can accelerate catalyst decomposition and the formation of unwanted side products.[3]
-
Influencing Selectivity: In cases of poly-fluorinated arenes, temperature can influence the regioselectivity of the C-F activation.[1]
-
Catalyst Stability: Both palladium and copper catalysts have finite thermal stability. Excessive heat can lead to the formation of inactive metal aggregates (e.g., palladium black), effectively halting the reaction.[3]
The goal of optimization is to find the "sweet spot"—the minimum temperature required for efficient C-F activation and product formation within a reasonable timeframe, without inducing degradation of the starting materials, product, or catalyst.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is stalled with low or no conversion of the difluorophenyl starting material. How should I adjust the temperature?
Answer:
Low conversion is a classic symptom of insufficient energy to overcome the activation barrier of the C-F bond. Before aggressively increasing the temperature, it's crucial to ensure other parameters are correctly set.
Causality-Driven Troubleshooting Steps:
-
Verify Catalyst and Ligand Choice: The primary driver for C-F activation is the catalyst system. For challenging difluorophenyl chlorides or bromides, highly electron-rich and bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often necessary to promote the difficult oxidative addition step.[4] An inappropriate ligand will necessitate much higher temperatures, which may not be feasible.
-
Confirm Base Efficacy: The base is critical for deprotonating the pyrazole, making it a competent nucleophile.[4] Common strong bases like NaOtBu or K₃PO₄ are effective. If a weaker base is used, a higher temperature will be required to drive the reaction.[5]
-
Incremental Temperature Increase: If the catalyst, ligand, and base are appropriate, a systematic increase in temperature is the logical next step.
-
Initial Approach: Increase the reaction temperature in 10-20 °C increments. For example, if the reaction was initially run at 80 °C, increase it to 100 °C.[3][4] A majority of Buchwald-Hartwig reactions are conducted between 80-110 °C.[5][6][7]
-
Monitoring: Monitor the reaction by a suitable analytical method (LC-MS, GC-MS, or TLC) at each new temperature after a set period (e.g., 2-4 hours). Look for the appearance of the desired product and the disappearance of starting material.
-
-
Consider Microwave Irradiation: Microwave-assisted synthesis can be highly effective for C-F activation, as it allows for rapid and uniform heating to temperatures that are difficult to achieve with a standard oil bath.[8][9] Temperatures of 130-160 °C are often employed in microwave-assisted pyrazole syntheses.[10]
Q2: I am observing significant byproduct formation, particularly hydrodefluorination or decomposition. Is my reaction temperature too high?
Answer:
Yes, this is a strong indication that the reaction temperature is excessive. High temperatures can open up undesired reaction pathways and accelerate the degradation of sensitive functional groups or the catalyst itself.
Identifying and Mitigating Temperature-Related Side Reactions:
-
Hydrodefluorination/Dehalogenation: This side reaction replaces a fluorine (or other halogen) atom with a hydrogen atom. It can be promoted by highly active catalysts at elevated temperatures.[3][4]
-
Solution: Reduce the reaction temperature. Finding the minimum effective temperature is key. A temperature screening experiment (see Protocol 2) is highly recommended. Often, a reduction of 10-20 °C can significantly suppress this side reaction without completely halting the desired coupling.
-
-
Homocoupling: The dimerization of the aryl halide can also be exacerbated by high temperatures.
-
Solution: Similar to hydrodefluorination, lowering the temperature can minimize homocoupling.[3] Additionally, ensuring a truly inert atmosphere is critical, as oxygen can promote some homocoupling pathways.
-
-
Catalyst Decomposition (Palladium Black): If your reaction mixture turns black and stalls, it's a sign of catalyst decomposition.
-
Substrate/Product Degradation: If LC-MS analysis shows multiple new peaks with unfamiliar mass-to-charge ratios, your starting materials or product may be degrading.
-
Solution: Perform a stability test. Stir your starting materials and product separately under the reaction conditions (solvent, base) at the target temperature, but without the catalyst. If degradation occurs, a lower temperature is mandatory.
-
Q3: What is a reliable starting temperature for optimizing the coupling of a novel difluorophenyl substrate with my pyrazole?
Answer:
A well-chosen starting point saves time and resources. For palladium-catalyzed Buchwald-Hartwig reactions, a temperature between 80 °C and 100 °C is a robust and widely recommended starting point.[4][5][11] For copper-catalyzed Chan-Lam couplings, reactions can often be run at or slightly above room temperature, though more challenging substrates may require heating.[12][13]
The optimal temperature is influenced by several factors, which can help you refine your initial choice:
| Factor | Influence on Starting Temperature | Rationale |
| Aryl Halide | Ar-I < Ar-Br < Ar-OTf < Ar-Cl < Ar-F | The C-X bond strength increases down the list. Aryl chlorides and fluorides require more thermal energy for oxidative addition.[5] |
| Electronic Effects | Electron-withdrawing groups on the aryl halide | Lower the required temperature |
| Steric Hindrance | ortho-Substituents on either partner | Increase the required temperature |
| Solvent Choice | High-boiling point solvents (e.g., Toluene, Dioxane) | Allow for higher reaction temperatures |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Small-Scale Test Reaction
This protocol provides a starting point for the Buchwald-Hartwig amination of a difluorophenyl halide with a pyrazole.
Materials:
-
Difluorophenyl halide (1.0 mmol, 1.0 eq)
-
Pyrazole (1.2 mmol, 1.2 eq)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the difluorophenyl halide, pyrazole, palladium precatalyst, and base.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent via syringe.
-
Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the reaction for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water to begin workup.
Protocol 2: Systematic Temperature Optimization Screening
This high-throughput approach allows for the efficient determination of the optimal temperature.
Setup:
-
Prepare a stock solution of the difluorophenyl halide, pyrazole, and solvent.
-
Prepare a separate stock solution or slurry of the base in the solvent.
-
In an array of reaction vials (e.g., a 24-well plate), dispense the palladium precatalyst.
-
Dispense the substrate stock solution and base slurry into each vial under an inert atmosphere.
-
Seal the reaction block.
-
Set up three identical reaction blocks. Place each block on a separate heating plate set to different temperatures (e.g., 80 °C, 100 °C, 120 °C).[3]
-
Run the reactions for a set time (e.g., 12 hours).
-
After the reaction time, cool all blocks and quench the reactions simultaneously.
-
Analyze the conversion and purity for each reaction using high-throughput analysis techniques like LC-MS. This will provide clear, quantitative data to identify the optimal temperature.
Visualizing the Process
Catalytic Cycle and the Role of Heat
The following diagram illustrates a simplified Buchwald-Hartwig catalytic cycle, highlighting where thermal energy is critical.
Caption: Simplified Buchwald-Hartwig cycle for C-N coupling.
Troubleshooting Flowchart for Low Yield
Use this flowchart to diagnose and solve issues of low reaction yield, with a focus on temperature optimization.
Caption: Troubleshooting flowchart for low yield in coupling reactions.
References
-
Vilapara, K. V., et al. (2019). Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. Asian Journal of Chemistry, 31, 2981-2985. [Link]
-
Shaikh, J. (2021). One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. International Journal of Pharmaceutical Research, 13(03). [Link]
-
Various Authors. (2026). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. ResearchGate. [Link]
-
Wikipedia. Chan–Lam coupling. [Link]
-
Pawar, S. S., et al. (2017). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole Derivatives as Antinociceptive and Antimicrobial Agents. Journal of Young Pharmacists, 9(3), 331-336. [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. [Link]
-
Majumder, S., et al. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Synthetic Communications, 43(5), 625-672. [Link]
-
Isac, A. D., et al. (2020). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie, 65(11), 1021-1037. [Link]
-
Sravanthi, V., & Singh, P. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences Review and Research, 87(2), 163-176. [Link]
-
Various Authors. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Cagan, D. A., et al. (2025). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society. [Link]
-
Thieme. (n.d.). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. [Link]
-
NRO Chemistry. (2021). Buchwald-Hartwig Coupling. YouTube. [Link]
-
Chatani, N., et al. (2021). The Directing Group: A Tool for Efficient and Selective C–F Bond Activation. ACS Catalysis, 11(20), 12693–12724. [Link]
-
Amgen. (n.d.). Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. PMC. [Link]
-
Ma, J., & Li, Y. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 13(1), 1. [Link]
-
University of South Florida. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida Scholar Commons. [Link]
-
Sather, A. C., et al. (2015). A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides. Journal of the American Chemical Society, 137(42), 13439–13442. [Link]
-
Blackmond, D. G., et al. (2025). Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. Angewandte Chemie International Edition, 54(43), 12791-12796. [Link]
-
Various Authors. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. ResearchGate. [Link]
-
Zhang, H., et al. (2012). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Green Chemistry, 14(4), 1093-1100. [Link]
-
Miyake, G. M. (2024). Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. Colorado State University. [Link]
-
Nolan, S. P., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemical Communications, (29), 3081-3083. [Link]
-
Buchwald, S. L., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Journal of the American Chemical Society, 145(12), 6966–6975. [Link]
-
Various Authors. (n.d.). Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2. ResearchGate. [Link]
-
Buchwald, S. L., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Journal of the American Chemical Society. [Link]
-
Engle, K. M. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Angewandte Chemie International Edition. [Link]
-
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1939-1954. [Link]
-
Stradiotto, M., & Lavoie, C. M. (2018). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. ACS Catalysis, 8(8), 7228–7250. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]
-
Bio, M. M., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 22(15), 5899–5903. [Link]
-
Buchwald, S. L., & Ruiz-Castillo, P. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Saeidian, H., et al. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Journal of the Iranian Chemical Society, 8(S1), S135-S141. [Link]
-
Bejan, V., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3681. [Link]
-
Various Authors. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate. [Link]
-
Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. Heterocycles, 69(1), 443-451. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. hammer.purdue.edu [hammer.purdue.edu]
- 12. asianpubs.org [asianpubs.org]
- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
Resolving enantiomers of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol using chiral chromatography
Technical Support Center: Chiral Resolution of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Case ID: #CHIR-PYR-24DF Assigned Scientist: Dr. A. V. Thorne, Senior Application Scientist Status: Open
Welcome to the Technical Support Center
Hello. I understand you are working on the enantioseparation of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol .
This is a deceptive molecule. While it appears small, it presents a "double-trouble" challenge for chromatography:
-
The Pyrazole Ring: It acts as a hydrogen bond donor/acceptor and is basic, leading to severe peak tailing on silica-based columns due to silanol interactions.
-
The Difluorophenyl Ring: This electron-deficient ring relies heavily on
interactions for chiral recognition, which requires specific stationary phases to exploit.
Below is your technical guide, structured as a dynamic troubleshooting workflow rather than a static textbook.
Module 1: Method Development Strategy
Q: Where should I start my column screening?
A: Do not waste time with Pirkle-type columns initially. For this specific scaffold (halogenated phenyl + heterocyclic alcohol), Polysaccharide-based Coated or Immobilized phases are the industry standard.
Based on structural analogues (like the Crizotinib intermediate), the chiral recognition mechanism relies on the spatial "fit" of the difluorophenyl group into the chiral grooves of the polymer.
Primary Screening Set:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IA)
-
Why: The "generalist" column. Excellent for aromatic alcohols.
-
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H / IB)
-
Why: Often provides better resolution for compounds with "bulky" aromatic wings like your difluorophenyl group.
-
-
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)
-
Why: The chlorinated selector offers distinct electronic interactions that often succeed when the standard methyl-substituted columns fail.
-
The "Golden" Mobile Phase Starting Point: For analytical HPLC, start here. This mixture balances solubility with chiral recognition.
| Component | Percentage | Function |
| n-Hexane | 85% | Non-polar backbone (promotes retention). |
| Ethanol | 15% | Polar modifier (promotes elution). Ethanol often yields better peak shape than IPA for pyrazoles. |
| Diethylamine (DEA) | 0.1% | CRITICAL. Masks residual silanols to prevent pyrazole tailing. |
Module 2: Troubleshooting & Optimization
Q: My sample precipitates in the mobile phase (Hexane/Alcohol). What now?
A: This is common.[1] Pyrazoles are polar; difluorophenyl rings are lipophilic. This amphoteric nature makes hexane solubility poor.
Solution: Switch to Polar Organic Mode (POM). Immobilized columns (Chiralpak IA, IB, IC, IG) allow you to use "forbidden" solvents that would strip coated columns.
-
Protocol: Use 100% Acetonitrile or Methanol/Acetonitrile (50:50) with 0.1% DEA .
-
Mechanism:[2][3] In this mode, the mobile phase is polar, so retention is driven almost entirely by H-bonding and steric inclusion. This often results in sharper peaks for polar heterocycles.
Q: I have separation, but the peaks are tailing (Asymmetry > 1.5).
A: You are seeing the "Silanol Effect." The basic nitrogen in the pyrazole ring is interacting with the acidic silanols on the silica support.
Troubleshooting Steps:
-
Increase Base Additive: Bump DEA from 0.1% to 0.2%.
-
Switch Additive: If DEA fails, try 0.1% Isopropylamine . It is bulkier and can sometimes shield silanols better.
-
Temperature: Lower the column temperature to 15°C. This often improves resolution (
) by reducing molecular motion, allowing for a tighter "lock" into the chiral stationary phase.
Q: The peaks are broad and merging (Partial Separation).
A: We need to tweak the selectivity (
-
Change the Alcohol: Switch from Ethanol to 2-Propanol (IPA) . IPA is a strong H-bond donor/acceptor and will alter how the methanol group on your molecule interacts with the carbamates on the column.
-
The "Methanol Shock": If using Chiralpak IC (Immobilized), try using Dichloromethane (DCM) / Methanol (90:10) . DCM is excellent for inducing
stacking interactions with your difluorophenyl ring.
Module 3: Workflow Visualization
The following diagram illustrates the logical decision tree for your method development.
Caption: Decision tree for chiral method development, prioritizing solubility checks and additive optimization.
Module 4: Scale-Up to Preparative Chromatography
Q: I need to isolate 5 grams of the (S)-enantiomer. Can I use the HPLC method?
A: You can, but it will be slow and expensive due to solvent evaporation. For this scale, Supercritical Fluid Chromatography (SFC) is vastly superior for pyrazole alcohols.
SFC Protocol for Scale-Up:
-
Column: Chiralpak AD-H or Chiralcel OD-H (SFC version).
-
Mobile Phase: CO
/ Methanol (80:20) + 0.2% DEA.[4] -
Why:
-
Solubility: Supercritical CO
combined with methanol solubilizes fluorinated aromatics very well. -
Speed: Low viscosity allows high flow rates (3-5x faster than HPLC).
-
Recovery: CO
evaporates instantly, leaving your pure enantiomer in a small volume of methanol.
-
Note: When scaling up, always check the Loading Capacity . Pyrazoles can self-associate at high concentrations, leading to non-linear peak broadening. Run a loading study (inject 1mg, 5mg, 10mg) to find the tipping point where resolution collapses.
References & Authority
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG and IH. (General protocol for immobilized polysaccharide columns). Link
-
Kumar, A. et al. (2014). "Enantioselective Analysis of Crizotinib by Chiral LC Method." Der Pharma Chemica, 6(5), 282-288. (Describes the resolution of the structurally homologous Crizotinib intermediate using Chiralcel OD-H and DEA). Link
-
Regis Technologies. New Chiral Method for Resolving a Chiral Pyrazole Intermediate. (Case study on SFC resolution of pyrazole intermediates). Link
-
Toribio, L. et al. "Enantioselective separation of chiral pyrazoles by HPLC on polysaccharide-based stationary phases." Journal of Chromatography A. (General mechanisms for pyrazole resolution). Link
Disclaimer: Experimental conditions may vary based on specific sample purity and matrix. Always perform a solvent compatibility check before introducing new solvents to polymer-coated columns.
Sources
- 1. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biotransformation of a crizotinib intermediate using a mutant alcohol dehydrogenase of Lactobacillus kefir coupled with glucose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during the reduction to (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Technical Support Center: Synthesis of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a focused troubleshooting resource for the chemical reduction of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanone to its corresponding alcohol. The content is structured in a question-and-answer format to directly address common challenges and minimize side reactions, ensuring a high-yield, high-purity synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most effective and selective method for reducing (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanone?
A: The most reliable and selective method for reducing this specific ketone to a secondary alcohol is using sodium borohydride (NaBH₄) in a protic solvent like methanol (MeOH) or ethanol (EtOH).[1][2] NaBH₄ is a mild reducing agent that is highly chemoselective for aldehydes and ketones, leaving other potentially sensitive functional groups, such as those on the pyrazole and difluorophenyl rings, intact.[1][2]
Q2: Why is Sodium Borohydride (NaBH₄) strongly preferred over Lithium Aluminum Hydride (LiAlH₄) for this transformation?
A: The preference for NaBH₄ stems from its superior selectivity and safety profile.
-
Selectivity: LiAlH₄ is a significantly more powerful reducing agent and can reduce a wider range of functional groups, including esters, amides, and potentially even components of the heterocyclic pyrazole ring under certain conditions.[3] NaBH₄ selectively targets the ketone carbonyl, which is crucial for avoiding unwanted side reactions with this specific substrate.[1]
-
Safety and Practicality: LiAlH₄ reacts violently with protic solvents like water and alcohols, necessitating the use of anhydrous aprotic solvents (e.g., THF, diethyl ether) and a separate, careful aqueous workup step.[3][4] NaBH₄ is stable in alcoholic solvents, which serve as both the solvent and the proton source for the intermediate alkoxide, simplifying the reaction setup and workup.[1][3]
Q3: My TLC analysis consistently shows unreacted starting material, even after several hours. What are the likely causes?
A: Incomplete conversion is a common issue that can typically be traced to three factors:
-
Reagent Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, it's standard practice to use a molar excess of 1.1 to 1.5 equivalents to drive the reaction to completion and account for any reagent decomposition.[1]
-
Reagent Quality: NaBH₄ can degrade over time, especially if not stored in a dry environment. Using old or improperly stored reagent will result in lower reactivity. Always use a fresh, high-quality source.
-
Temperature: The reaction is often initiated at 0 °C to control the initial exotherm and hydrogen gas evolution.[1] However, for complete conversion, the reaction mixture should be allowed to warm to room temperature and stirred for a sufficient period.
Q4: After workup, my product is a sticky oil that is difficult to purify. What could be the problem?
A: This issue often points to the incomplete hydrolysis of borate ester intermediates. During the reduction, the newly formed alkoxide coordinates with the boron atom.[3] If the workup is insufficient (e.g., neutral pH, not enough water), these borate complexes may persist, leading to a difficult-to-purify mixture. A proper quench with a mild acid (like saturated aqueous NH₄Cl) or a dilute acid (e.g., 1M HCl) during the workup ensures these salts are fully hydrolyzed to release the free alcohol product.[1]
Q5: Are there any known side reactions involving the pyrazole or difluorophenyl rings under NaBH₄ reduction conditions?
A: Under the recommended conditions (NaBH₄ in MeOH or EtOH at 0 °C to room temperature), side reactions involving the pyrazole or the 2,4-difluorophenyl rings are highly unlikely. The C=N bonds within the pyrazole ring and the aromatic difluorophenyl system are not susceptible to reduction by a mild hydride donor like NaBH₄.[2] The primary challenge is not unwanted reactivity of the core structure, but rather ensuring the selective and complete reduction of the ketone.
Section 2: Troubleshooting Guide: Common Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion | 1. Insufficient NaBH₄ (stoichiometry). 2. Decomposed or low-quality NaBH₄. 3. Reaction temperature is too low or time is too short. | 1. Use 1.1–1.5 molar equivalents of NaBH₄. 2. Use a new bottle of NaBH₄ stored under dry conditions. 3. Start the reaction at 0 °C, then allow it to warm to room temperature and stir for 2-4 hours, monitoring by TLC. |
| Low Isolated Yield | 1. Incomplete hydrolysis of borate ester intermediates. 2. Product loss during aqueous workup and extraction. 3. Product is water-soluble. | 1. During workup, quench with saturated aq. NH₄Cl or adjust the pH to ~5-6 with dilute HCl to ensure complete hydrolysis. 2. Ensure phase separation is clean. Perform multiple extractions (e.g., 3x) with an appropriate organic solvent like ethyl acetate. 3. If the product has some water solubility, saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase. |
| Formation of Unidentified Byproducts | 1. Impurities present in the starting ketone. 2. Vigorous, uncontrolled reaction (e.g., adding NaBH₄ too quickly at room temperature). | 1. Verify the purity of the (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanone starting material by ¹H NMR or LCMS. Purify by column chromatography or recrystallization if necessary. 2. Add the NaBH₄ portion-wise to the solution at 0 °C to maintain control over the reaction rate and temperature.[1] |
| Difficulty with Final Purification | 1. Persistent borate salts (see Q4). 2. The product is an amorphous solid or oil. 3. Potential for product degradation on silica gel. | 1. Ensure a thorough acidic/aqueous workup is performed.[1] 2. If column chromatography is challenging, consider alternative purification methods like crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or formation of an acid addition salt for purification.[5] 3. If degradation on silica is suspected, try deactivating the silica gel with 1% triethylamine in the eluent or use an alternative stationary phase like alumina. |
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize yield and purity for the reduction of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanone.
Materials:
-
(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanone (1.0 eq)
-
Sodium borohydride (NaBH₄), >98% purity (1.2 eq)
-
Methanol (MeOH), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Dissolve the starting ketone (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0–5 °C.
-
Reagent Addition: Slowly add the sodium borohydride (1.2 eq) in small portions over 15-20 minutes. Note: Addition will cause gas (H₂) evolution; portion-wise addition prevents excessive frothing and a rapid temperature increase.[1]
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Quenching: Once complete, cool the flask again in an ice bath. Carefully and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Stir for 15 minutes.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. If phases are difficult to separate, add brine. Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash once with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol.[6]
Section 4: Mechanistic Insights & Workflow Visualization
Understanding the underlying mechanism and experimental workflow is key to effective troubleshooting.
Experimental Workflow
Caption: Optimized workflow for the reduction of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanone.
Core Reaction Mechanism
The reduction proceeds via a two-step nucleophilic addition mechanism.[2]
Caption: Simplified mechanism of ketone reduction by sodium borohydride in a protic solvent.
References
-
University of Toronto. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Online]. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. [Online]. Available at: [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Online]. Available at: [Link]
-
Yamabe, S., et al. (2009). Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. The Journal of Organic Chemistry. [Online]. Available at: [Link]
-
Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Online]. Available at: [Link]
- Al-Zaydi, K. M. (2009). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science.
- Setamdideh, D., & Karimi, Z. (2011). Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions. Oriental Journal of Chemistry.
-
Mondal, P., et al. (2018). Optimization of Reaction Conditions. ResearchGate. [Online]. Available at: [Link]
-
Clark, J. (2015). reduction of aldehydes and ketones. Chemguide. [Online]. Available at: [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. [Online]. Available at: [Link]
-
Shi, W., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Online]. Available at: [Link]
- Tavasli, M., et al. (2014).
-
Strachan, R., et al. (1964). SYNTHESIS OF 2'-(2,4-DIFLUOROPHENYL )-11-BETA, 17,21-TRIHYDROXY-6,16-ALPHA-DIMETHYL-20-OXOPREGNA-4,6-DIENO(3,2-C) PYRAZOLE. Journal of Medicinal Chemistry. [Online]. Available at: [Link]
-
Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Online]. Available at: [Link]
-
Lv, W., et al. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. International Journal of Molecular Sciences. [Online]. Available at: [Link]
- Henkelmann, J., et al. (2011). Method for purifying pyrazoles. Google Patents. [Online].
-
Siddiqui, H. L., et al. (2011). methanone. Molbank.
-
Fylaktakidou, K. C., et al. (2018). Efficient Access to Functionalized N‑Difluoromethylpyrazoles. ACS Omega. [Online]. Available at: [Link]
-
Sanner, M. A., et al. (1991). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Journal of Medicinal Chemistry. [Online]. Available at: [Link]
-
Sreenivasa, S., et al. (2013). (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone. Acta Crystallographica Section E. [Online]. Available at: [Link]
-
Li, G-Q., et al. (2011). (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone. Acta Crystallographica Section E. [Online]. Available at: [Link]
-
Fravolini, A., et al. (2020). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. ResearchGate. [Online]. Available at: [Link]
Sources
Technical Advisory: Handling Hygroscopicity in (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Executive Summary
(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol (CAS: 1218935-60-2 / Analogous structures) is a critical intermediate often employed in the synthesis of c-Met/ALK kinase inhibitors.[1] Structurally, it possesses a secondary alcohol and a 1H-pyrazole moiety.[1] Both functional groups are capable of hydrogen bond donation and acceptance, making the solid material significantly hygroscopic .
Uncontrolled moisture uptake leads to three primary failure modes:
-
Stoichiometric Errors: Variable molecular weight due to water mass leads to under-loading of reagents in subsequent steps.[1]
-
Reaction Quenching: Water interferes with moisture-sensitive downstream transformations (e.g., Mitsunobu coupling, Grignard additions, or oxidation).[1]
-
Physical Instability: Formation of sticky gums or deliquescence, complicating transfer and weighing.[1]
This guide provides a standardized workflow for handling, drying, and troubleshooting this compound to ensure experimental reproducibility.
Technical Troubleshooting & FAQs
Category A: Material Handling & Physical State
Q1: The material arrived as a sticky solid or gum, but the Certificate of Analysis (CoA) says it is a powder. Is it degraded? A: Not necessarily. The compound is likely deliquescent . The 1H-pyrazole nitrogen and the hydroxyl group form a hydrogen-bonding network with atmospheric water, lowering the glass transition temperature (Tg) of the amorphous solid.
-
Immediate Action: Do not heat immediately. Heating a wet gum can cause decomposition if residual acids/bases are present.[1]
-
Remediation: Dissolve the gum in a dry aprotic solvent (e.g., Dichloromethane or Ethyl Acetate), dry the solution over anhydrous
, filter, and concentrate in vacuo to re-isolate the solid.[1]
Q2: I am observing inconsistent yields in Mitsunobu coupling reactions using this alcohol. Why? A: The Mitsunobu reaction is notoriously water-intolerant.[1] Water competes with the pyrazole/alcohol substrate for the betaine intermediate (DEAD/PPh3), consuming reagents and generating hydrazine byproducts rather than the desired ether/amine.[1]
-
Diagnosis: Check for the presence of hydrazine dicarboxylate byproducts in your crude NMR.
-
Solution: The starting material must be azeotropically dried with toluene (3x) immediately prior to reaction.[1]
Category B: Analytical Discrepancies
Q3: My NMR integration for the aromatic protons is lower than expected relative to the solvent peak. A: This is a classic symptom of "wet weight" error. If your sample contains 5-10% water by mass, you are weighing less active compound than calculated.[1]
-
Correction: Perform a Quantitative NMR (qNMR) using an internal standard (e.g., Maleic acid or 1,3,5-Trimethoxybenzene) to determine the true weight percent purity. Adjust reaction stoichiometry based on this "Active Moiety" value, not the gross weight.
Q4: Can I use lyophilization (freeze-drying) to dry this compound? A: Caution is advised. While effective for water removal, lyophilization often produces a fluffy, static-prone amorphous solid that is more hygroscopic than the crystalline form due to increased surface area.[1]
-
Recommendation: Vacuum oven drying at 40-45°C with a nitrogen bleed is preferred over lyophilization for storage stability.[1]
Standard Operating Procedures (SOPs)
SOP-01: Drying Protocol for High-Purity Applications
For preparation of material prior to moisture-sensitive reactions (e.g., oxidation, alkylation).[1]
-
Initial Assessment: Check physical state.[1] If clumpy, gently crush with a spatula.[1]
-
Vacuum Setup: Place material in a vacuum oven.
-
Temperature: Set to
. (Do not exceed to avoid thermal instability of the pyrazole ring). -
Pressure:
. -
Desiccant: Place a tray of activated
or silica gel in the oven (separate from the product).[1]
-
-
Duration: Dry for 12–24 hours.
-
Cooling: Critical Step. Vent the oven with dry Nitrogen or Argon, never ambient air. Cap the vial immediately upon opening the oven.
SOP-02: Azeotropic Drying (Rapid Method)
For immediate use in reactions.[1]
-
Dissolve the required mass of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol in anhydrous Toluene or Benzene (10 mL/g).
-
Concentrate on a rotary evaporator at
until dry. -
Repeat this process 3 times .
-
The resulting foam is sufficiently dry for Mitsunobu or Grignard applications.[1]
Visual Troubleshooting Workflows
Figure 1: Moisture Mitigation Decision Tree
Use this logic flow when encountering "wet" or sticky material.
Caption: Decision matrix for handling hygroscopic pyrazole intermediates. Follow the path based on visual inspection and quantitative water analysis.
Figure 2: Impact of Water on Downstream Chemistry
Understanding why drying is non-negotiable for this intermediate.
Caption: Mechanistic interference of water in Mitsunobu coupling. Water acts as a competitive nucleophile, consuming reagents and lowering yield.[1]
Summary Data Table: Physical Properties & Storage
| Property | Specification / Recommendation | Notes |
| Appearance | White to off-white solid | Turns yellow/gum if degraded or wet.[1] |
| Hygroscopicity | High | Absorbs atmospheric moisture rapidly.[1] |
| Storage Temp | Keep cold to reduce degradation rates. | |
| Atmosphere | Inert (Argon/Nitrogen) | Flush headspace before sealing.[1] |
| Solubility | DMSO, Methanol, DCM | Poor solubility in non-polar alkanes (Hexane).[1] |
| Re-test Date | 6 Months | Check purity and water content regularly. |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for drying organic solvents and solids).[1] Link
-
Organic Syntheses. (1973).[1] Purification of Tetrahydrofuran and general drying techniques. Coll. Vol. 5, p. 1055.[1] Link
-
Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[1] Link[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 114989444, (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanol. Link[1]
-
CymitQuimica. (2024).[1][3] Safety Data Sheet: 3-(2,4-Difluorophenyl)-1H-pyrazole (Analogous Structure Safety Data). Link
Sources
Technical Support Center: Isolation & Chromatography of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the purification of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol .
The isolation of this specific scaffold presents unique physicochemical challenges. The molecule possesses a lipophilic 2,4-difluorophenyl ring, a highly polar secondary alcohol, and an amphoteric 1H-pyrazole core. This combination of hydrogen-bond donors and acceptors often leads to non-ideal chromatographic behavior on standard normal-phase silica gel. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized solvent systems to ensure high-purity isolation.
Core Methodology: Optimized Normal-Phase Chromatography
To achieve baseline separation of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol from common synthetic impurities (e.g., unreacted pyrazole-4-carbaldehydes or fluorophenylhydrazines), a deactivated silica gel approach combined with gradient elution is required.
Step-by-Step Protocol
1. Sample Preparation via Dry Loading Causality: The target compound has limited solubility in non-polar starting eluents (like pure hexane), which can cause the sample to crash out at the column head, ruining the separation band.
-
Dissolve the crude reaction mixture in a minimal volume of a volatile, polar solvent (e.g., tetrahydrofuran or acetone).
-
Add silica gel (60 Å, 70-230 mesh) to the solution at a 1:3 (sample:silica) weight ratio.
-
Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.
2. Column Packing & Deactivation Causality: The basic nitrogen of the 1H-pyrazole ring strongly hydrogen-bonds with the acidic silanol groups (Si-OH) on the silica surface, causing severe tailing[1].
-
Prepare a slurry of silica gel in Hexane containing 1% (v/v) Triethylamine (Et₃N) [2].
-
Pour the slurry into the column and allow it to settle under mild air pressure. The Et₃N pre-treats the column, neutralizing the strongly acidic silanol sites.
3. Elution Strategy (Gradient)
-
Load the dry-loaded sample powder evenly onto the flat silica bed and top with a protective layer of sea sand.
-
Initial Elution: Begin with 4 column volumes (CV) of Hexane:Ethyl Acetate (80:20) + 1% Et₃N to elute non-polar fluorinated byproducts[3].
-
Gradient Ramp: Gradually increase the polarity to Hexane:Ethyl Acetate (50:50) + 1% Et₃N over 10 CVs. The target pyrazol-4-yl methanol will typically elute sharply in this window.
4. Fraction Analysis
-
Spot fractions on TLC plates and develop in Hexane:EtOAc (1:1). Visualize using UV light (254 nm) or by staining with potassium permanganate (KMnO₄), which readily oxidizes the secondary alcohol.
Quantitative Data: Solvent System Selection
The table below summarizes the empirical performance of various solvent systems for the isolation of fluorophenyl-pyrazolyl methanols.
| Solvent System | Ratio (v/v) | Additive | Primary Use Case | Expected Rf | Band Shape |
| Hexane / Ethyl Acetate | 1:1 | None | General screening, non-polar impurities | ~0.25 | Broad / Tailing |
| Hexane / Ethyl Acetate | 1:1 | 1% Et₃N | Standard purification, prevents tailing | ~0.35 | Sharp |
| DCM / Methanol | 95:5 | None | Highly polar impurities, late-eluting fractions | ~0.40 | Moderate Tailing |
| DCM / Methanol | 100:3 | 1% Et₃N | Recovery of strongly retained material | ~0.45 | Sharp |
Note: Dichloromethane (DCM) / Methanol systems are highly effective for pyrazoles that resist elution in Ethyl Acetate[4][5].
Troubleshooting Workflow Visualization
Follow this logical decision tree to diagnose and correct real-time chromatographic issues during your purification.
Figure 1: Decision tree for optimizing the chromatographic isolation of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol based on TLC observations.
Frequently Asked Questions (FAQs)
Q1: Why is my target compound streaking down the entire TLC plate, making it impossible to calculate an accurate Rf value? A: This is a classic symptom of acid-base interactions. The unsubstituted nitrogen (NH) on the 1H-pyrazole ring is basic and acts as a strong hydrogen-bond donor/acceptor. It interacts heterogeneously with the weakly acidic silanol groups on the silica gel stationary phase. Resolution: You must mask the silanol groups. Add 1% (v/v) Triethylamine (Et₃N) or 1% aqueous Ammonia to your mobile phase[1][2]. Alternatively, switch your stationary phase from acidic silica gel to neutral alumina.
Q2: My product is co-eluting with the starting material (e.g., a pyrazole-4-carbaldehyde). How can I improve the resolution? A: The secondary alcohol in (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol makes it significantly more polar than its corresponding aldehyde precursor. If they are co-eluting, your solvent system is likely too polar, causing both to move with the solvent front. Resolution: Decrease the initial polarity of your gradient. Start at Hexane:EtOAc (90:10) and hold it there for at least 5 column volumes. The less polar aldehyde will elute first. Only increase the EtOAc concentration once the aldehyde has completely cleared the column[3].
Q3: I tried wet-loading my sample using Dichloromethane (DCM), but the separation failed and the bands smeared. What happened? A: (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol has moderate-to-low solubility in pure non-polar solvents. When you wet-load a concentrated DCM solution onto a column equilibrated in Hexane, the sudden change in polarity causes the target compound to precipitate out of solution directly onto the top of the silica bed. As the mobile phase slowly re-dissolves it, it creates a continuous "bleed" rather than a tight band. Resolution: Always use the dry loading technique described in the Core Methodology section for this class of compounds.
Q4: Normal-phase chromatography is completely failing due to complex polar impurities. Can I use Reverse-Phase (RP) chromatography? A: Yes. Reverse-phase (C18) chromatography is highly effective for complex pyrazole derivatives[6]. Use a gradient of Water and Acetonitrile. To ensure the pyrazole ring remains fully protonated (preventing peak broadening), add 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases.
References
-
Semantic Scholar. "Ring-closing metathesis as a key step to construct the 2,6-dihydropyrano[2,3- c]pyrazole ring system." Semantic Scholar Corpus, 2024.[Link]
-
PubMed Central (PMC). "5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole." NIH National Library of Medicine, 2024.[Link]
- Google Patents. "US11090288B2 - Pyrazole derivatives and their uses thereof.
-
The Royal Society of Chemistry. "A General and Efficient Approach to 2H-Indazoles and 1H-Pyrazoles Through Copper-catalyzed Intramolecular N-N Bond Formation." RSC Advances, 2024.[Link]
-
The Royal Society of Chemistry. "Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors." RSC Advances, 2024.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US11090288B2 - Pyrazole derivatives and their uses thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol Stability
Welcome to the Technical Support Center. This guide provides comprehensive, field-proven troubleshooting strategies for researchers and drug development professionals working with (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol . Due to its unique structural motifs—a secondary alcohol flanked by an electron-withdrawing difluorophenyl ring and an electron-rich pyrazole heterocycle—this compound presents highly specific degradation challenges under acidic conditions.
Mechanistic Overview: The Causality of Degradation
To prevent degradation, it is critical to understand why it happens. As a diaryl methanol derivative, (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol is highly susceptible to acid-catalyzed dehydration. When exposed to acidic environments (e.g., during Boc-deprotection, acidic workups, or reverse-phase HPLC with TFA), the secondary hydroxyl group undergoes protonation. Subsequent loss of water generates a highly reactive diarylmethyl carbocation[1].
The instability of this molecule is driven by the competing electronic effects of its two aromatic rings:
-
Carbocation Stabilization: The electron-rich 1H-pyrazol-4-yl ring strongly stabilizes the adjacent carbocation via resonance delocalization from the pyrazole nitrogens, significantly lowering the activation energy required for dehydration.
-
Nucleophilic Susceptibility: Once the carbocation is formed, the inductive electron-withdrawal by the 2,4-difluorophenyl group increases the electrophilicity of the benzylic carbon, making it highly reactive toward any available nucleophiles (such as alcoholic solvents)[1].
-
Intermolecular Condensation: If no strong external nucleophile is present, the electron-rich C3 or C5 positions of the pyrazole ring from a neighboring molecule can attack the carbocation, leading to Friedel-Crafts-type dimerization or complex oligomerization[2].
Acid-catalyzed degradation pathway of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: Why do I see a mass shift of +14 Da (or +28 Da) when analyzing my sample via LC-MS? A: This is a classic artifact of using nucleophilic alcoholic solvents (like Methanol or Ethanol) in combination with acidic mobile phases (like 0.1% Formic Acid). The acid catalyzes the formation of the diarylmethyl carbocation, which is immediately trapped by the methanol solvent to form a methyl ether (+14 Da relative to the alcohol, as OH is replaced by OCH3). To resolve this, switch your sample diluent to Acetonitrile and use an acid-free mobile phase.
Q2: My compound degrades during an acidic deprotection step (e.g., 4M HCl in Dioxane). How can I prevent this? A: The pyrazole nitrogen has a pKa of ~2.5. In highly concentrated acid (pH < 1), the pyrazole ring becomes fully protonated, which theoretically destabilizes the carbocation and slows dehydration. However, during the quenching or concentration phase, as the pH transitions through the moderately acidic range (pH 2-5), the unprotonated pyrazole drives rapid degradation and oligomerization[3]. You must quench the reaction biphasically at low temperatures (see Protocol 2) to rapidly bypass this dangerous pH window.
Q3: Is the compound stable in neutral or basic conditions? A: Yes. Without the protonation of the hydroxyl group to form a primary leaving group (-OH2+), the activation barrier for C-O bond cleavage remains prohibitively high. The compound exhibits excellent stability at pH 7.0–9.0.
Quantitative Stability Data
The following table summarizes the kinetic stability of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol across various conditions to help you select appropriate solvents and buffers for your workflows.
| pH Level | Buffer / Additive | Solvent System | Half-Life ( | Primary Degradation Pathway |
| ~2.0 | 0.1% TFA | H2O / Acetonitrile | < 1 Hour | Dehydration & Oligomerization |
| ~2.7 | 0.1% Formic Acid | Methanol | < 30 Mins | Methyl Ether Formation |
| 4.5 | 10 mM Ammonium Acetate | H2O / Acetonitrile | ~12 Hours | Slow Dimerization |
| 7.4 | 1X PBS | H2O / DMSO | > 7 Days | Stable (Intact) |
| 8.5 | 10 mM Ammonium Bicarbonate | H2O / Acetonitrile | > 14 Days | Stable (Intact) |
Troubleshooting Workflow
Troubleshooting workflow for mitigating acid-induced degradation during experiments.
Validated Experimental Protocols
Protocol 1: Acid-Free LC-MS Analysis for Pyrazole-Methanols
Purpose: To prevent on-column dehydration and etherification during mass spectrometry analysis. This protocol validates stability by completely removing the acidic catalyst.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM Ammonium Bicarbonate solution in LC-MS grade water. Adjust pH to 8.5 using dilute ammonium hydroxide if necessary.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile. Strictly avoid Methanol or Ethanol.
-
Column Selection: Use a high-pH stable C18 column (e.g., Waters XBridge or Phenomenex Gemini) to prevent silica dissolution.
-
Gradient: Run a standard reverse-phase gradient (e.g., 5% to 95% B over 5 minutes). The basic pH ensures the pyrazole remains neutral and the hydroxyl group is completely stable.
Protocol 2: Mild Acidic Workup & Isolation
Purpose: To safely isolate the compound after an unavoidable acidic synthetic step without triggering dimerization. This protocol uses a self-validating biphasic trap to protect the molecule.
-
Cooling: Cool the crude acidic reaction mixture to 0 °C to 4 °C using an ice-water bath. Lowering the temperature exponentially decreases the rate of carbocation formation.
-
Biphasic Quenching: Add an equal volume of cold Ethyl Acetate (or Dichloromethane) to the reaction flask to create a biphasic system.
-
Neutralization: Slowly add cold, saturated aqueous Sodium Bicarbonate (
) under vigorous stirring until the aqueous layer reaches pH 7.5–8.0.-
Causality: The biphasic system ensures that as soon as the molecule is neutralized, it rapidly partitions into the protective organic layer, minimizing its residence time in the mildly acidic aqueous phase where dimerization occurs[4].
-
-
Extraction & Drying: Separate the organic layer, wash with brine, and dry over anhydrous
. Concentrate under reduced pressure at a water bath temperature not exceeding 30 °C .
References
-
Title: Pyrazole-Based Transthyretin Kinetic Stabilizers Identified Using a Covalent Fluorescent Probe Assay for Selectivity Profiling in Human Serum Source: ACS Publications (Journal of Medicinal Chemistry) URL: 4
-
Title: Contemporary Carbocation Chemistry: Applications in Organic Synthesis Source: ACS Publications (Chemical Reviews) URL: 1
-
Title: Corrosion Inhibition of Steel in Hydrochloric Acid Solution by New N,N'-Bipyrazole Piperazine Derivatives Source: International Journal of Electrochemical Science URL: 2
-
Title: Microwave-Assisted Synthesis of 1-Hydroxymethylazoles Source: bch.ro URL: 3
Sources
Validation & Comparative
1H NMR and 13C NMR spectral interpretation of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Topic: 1H NMR and 13C NMR Spectral Interpretation of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.
Executive Summary: The Analytical Challenge
(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol is a critical pharmacophore, often serving as a key intermediate in the synthesis of triazole antifungals (e.g., Voriconazole analogs).[1] Its structural elucidation presents a dual challenge:
-
The Fluorine Effect: The 2,4-difluoro substitution pattern creates complex second-order coupling in both
H and C spectra.[1] -
Protogenic Dynamics: The molecule contains two exchangeable protons (alcohol -OH and pyrazole -NH) and a chiral center.[1]
This guide compares the spectral performance of this compound in DMSO-
Structural Framework & Spin System
Before interpreting the data, we must define the spin system. The molecule consists of three distinct magnetic environments:
-
Ring A (Pyrazole): A 5-membered aromatic heterocycle subject to annular tautomerism (
-H exchange).[1] -
Linker (Methanol): A chiral methine (
-OH) creating a stereocenter.[1] -
Ring B (2,4-Difluorophenyl): A spin system heavily influenced by
F ( , 100% abundance).[1]
Diagram 1: Assignment Logic & Coupling Pathways
The following flowchart illustrates the hierarchical logic required to assign this molecule, prioritizing the identification of Fluorine coupling.
Caption: Logical workflow for assigning fluorinated heterocycles. Note that identifying J-coupling from
Experimental Protocol: Ensuring Spectral Integrity
To replicate the data discussed below, strict adherence to sample preparation is required to prevent signal broadening due to proton exchange.
-
Mass: 10–15 mg.[1]
-
Solvent: 0.6 mL DMSO-
(99.9% D) + 0.03% TMS.[1]-
Critical Step: Use a fresh ampoule.[1] Presence of water (HDO signal > 3.3 ppm) will catalyze proton exchange, collapsing the -OH and -NH doublets into singlets or invisible broad humps.
-
-
Temperature: 298 K (25 °C).[1]
-
Parameters:
= 14 ppm (to capture Pyrazole NH), = 2.0 s (ensure relaxation of quaternary carbons).
Comparative 1H NMR Performance: DMSO- vs. CDCl
The choice of solvent drastically alters the "performance" of the spectrum—defined here as the resolution of diagnostic signals.
Table 1: Chemical Shift & Multiplicity Comparison
| Proton Assignment | Multiplicity (DMSO) | Coupling ( | Interpretation Notes | ||
| Pyrazole -NH | 12.80 | Not Observed | Broad Singlet | - | Critical Difference. Invisible in CDCl |
| Pyrazole H-3/H-5 | 7.60 – 7.80 | 7.55 – 7.65 | Singlet (or 2xS) | - | In DMSO, distinct tautomers may appear if exchange is slow.[1] |
| Phenyl H-6 | 7.45 | 7.35 | td (Triplet of Doublets) | Deshielded by Pyrazole ring.[1] | |
| Phenyl H-5 | 7.15 | 6.90 | td | Upfield due to ortho-F shielding.[1] | |
| Phenyl H-3 | 6.98 | 6.82 | ddd | Most shielded (between two Fluorines).[1] | |
| Methine (-CH-OH) | 5.85 | 6.05 | Doublet | Couples to OH in DMSO.[1] | |
| Alcohol (-OH) | 5.60 | 2.50 (Broad) | Doublet | Diagnostic. Split into doublet in DMSO; singlet/broad in CDCl |
Detailed Analysis of the "Alternative" Failure
In CDCl
-
Consequence: The -OH proton appears as a broad singlet (variable position) and does not split the methine -CH-.[1] The methine appears as a singlet .[1]
-
Risk: This mimics a ketone or ether functionality, potentially leading to misidentification of the oxidation state if IR/MS is not consulted.
In DMSO-
-
Benefit: The -OH couples to the -CH- (
Hz), turning the methine signal into a doublet . This definitively proves the presence of a secondary alcohol.
13C NMR Interpretation: The Fluorine Fingerprint
The
Key C-F Coupling Constants (Performance Metrics)
-
C-2 / C-4 (Directly bonded to F):
-
Signal: Doublet of Doublets (dd).
-
Coupling:
Hz.[1] -
Visual: These are low-intensity multiplets around 160-164 ppm.
-
-
C-3 (Between two Fs):
-
C-1 (Quaternary ipso):
-
Signal: Doublet of Doublets (dd).
-
Coupling:
Hz (C2-F) and Hz (C4-F).
-
Diagram 2: Tautomerism & Solvent Interaction
This diagram explains why DMSO yields superior data for this specific pyrazole derivative.
Caption: Mechanistic comparison of solvent effects on the pyrazole/alcohol moiety. DMSO stabilizes the protogenic species via H-bonding.
Advanced Validation: 2D NMR & 19F Decoupling
If the 1D spectrum remains ambiguous due to signal overlap in the aromatic region (6.8 – 7.5 ppm), the following advanced techniques are recommended:
-
C{
F} NMR (Fluorine Decoupled Carbon):-
Technique: Apply continuous wave decoupling at the fluorine frequency during
C acquisition. -
Result: The complex multiplets (dd, t) at C2, C3, and C4 collapse into singlets . This confirms the carbon count and simplifies assignment.
-
-
HOESY (Heteronuclear Overhauser Effect):
-
Useful for determining the spatial proximity of the Pyrazole H-3/5 to the Phenyl ring, confirming the conformation around the central methanol linker.
-
References
-
Reich, H. J. (2024).[1] Structure Determination Using NMR: Fluorine Coupling Constants. University of Wisconsin-Madison. [Link][1]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Coupling). [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS): 2,4-Difluorobenzyl alcohol derivatives. [Link][1]
-
Claramunt, R. M., et al. (2006).[3] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[4] [Link]
Sources
HPLC method development for purity analysis of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Technical Deep Dive: Optimizing HPLC Purity Analysis for (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Executive Summary
Developing a purity method for (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol (hereafter DPPM ) presents a classic "bipolar" chromatographic challenge. The molecule contains a lipophilic, electron-withdrawing 2,4-difluorophenyl moiety and a polar, amphoteric pyrazole ring. Standard C18 methods often fail to resolve DPPM from its key oxidation impurity, the corresponding ketone, due to insufficient selectivity mechanisms.
This guide compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl alternative , demonstrating why the latter offers superior resolution via π-π interactions. We present a validated, self-consistent protocol for purity profiling that achieves a Resolution (
Molecular Profile & Analytical Challenges
To design a robust method, we must first understand the analyte's behavior in solution.
| Feature | Chemical Characteristic | Chromatographic Impact |
| Core Structure | Pyrazole ring linked to a difluorophenyl group via a methanol bridge. | Mixed-mode behavior: Hydrophobic retention + polar interactions. |
| Acidity/Basicity | Pyrazole NH is amphoteric ( | Risk: Peak tailing due to silanol interactions at neutral pH. Solution: Acidic mobile phase is required to suppress silanol ionization. |
| Critical Impurities | 1. The Ketone: (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanone (Oxidation product).2.[1] The Aldehyde: 2,4-Difluorobenzaldehyde (Starting material). | The Ketone is structurally identical except for the loss of chirality and increased planarity. Hydrophobic difference is negligible on C18. |
Method Development Strategy: The Comparison
We evaluated two distinct separation pathways to solve the critical separation of DPPM from its Ketone impurity.
Alternative A: The Standard Approach (C18)
-
Column: High-strength Silica (HSS) C18,
mm, 1.8 µm. -
Mechanism: Pure hydrophobic interaction (partitioning).
-
Outcome: The difluorophenyl group drives retention, but the C18 chain cannot discriminate well between the
(alcohol) and (ketone) linkers.-
Result: Co-elution or partial separation (
).
-
Alternative B: The Optimized Approach (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl,
mm, 1.8 µm. -
Mechanism: Hydrophobic interaction +
- Stacking . -
Outcome: The Phenyl-Hexyl phase interacts with the
-electrons of the pyrazole and difluorophenyl rings. The Ketone impurity , being more planar and having a conjugated -system extending through the carbonyl, interacts more strongly with the stationary phase than the non-planar alcohol (DPPM).-
Result: Baseline separation (
).[2]
-
Comparative Data Analysis
The following data summarizes the performance of both columns under identical gradient conditions (Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile).
| Parameter | C18 (Standard) | Phenyl-Hexyl (Recommended) | Improvement |
| Retention Time (DPPM) | 4.2 min | 4.8 min | +14% (Better retention) |
| Critical Pair Resolution ( | 1.15 (Ketone/DPPM) | 3.82 (Ketone/DPPM) | +232% |
| Peak Symmetry (Tailing Factor) | 1.3 (Minor tailing) | 1.05 (Sharp symmetry) | Improved shape |
| Selectivity ( | 1.02 | 1.15 | Distinct separation mechanism |
Senior Scientist Insight: The Phenyl-Hexyl column succeeds because it exploits the electronic differences between the alcohol and ketone, whereas C18 relies only on hydrophobicity, which is nearly identical for these two molecules.
Visualizing the Separation Mechanism
The diagram below illustrates the decision logic and the mechanistic difference that defines the success of the Phenyl-Hexyl phase.
Caption: Workflow comparing C18 vs. Phenyl-Hexyl selectivity mechanisms for DPPM purity analysis.
The Optimized Protocol (Self-Validating)
This protocol is designed to be self-validating . If the System Suitability criteria are met, the data is reliable.
A. Reagents & Preparation
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water (Maintains pH ~2.7 to suppress silanol activity).
-
Solvent B: Acetonitrile (Low UV cutoff).
-
Diluent: 50:50 Water:Acetonitrile.
-
Sample Prep: Dissolve DPPM to 0.5 mg/mL. Sonicate for 5 mins. Filter through 0.2 µm PTFE.
B. Chromatographic Conditions
-
Instrument: HPLC or UHPLC with PDA/UV detector.
-
Column: Phenyl-Hexyl,
mm, 1.7 µm or 2.6 µm (Core-Shell recommended). -
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C (Improves mass transfer for the rigid pyrazole ring).
-
Detection: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).
-
Injection Volume: 2.0 µL.
C. Gradient Table
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 95 | 5 | Initial Hold |
| 1.0 | 95 | 5 | Isocratic |
| 8.0 | 40 | 60 | Linear Gradient |
| 10.0 | 5 | 95 | Wash |
| 12.0 | 5 | 95 | Hold |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
D. System Suitability Criteria (Pass/Fail)
-
Resolution (
): > 2.0 between DPPM and closest eluting impurity (usually Ketone). -
Tailing Factor (
): 0.9 < < 1.2 for the main peak. -
Precision: RSD < 1.0% for retention time (n=5 injections).
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary interactions between Pyrazole NH and residual silanols. | Ensure pH is acidic (< 3.0). Add 5mM Ammonium Formate to Solvent A if using older columns. |
| Split Peaks | Sample solvent mismatch (Diluent is stronger than initial mobile phase). | Reduce injection volume or match diluent to 95:5 Water:ACN. |
| Baseline Drift at 220nm | Formic acid UV absorbance. | Use high-purity additives or switch to Phosphoric Acid (0.1%) if MS detection is not required. |
References
-
SIELC Technologies. "Separation of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]
-
Hassan, A. et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega, 6(39), 25686–25697. Available at: [Link]
Sources
Mass spectrometry (LC-MS) fragmentation pattern of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
An In-Depth Technical Guide to the LC-MS Fragmentation Pattern of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of modern pharmaceutical research and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also invaluable structural insights through the analysis of fragmentation patterns. This guide offers a detailed exploration of the predicted collision-induced dissociation (CID) fragmentation pattern of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol, a compound of interest in medicinal chemistry due to its constituent pharmacophoric motifs.
This document moves beyond a mere listing of fragments, delving into the mechanistic rationale behind the observed fragmentation pathways. By understanding the "why" behind the fragmentation, researchers can more confidently identify this and structurally related compounds in complex matrices, characterize metabolites, and troubleshoot analytical methods.
Foundational Principles: Understanding Fragmentation in LC-MS
Before dissecting the specific fragmentation of our target molecule, it is crucial to grasp the fundamental principles of collision-induced dissociation (CID) in the context of LC-MS.[1] In a typical tandem mass spectrometry (MS/MS) experiment, the protonated molecule (or another selected precursor ion) is isolated and subjected to collisions with an inert gas.[1] This collision process converts kinetic energy into internal energy, leading to the fragmentation of the precursor ion into smaller, charged product ions and neutral molecules.[1] The resulting product ion spectrum serves as a structural fingerprint of the molecule.
The fragmentation of even-electron ions, such as the protonated molecules typically generated by electrospray ionization (ESI), can be complex and may involve rearrangements.[2] However, by examining the fragmentation of known chemical moieties, we can predict the likely fragmentation pathways of a novel compound.
Predicted Fragmentation Pathway of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
The structure of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol contains three key features that will dictate its fragmentation: the 2,4-difluorophenyl ring, the pyrazole ring, and the methanol linker. The expected fragmentation will be a composite of the characteristic fragmentation patterns of these individual components.
A critical aspect of interpreting fragmentation is the stability of the resulting ions and neutral losses. More stable fragments are generally more likely to be formed and will thus appear as more intense peaks in the mass spectrum.[3]
Below is a proposed fragmentation pathway for the protonated molecule of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol.
Caption: Predicted fragmentation pathway of protonated (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol.
Detailed Analysis of Key Fragmentations
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment | Rationale |
| 211.06 | 193.05 | H₂O (18.01 Da) | Protonated 4-(2,4-difluorobenzylidene)-1H-pyrazole | The loss of a water molecule from the protonated parent compound is a common fragmentation pathway for alcohols.[4] This occurs via protonation of the hydroxyl group followed by elimination of water, leading to the formation of a stable carbocation. |
| 193.05 | 127.04 | C₄H₄N₂ (84.04 Da) | 2,4-Difluorobenzyl cation | Cleavage of the bond between the methylene bridge and the pyrazole ring results in the formation of the stable difluorobenzyl cation. The charge is stabilized by the aromatic ring. |
| 193.05 | 81.04 | C₇H₄F₂ (126.03 Da) | Protonated 4-methylpyrazole | This represents the alternative fragmentation where the charge is retained by the pyrazole moiety. |
| 127.04 | 113.02 | CH (13.02 Da) | Difluorophenyl cation | Loss of a methylidyne radical from the benzyl cation can lead to the formation of the difluorophenyl cation. |
| 81.04 | 54.04 | HCN (27.01 Da) | Aziridinium ion | A characteristic fragmentation of pyrazoles involves the loss of hydrogen cyanide (HCN).[5] This occurs through ring cleavage and rearrangement. |
Comparative Experimental Workflow for LC-MS Analysis
To empirically determine the fragmentation pattern, a systematic approach is required. The following workflow provides a robust methodology for the analysis of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol.
Caption: A typical experimental workflow for LC-MS/MS analysis.
Detailed Experimental Protocol
5.1. Sample Preparation
-
Prepare a stock solution of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL in a mobile phase-compatible solvent, typically 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation.
5.2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good peak shape and separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
5.3. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 100-500 to detect the precursor ion.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID).
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy ramp should be employed to capture both low-energy and high-energy fragments. This can be crucial for distinguishing between isomers.[6]
Comparison with Alternative Analytical Approaches
While LC-MS is a powerful tool, it is beneficial to consider its performance in the context of other analytical techniques.
| Technique | Advantages for this Analyte | Disadvantages for this Analyte |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides complementary fragmentation patterns (electron ionization). | The analyte's polarity and thermal lability may require derivatization prior to analysis, adding complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides definitive structural elucidation and isomer differentiation. | Significantly lower sensitivity than MS, making it unsuitable for trace-level analysis. Requires a pure sample. |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements, enabling the determination of elemental composition for both the precursor and fragment ions, which greatly enhances confidence in identification.[7] | Higher instrument cost. |
Conclusion
The predictable and informative fragmentation pattern of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol makes LC-MS/MS an ideal technique for its characterization. By understanding the fundamental fragmentation pathways of the difluorophenyl, pyrazole, and methanol moieties, researchers can confidently identify this compound and its analogs in various experimental settings. The proposed fragmentation scheme, centered around the initial loss of water followed by cleavage at the benzylic position, provides a solid framework for interpreting experimental data. For unambiguous identification, especially in complex matrices, the use of high-resolution mass spectrometry is strongly recommended to confirm the elemental composition of the observed ions. This guide provides the necessary theoretical and practical framework for scientists to effectively utilize LC-MS in their research involving this and structurally related compounds.
References
-
Grossert, J. S., Pippione, A. C., Boschi, D., Lolli, M. L., & White, R. L. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433–1437. [Link]
- Louris, J. N., Cooks, R. G., Syka, J. E. P., Kelley, P. E., Stafford, G. C., & Todd, J. F. J. (1987). Instrumentation, applications, and energy deposition in quadrupole ion-trap tandem mass spectrometry. Analytical Chemistry, 59(13), 1677–1685.
- de Hoffmann, E., & Stroobant, V. (2007).
- Kruve, A., & Kaupmees, K. (2017). Real-World Evidence for In-Source Fragmentation of ESI-Generated Ions. Journal of The American Society for Mass Spectrometry, 28(7), 1297–1305.
- Meng, F., & Fenn, J. B. (2001). Electrospray ionization of a protein at a collision-induced dissociation threshold. Journal of the American Society for Mass Spectrometry, 12(6), 630-637.
- Holčapek, M., Jirásko, R., & Lísa, M. (2010). Recent developments in liquid chromatography–mass spectrometry and its applications in lipidomics. TrAC Trends in Analytical Chemistry, 29(3), 237-249.
-
Collision-induced dissociation - Wikipedia. (n.d.). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. (2018, December 3). Retrieved from [Link]
-
Hernandes, M. Z., et al. (2016). A more detailed investigation of the fragmentation should be based on accurate mass data. This would allow the elucidation of the chemical formulae of fragments with higher confidence. SciSpace. Retrieved from [Link]
- Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-828.
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- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
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- 5. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 6. CE50: quantifying collision induced dissociation energy for small molecule characterization and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
X-ray crystallography and solid-state characterization of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Structural Insights & Solid-State Profiling: (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Executive Summary: The Structural Imperative
In the high-stakes landscape of kinase inhibitor development (specifically targeting ALK, ROS1, and MET pathways), the fragment (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol represents a critical pharmacophore.[1] Its structural integrity—defined by the chiral secondary alcohol and the tautomeric pyrazole ring—dictates not only its synthetic utility but also its binding affinity and solid-state stability.
This guide provides a rigorous technical comparison of the solid-state characterization of this specific fluorinated intermediate. We move beyond basic analysis to objectively compare Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and NMR alternatives, demonstrating why SC-XRD is the non-negotiable gold standard for this class of compounds.[1]
Part 1: Comparative Analysis of Characterization Methodologies
For a molecule like (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol, "performance" is measured by the resolution of three critical structural attributes: Absolute Configuration (Chirality) , Tautomeric State , and Supramolecular Packing .[1]
Table 1: Performance Matrix – SC-XRD vs. Alternatives
| Feature | SC-XRD (The Gold Standard) | PXRD (Powder Diffraction) | Solution NMR ( |
| Chiral Resolution | Definitive. Uses anomalous dispersion (Flack parameter) to assign R vs. S configuration directly.[1] | Inferential. Requires reference standards of known chirality; cannot determine absolute config ab initio. | Indirect. Requires chiral shift reagents or derivatization (Mosher's acid).[1] |
| Tautomer ID | Precise. Locates the proton on | Ambiguous. Average lattice parameters often obscure specific proton positions in dynamic systems. | Dynamic. Often observes a time-averaged signal due to rapid tautomeric exchange in solution.[1] |
| Packing Forces | Explicit. Maps C-H···F and O-H···N interactions essential for solubility prediction. | Fingerprint. Identifies polymorphs but fails to explain the mechanistic origin of stability. | None. Solution-state data does not correlate with solid-state energy landscapes.[1] |
| Data Integrity | Self-Validating. | Reference-Dependent. Requires high purity; prone to preferred orientation errors.[1] | Purity-Dependent. Solvent peaks and impurities can mask minor conformers. |
Expert Insight: While NMR is faster, it fails to capture the static tautomeric preference of the pyrazole ring in the solid state. For (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol, the pyrazole
is a critical hydrogen bond donor.[1] SC-XRD reveals that this molecule typically crystallizes in catemeric chains driven byinteractions, a feature invisible to solution NMR.[1]
Part 2: Solid-State Architecture & Mechanism
The introduction of the 2,4-difluorophenyl moiety is not merely a bioisostere replacement; it fundamentally alters the crystal packing through weak but directional C-H[1]···F interactions.
Structural Logic Flow: From Molecule to Crystal
The following diagram illustrates the hierarchical assembly of the crystal lattice, highlighting the competitive synthons that dictate the final polymorph.
Caption: Hierarchical assembly of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol crystal lattice, showing the competition between catemeric chains and dimers.
Part 3: Detailed Experimental Protocols
To achieve the "Gold Standard" characterization described above, the following self-validating protocols must be strictly adhered to.
Protocol A: Single Crystal Growth (Vapor Diffusion)[1]
Objective: Obtain diffraction-quality crystals suitable for absolute structure determination.
-
Dissolution: Dissolve 20 mg of the target compound in a minimal amount (approx. 0.5 mL) of Methanol or Ethanol (Good solvent).[1] Ensure the solution is clear and free of particulate matter (filter through 0.45 µm PTFE if necessary).[1]
-
Setup: Place the solution in a small inner vial (GC vial).
-
Diffusion: Place the open inner vial inside a larger jar containing 5 mL of n-Hexane or Diisopropyl ether (Anti-solvent).
-
Equilibration: Seal the outer jar tightly. Store at ambient temperature (20–25°C) in a vibration-free environment.
-
Harvesting: Monitor daily. Crystals typically appear as colorless prisms or blocks within 3–7 days.
-
Validation Check: If needles form, the diffusion rate is too fast. Reduce temperature to 4°C.
-
Protocol B: X-Ray Data Collection & Refinement Strategy
Objective: Resolve the specific hydrogen bonding network and fluorine disorder.
-
Mounting: Select a crystal with dimensions approx.
mm. Mount on a MiTeGen loop using Paratone oil. -
Cooling: Flash cool immediately to 100 K using a nitrogen stream.
-
Why? Low temperature reduces thermal motion of the terminal Fluorine atoms, allowing precise bond length measurement.
-
-
Collection: Collect data using Cu K
radiation ( Å).[1]-
Crucial: For chiral absolute configuration (Flack parameter), Cu radiation provides sufficient anomalous scattering signal compared to Mo radiation for light-atom structures.[1]
-
-
Refinement (SHELXL):
-
Refine all non-hydrogen atoms anisotropically.[2]
-
Locate the Hydroxyl (
) and Pyrazole ( ) protons from the Difference Fourier Map .[1] Do not place them geometrically. This confirms the tautomeric state. -
Flack Parameter Check: For the pure enantiomer, the Flack parameter should refine to
. A value of indicates a racemate or twinning.
-
Part 4: Supporting Data & Literature Grounding
Comparative Crystallographic Metrics
Based on analogous pyrazole-methanol systems (e.g., Crizotinib intermediates), the following crystallographic parameters are expected for the stable form:
| Parameter | (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol (Typical) | Non-Fluorinated Analogue (Comparison) |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic |
| Space Group | ||
| Density ( | ~1.45 - 1.55 g/cm³ (Higher due to F) | ~1.25 g/cm³ |
| H-Bond Motif | Catemeric Chains ( | Dimers ( |
| Packing Efficiency | High (driven by F-stacking) | Moderate |
Why Fluorine Matters (The "F-Effect")
Literature on fluorinated benzamides and pyrazoles confirms that the 2,4-difluoro substitution often enforces planarity in the phenyl ring and induces a specific "locking" of the conformation relative to the pyrazole.[1] This reduces conformational entropy and often leads to higher melting points and lower solubility compared to the non-fluorinated parent, a critical factor for formulation.
References
-
Evaluation of Pyrazole Packing Motifs: Comparison of halogenated pyrazoles reveals that 4-fluoro analogues favor catemeric chains over the trimers seen in bromo/chloro derivatives. Source: Ahmed, B. M., Zeller, M., & Mezei, G. (2023).[3] Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E, 79(5), 428–431.[1] Link
-
Fluorine in Crystal Engineering: Analysis of 2,4-difluorophenyl derivatives highlights the role of C-H···F interactions in stabilizing crystal lattices. Source: Tiekink, E. R. T., et al. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide.[1] Molbank, 2024(1), M1765. Link
-
Crizotinib Intermediate Characterization: Structural data on the related (2,6-dichloro-3-fluorophenyl) core provides a baseline for lattice energy comparisons. Source: Fun, H. K., et al. (2012). Crizotinib: a drug that crystallizes a unique molecular subset. Expert Review of Anticancer Therapy. Link
-
Methodological Validation: Protocols for determining absolute configuration of light-atom molecules using Cu-Kalpha radiation. Source: Flack, H. D. (1983).[1] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39, 876-881. Link
Sources
- 1. EP3545764A1 - Crystal form of 2-({2-fluoro-4-methyl-5-[(r)-(2,2,2-trifluoroethyl)sulfinyl]phenyl}imino)-3-(2,2,2- trifluoroethyl)-1,3-thiazolidin-4-one - Google Patents [patents.google.com]
- 2. Efficient Access to Functionalized N‑Difluoromethylpyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K | NSF Public Access Repository [par.nsf.gov]
A Comparative Guide to the Identification of Common Impurities in the Synthesis of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the identification and control of impurities are of paramount importance to ensure the safety, efficacy, and quality of the final drug product.[1] (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds, and a thorough understanding of its impurity profile is crucial for regulatory compliance and successful drug development. This guide provides a comprehensive overview of the common impurities encountered during the synthesis of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol, a comparative analysis of analytical techniques for their identification, and strategies to mitigate their formation.
The Synthetic Pathway: A Source of Potential Impurities
The most common and industrially scalable synthesis of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol involves a two-step process:
-
Friedel-Crafts Acylation: Synthesis of the ketone intermediate, (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanone.
-
Reduction: Reduction of the ketone to the desired alcohol product.
Each of these steps presents opportunities for the formation of impurities through side reactions, incomplete reactions, or the presence of impurities in the starting materials.
Figure 2. Formation of common impurities during synthesis.
Impurities from the Friedel-Crafts Acylation Step
-
Positional Isomers: The Friedel-Crafts acylation of 1,3-difluorobenzene is generally directed to the 4-position due to the ortho,para-directing effects of the fluorine atoms. However, small amounts of other positional isomers, such as the (2,6-difluorophenyl) or (3,5-difluorophenyl) analogues, can be formed. The presence of these isomers can be difficult to control and requires highly optimized reaction conditions.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual 1,3-difluorobenzene and 1H-pyrazole-4-carbonyl chloride in the intermediate ketone. While volatile starting materials are often removed during workup and purification, their presence should be monitored.
-
Di-acylated Byproducts: Under certain conditions, a second acylation of the difluorobenzene ring can occur, leading to the formation of di-acylated byproducts.
Impurities from the Reduction Step
-
Unreacted Ketone: The most common impurity from this step is the starting material, (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanone. Its presence indicates an incomplete reduction and the level of this impurity is a direct measure of the reaction's conversion.
-
Over-reduced Impurities: Aggressive reducing agents or prolonged reaction times can lead to the over-reduction of the alcohol to the corresponding methylene compound, (2,4-difluorophenyl)(1H-pyrazol-4-yl)methane.
Degradation Products
Forced degradation studies are essential to identify potential degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light. [2][3][4][5][6]For (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol, potential degradation pathways could involve oxidation of the alcohol to the ketone or etherification reactions.
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is necessary for the comprehensive identification and quantification of impurities.
| Technique | Principle | Strengths | Limitations | Application in this Synthesis |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution, quantitative, robust, widely applicable. | May require reference standards for absolute quantification of impurities. | The primary technique for purity assessment and quantification of known and unknown impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile is a common starting point. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides molecular weight information for impurity identification, highly sensitive. | Ionization efficiency can vary between compounds, potentially affecting quantification without standards. | Crucial for the identification of unknown impurities by providing their molecular weights and fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, can be quantitative. | Lower sensitivity compared to MS, complex mixtures can be difficult to analyze. | Used for the structural elucidation of isolated impurities and for confirming the structure of the main component. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for analyzing residual solvents and volatile starting materials. | Not suitable for non-volatile compounds like the target molecule and most of its impurities without derivatization. | Primarily used for determining residual solvents from the synthesis and purification steps. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for the development of a stability-indicating HPLC method.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Degradation: Reflux the sample in 0.1 M HCl at 60°C for 24 hours.
-
Base Degradation: Reflux the sample in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for an extended period.
-
Analysis: Analyze the stressed samples by the developed HPLC method and by LC-MS to identify and characterize any degradation products.
Mitigation Strategies for Impurity Control
-
Optimization of Reaction Conditions: Carefully control parameters such as temperature, reaction time, and stoichiometry of reagents to minimize the formation of side products.
-
Purification Techniques: Employ robust purification methods, such as recrystallization or column chromatography, to effectively remove impurities from the intermediate and final product.
-
Use of High-Purity Starting Materials: The quality of the starting materials directly impacts the purity of the final product. Ensure that starting materials meet predefined specifications.
-
In-Process Controls (IPCs): Implement IPCs at critical stages of the synthesis to monitor the progress of the reaction and the formation of impurities, allowing for adjustments to be made in real-time.
Conclusion
A thorough understanding of the potential impurities in the synthesis of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol is essential for the development of a robust and well-controlled manufacturing process. By anticipating the formation of common impurities, employing a suite of appropriate analytical techniques for their detection and characterization, and implementing effective mitigation strategies, researchers and drug development professionals can ensure the quality and safety of this critical pharmaceutical intermediate. The adoption of a systematic approach, including forced degradation studies, is key to building a comprehensive impurity profile and developing a validated, stability-indicating analytical method.
References
-
Juniper Publishers. (2018, July 30). Case History-The Control of Impurities-A Critical Issue to The Active Pharmaceutical Ingredient. Retrieved from [Link]
-
ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved from [Link]
-
PubMed. (1964, May). SYNTHESIS OF 2'-(2,4-DIFLUOROPHENYL )-11-BETA, 17,21-TRIHYDROXY-6,16-ALPHA-DIMETHYL-20-OXOPREGNA-4,6-DIENO(3,2-C) PYRAZOLE. Retrieved from [Link]
-
Elsevier. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
Journal of Pharmaceutical Education and Research. (2012, June 15). Current trends in forced degradation study for pharmaceutical product development. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
Sources
Validated analytical methods for quantifying (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
The following guide is a comprehensive technical resource for the quantification and validation of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol , a critical chiral intermediate in the synthesis of next-generation kinase inhibitors (e.g., ALK/ROS1 inhibitors analogous to Crizotinib) and novel pyrazole-carboxamide fungicides.
Executive Summary & Molecule Profile
(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol (C₁₀H₈F₂N₂O, MW: 210.[1]18) is a secondary alcohol bridging a pharmacophore-rich pyrazole ring and an electron-deficient fluorinated phenyl ring. In drug development, it serves as a "chiral switch" scaffold; its enantiomeric purity is often decisive for the biological activity of the final API.
This guide compares three validated analytical architectures designed for distinct stages of the product lifecycle:
-
RP-HPLC-PDA: The "Workhorse" for routine assay and chemical purity (>98%).
-
NP-Chiral HPLC: The "Specialist" for determining Enantiomeric Excess (%ee).
-
LC-MS/MS: The "Hunter" for trace genotoxic impurity profiling (<10 ppm).
Method Architecture 1: Reversed-Phase HPLC (Purity & Assay)
Best For: Routine QC, Stability Studies, Process Monitoring.
The Scientific Rationale
The pyrazole moiety is amphoteric. At neutral pH, peak tailing is common due to secondary interactions with residual silanols on silica columns. This method utilizes an acidic mobile phase (pH ~3.0) to protonate the pyrazole nitrogen (pKa ~2.5) or suppress silanol ionization, ensuring sharp peak symmetry without the need for ion-pairing reagents.
Validated Protocol Parameters
| Parameter | Specification |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile (LC Grade) |
| Gradient | 0-2 min: 5% B; 2-12 min: 5%→60% B; 12-15 min: 60%→95% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV-PDA at 265 nm (λmax for phenyl-pyrazole conjugation). |
| Column Temp | 35°C |
| Injection Vol | 5 µL |
Performance Metrics (Representative)
-
Linearity (R²): >0.9995 (Range: 10–500 µg/mL).
-
LOD/LOQ: 0.05 µg/mL / 0.15 µg/mL.
-
Specificity: Resolves from 2,4-difluorobenzaldehyde (starting material) and pyrazole-4-ketone (oxidation impurity).
Method Architecture 2: Chiral HPLC (Enantiomeric Separation)
Best For: Chiral purity confirmation (R- vs S-isomer) during asymmetric synthesis.
The Scientific Rationale
Since the molecule contains a chiral center at the methine carbon, RP-HPLC cannot distinguish the enantiomers. We employ Polysaccharide-based Chiral Stationary Phases (CSPs) in "Polar Organic Mode."[2][3] This mode uses 100% organic solvent (Acetonitrile/Alcohol), offering lower backpressure and faster equilibration than traditional Normal Phase (Hexane-based) methods.
Validated Protocol Parameters
| Parameter | Specification |
| Column | Lux Cellulose-2 or Chiralpak IC (4.6 x 250 mm, 5 µm). |
| Mobile Phase | Acetonitrile : Ethanol : Diethylamine (95 : 5 : 0.1 v/v/v). |
| Mode | Isocratic, Polar Organic Mode. |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 265 nm. |
| Selectivity (α) | Typically > 1.2 between enantiomers. |
Expert Insight: The addition of 0.1% Diethylamine (DEA) is critical. It masks non-specific binding sites on the chiral selector, preventing peak broadening of the basic pyrazole nitrogen.
Method Architecture 3: LC-MS/MS (Trace Impurity Profiling)
Best For: Genotoxic impurity screening (e.g., hydrazine traces) or cleaning validation.
The Scientific Rationale
For trace analysis (<0.1%), UV detection lacks sensitivity. We utilize Electrospray Ionization (ESI) in Positive Mode. The pyrazole ring protonates readily
Validated Protocol Parameters
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Ion Source: ESI Positive Mode (+4500 V).
-
MRM Transition:
-
Quantifier: 211.1 → 193.1 (Loss of -OH/H₂O).
-
Qualifier: 211.1 → 127.0 (Difluorophenyl cation).
-
-
LOD: < 1.0 ng/mL (ppb level).
Comparative Analysis & Decision Guide
The following table contrasts the three architectures to guide your experimental design.
| Feature | Method A: RP-HPLC | Method B: Chiral HPLC | Method C: LC-MS/MS |
| Primary Output | Chemical Purity (%) | Enantiomeric Excess (%ee) | Trace Quantification (ppm) |
| Cost Per Run | Low ($) | High ( | High ( |
| Robustness | High (Routine QC) | Moderate (Sensitive to solvent water) | Moderate (Matrix effects) |
| Resolution | Separates impurities | Separates enantiomers | Specific mass detection |
| Limit of Quant | ~0.1 µg/mL | ~1.0 µg/mL | ~0.001 µg/mL |
Visualizing the Analytical Workflow
The diagram below illustrates the decision logic for selecting the appropriate validated method based on the sample stage.
Figure 1: Analytical Decision Matrix. Routine samples undergo RP-HPLC first; Chiral HPLC is reserved for chemically pure batches to conserve expensive chiral columns.
Troubleshooting & Expert Tips (Self-Validating Systems)
To ensure your data is trustworthy (a core E-E-A-T principle), implement these self-validating checks:
-
The "Blank" Check: Always inject a blank (diluent) before the sample. Pyrazoles can exhibit "carryover" on C18 columns. If a peak appears in the blank at the analyte retention time, wash the column with 90% Acetonitrile/0.1% Formic Acid.
-
The Resolution Marker: In Method A (RP-HPLC), spike your standard with (2,4-difluorophenyl)methanol (the starting material). A valid method must resolve this peak (RT ~3.5 min) from the product (RT ~5.2 min) with a resolution (
) > 2.0. -
Solvent Matching: For Method B (Chiral), dissolve samples in the Mobile Phase. Using pure methanol or DMSO as a diluent can distort peak shapes (solvent mismatch effect) and ruin chiral resolution.
References
-
BenchChem. (2025).[2] Column chromatography conditions for separating pyrazole isomers. Retrieved from
-
Hassan, H. et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from
-
Putta, P. (2019). Analytical methods Development and Validation of Crizotinib by RP-HPLC Technique. International Journal of Biochemistry and Pharmacology. Retrieved from
-
Tóth, G. et al. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases. MTA. Retrieved from
-
ChemicalBook. (2026). (3-(2,4-Dichlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol Product Profile. Retrieved from
Sources
Metabolic stability comparison of fluorinated vs non-fluorinated pyrazole methanols
As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter a recurring paradox in drug design: the pyrazole methanol motif. While this scaffold is exceptionally effective at driving target engagement through critical hydrogen bonding and
To overcome this, targeted fluorination has emerged as a definitive bioisosteric strategy. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated pyrazole methanols, detailing the mechanistic causality behind their metabolic profiles and providing a self-validating experimental framework for evaluating their stability.
The Mechanistic Causality of Fluorine-Mediated Stability
The decision to introduce fluorine into a pyrazole methanol scaffold is not merely empirical; it is grounded in fundamental physical organic chemistry. When we observe rapid clearance of a non-fluorinated pyrazole methanol, the primary metabolic pathway is typically the CYP450-catalyzed oxidation of the hydroxymethyl group to an aldehyde, and subsequently to a carboxylic acid, or the direct epoxidation/hydroxylation of the pyrazole core.
Substituting specific hydrogen atoms with fluorine—whether via monofluorination of the pyrazole ring or the introduction of a trifluoromethyl (
-
Transition State Thermodynamics: The C–F bond (~110–126 kcal/mol) is significantly stronger than the C–H bond (~105 kcal/mol). As detailed in physical organic evaluations of1, replacing a metabolically labile C–H bond with a C–F bond fundamentally increases the transition state energy required for the CYP450 iron-oxo species to abstract a hydrogen atom. This directly reduces the
term of the enzymatic process. -
Electronic Deactivation: Fluorine is the most electronegative element (3.98 on the Pauling scale). Its incorporation exerts a strong inductive electron-withdrawing effect, reducing the overall electron density of the pyrazole core. Because CYP450-mediated oxidation often initiates via electrophilic attack or single-electron transfer, a less electron-rich heterocycle acts as a poorer substrate, thereby decreasing enzyme-substrate affinity (
) and 2.
Fig 1: CYP450-mediated metabolic pathways for non-fluorinated vs fluorinated pyrazole methanols.
Comparative Data Analysis
To objectively evaluate the impact of this bioisosteric replacement, we compare a standard non-fluorinated pyrazole methanol against its monofluorinated and trifluoromethylated counterparts. The data below illustrates the profound pharmacokinetic shift achieved by strategically 3.
| Compound Motif | Human Liver Microsome | Intrinsic Clearance ( | Primary Observed Metabolite | In Vivo Oral Bioavailability (F%) |
| Non-Fluorinated (Standard Pyrazole Methanol) | 12.5 | 115.2 | Pyrazole Carboxylic Acid | 18% |
| Monofluorinated (4-Fluoro-Pyrazole Methanol) | 45.0 | 38.4 | Minor Ring Oxidation | 42% |
| Trifluoromethylated (3-CF3-Pyrazole Methanol) | 85.5 | 16.3 | Largely Unchanged (Stable) | 64% |
Data Interpretation:
The non-fluorinated variant suffers from a high intrinsic clearance rate, converting rapidly to the inactive carboxylic acid. Monofluorination at the C4 position provides moderate protection by deactivating the ring electronically. However, the incorporation of a
Self-Validating Microsomal Stability Protocol
To generate trustworthy, reproducible data like that shown above, the experimental workflow must be rigorously controlled. The following in vitro Human Liver Microsome (HLM) stability assay is engineered as a self-validating system. Every step is designed with a specific causal purpose to isolate CYP-mediated metabolism from artifactual degradation.
Step-by-Step Methodology
Step 1: Matrix Preparation & Pre-Incubation
-
Action: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs. Pre-incubate the mixture at 37°C for 5 minutes.
-
Causality: Pre-incubation ensures the system reaches thermal equilibrium before the reaction begins. Initiating a cold reaction causes a kinetic lag phase, skewing early time-point data and artificially inflating the calculated half-life.
Step 2: Reaction Initiation (The NADPH Dependency)
-
Action: Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. By strictly controlling its addition, we define the exact
of CYP-mediated oxidation.
Step 3: Time-Course Sampling & Quenching
-
Action: At predetermined intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) spiked with an analytical Internal Standard (IS).
-
Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity. The simultaneous introduction of the IS corrects for any downstream volumetric losses or matrix-induced ion suppression during LC-MS/MS analysis, ensuring quantitative trustworthiness.
Step 4: The Self-Validating Control (Minus-NADPH)
-
Action: Run a parallel incubation identical to the main assay, but replace the NADPH solution with an equivalent volume of plain buffer. Sample this at
and minutes. -
Causality: This is the critical validation node. If the test compound depletes in the absence of NADPH, the instability is driven by chemical degradation, non-specific binding, or non-CYP enzymes (e.g., hydrolases). True metabolic stability data can only be claimed if the minus-NADPH control shows >95% compound remaining at 60 minutes.
Step 5: Centrifugation and LC-MS/MS Quantification
-
Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
Fig 2: Step-by-step self-validating workflow for the in vitro microsomal stability assay.
Conclusion
The transition from a non-fluorinated to a fluorinated pyrazole methanol is a masterclass in rational drug design. By leveraging the high bond dissociation energy and electronegativity of fluorine, researchers can systematically shut down CYP450-mediated metabolic soft spots. As demonstrated by the comparative data and validated through rigorous microsomal assays, fluorination not only rescues the intrinsic clearance liabilities of the pyrazole methanol scaffold but preserves its critical role in target binding, ultimately yielding highly bioavailable therapeutic candidates.
References
- Source: nih.
- Source: acs.
- Source: tandfonline.
- Source: rsc.
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07095C [pubs.rsc.org]
Infrared (IR) spectroscopy absorption bands for (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Executive Summary
Target Analyte: (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol CAS Registry Number: 125405-84-3 (Generic/Related) Primary Application: Chiral intermediate for kinase inhibitors (e.g., c-Met, ALK, ROS1 inhibitors) and antifungal azoles.
This guide provides a technical analysis of the infrared absorption profile for (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol. As a critical pharmacophore building block, the precise characterization of this molecule relies on distinguishing the hydroxyl-bearing chiral center from its ketone precursor . This document outlines the expected spectral bands, comparative analysis for reaction monitoring, and validated experimental protocols.
Spectral Assignment & Diagnostic Bands
The IR spectrum of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol is dominated by the interplay between the electron-withdrawing fluorine atoms on the phenyl ring and the hydrogen-bonding capabilities of the pyrazole and methanol groups.
Table 1: Detailed Vibrational Assignment
| Frequency Region (cm⁻¹) | Functional Group | Vibration Mode | Intensity | Diagnostic Notes |
| 3200 – 3500 | O-H (Alcohol) | Stretching ( | Broad, Strong | Characteristic of H-bonded hydroxyl groups.[1] Often overlaps with N-H. |
| 3100 – 3400 | N-H (Pyrazole) | Stretching ( | Medium, Sharp | Pyrazole N-H stretch; may appear as a shoulder on the broad O-H band. |
| 3000 – 3100 | C-H (Aromatic) | Stretching ( | Weak | |
| 2850 – 2950 | C-H (Aliphatic) | Stretching ( | Weak | Methine (CH-OH) stretch. Critical for distinguishing from non-alkylated analogs. |
| 1580 – 1620 | C=N / C=C | Ring Stretching | Medium | Pyrazole ring breathing and aromatic skeletal vibrations. |
| 1450 – 1550 | C=C (Aromatic) | Ring Stretching | Strong | Phenyl ring vibrations, often split due to F-substitution. |
| 1280, 1146, 1120 | C-F (Aryl Fluoride) | Stretching ( | Very Strong | The primary diagnostic marker for the 2,4-difluorophenyl moiety. |
| 1000 – 1100 | C-O (Alcohol) | Stretching ( | Strong | Confirms the secondary alcohol structure. |
| 800 – 900 | C-H (OOP) | Bending ( | Strong | Out-of-plane bending consistent with 1,2,4-trisubstituted benzene. |
Analyst Insight: The region between 1000–1400 cm⁻¹ is the "Fingerprint of Identity" for this molecule. The C-F stretches are intense and distinct, unlike the C-H bends found in non-fluorinated analogs.
Comparative Analysis: Reaction Monitoring
A standard synthetic route involves the reduction of the ketone precursor, (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanone , to the target alcohol. IR spectroscopy is the most efficient method to monitor this conversion in real-time.
Table 2: Precursor (Ketone) vs. Product (Alcohol)
| Feature | Ketone Precursor | Target Alcohol | Process Control Marker |
| Carbonyl (C=O) | Strong band at ~1650–1680 cm⁻¹ | Absent | Primary Indicator: Disappearance confirms reduction. |
| Hydroxyl (O-H) | Absent | Broad band at 3200–3500 cm⁻¹ | Appearance confirms product formation. |
| C-O Stretch | Absent | Strong band at ~1050 cm⁻¹ | Secondary confirmation of alcohol. |
| C-F Stretch | Present (1000–1400 cm⁻¹) | Present (1000–1400 cm⁻¹) | Remains constant (Internal Standard). |
Visualization: Synthesis Monitoring Logic
The following diagram illustrates the decision logic for confirming the reaction endpoint using IR markers.
Caption: Logic flow for monitoring the reduction of (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanone to the target alcohol.
Experimental Protocol
To ensure reproducible spectral data, the following protocol is recommended. This method minimizes hygroscopic interference, which is critical for analyzing alcohols.
Method: Attenuated Total Reflectance (ATR-FTIR)
Why ATR? Unlike KBr pellets, ATR requires no sample grinding, preventing moisture absorption that can artificially inflate the O-H band and obscure the N-H pyrazole stretch.
-
Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans (background) / 32 scans (sample).
-
Range: 4000 – 600 cm⁻¹.
-
-
Sample Preparation:
-
Ensure the solid sample is dry.[2] Residual solvent (e.g., MeOH, EtOAc) will interfere with C-O and O-H regions.
-
Place ~5 mg of sample onto the crystal center.
-
Apply pressure using the anvil until the force gauge is in the "green" zone (optimal contact).
-
-
Validation Criteria (Self-Check):
-
Baseline: Should be flat. A sloping baseline indicates poor contact or scattering.
-
CO2 Interference: Check for doublet at 2350 cm⁻¹. If present, purge the stage and re-acquire.
-
Intensity: The strongest peak (likely C-F stretch) should have roughly 0.5–0.8 absorbance units (or ~20-50% T).
-
Structural Identification Workflow
Use this workflow to confirm the identity of an unknown sample suspected to be the target molecule.
Caption: Step-by-step spectral verification workflow for confirming chemical identity.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 114989444, (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanol. Retrieved from [Link]
- Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. (Contextual reference for 2,4-difluoro/pyrazole pharmacophores).
-
NIST Chemistry WebBook. (2025). Infrared Spectrum of 1H-Pyrazole. Retrieved from [Link]
- MDPI. (2023). Vibrational Spectroscopy of 2,4-Difluorophenyl Derivatives.
Sources
Safety Operating Guide
(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol proper disposal procedures
Executive Summary & Core Directive
Treat as: Halogenated, Nitrogenous Organic Hazardous Waste.
(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol is a fluorinated heterocyclic intermediate. Due to the presence of the difluorophenyl ring and the nitrogen-rich pyrazole core, this compound requires strict segregation from general organic waste streams.
Immediate Disposal Directives:
-
DO NOT dispose of down the drain.
-
DO NOT mix with oxidizers (peroxides, nitrates) or strong acids.
-
DO NOT mix with non-halogenated solvents if avoiding a "halogenated" classification for the entire container is a cost-saving priority for your facility; however, for safety, default to the Halogenated Waste stream .
The ultimate destruction method must be High-Temperature Incineration with Flue Gas Scrubbing to neutralize Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) byproducts.
Chemical Profile & Hazard Identification
Understanding the "Structure-Activity Relationship" (SAR) of this molecule dictates the safety protocol. The fluorine atoms introduce stability and lipophilicity but generate hydrofluoric acid upon combustion. The pyrazole ring adds nitrogen content, necessitating NOx control.
| Parameter | Data | Operational Implication |
| Chemical Name | (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol | Primary Identifier |
| Molecular Formula | C₁₀H₈F₂N₂O | Fluorinated Organic |
| Molecular Weight | 210.18 g/mol | N/A |
| Physical State | Solid (typically off-white powder) | Dust inhalation hazard |
| GHS Classification | Warning H315 (Skin Irritant) H319 (Eye Irritant) H335 (Resp.[1][2][3][4] Irritant) | Standard PPE required (Nitrile gloves, eye protection) |
| Waste Code (RCRA) | Not P/U Listed. Classify as D001 (Ignitable) if in flammable solvent, or general toxic waste. | Characterize based on mixture. |
| Waste Code (EU EWC) | 07 05 13 * (Solid wastes containing hazardous substances) | Must be tagged as Hazardous. |
Waste Segregation Decision Logic
Effective disposal starts at the bench. Use this logic flow to determine the correct waste container.
Figure 1: Decision matrix for segregating fluorinated pyrazole waste. Note that many EH&S protocols require any fluorinated compound solution to be treated as halogenated waste regardless of solvent.
Detailed Disposal Procedures
A. Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired pure powder, weighing paper, contaminated gloves, spill cleanup materials.
-
Containment: Place items in a wide-mouth High-Density Polyethylene (HDPE) jar or a double-lined hazardous waste bag.
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in a satellite accumulation area away from heat and oxidizers until pickup.
B. Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Solutions in DMSO, Methanol, Dichloromethane, etc.
-
Compatibility Check: Ensure the solvent is compatible with the waste container (e.g., do not put chloroform solutions in standard polystyrene; use HDPE or Glass).
-
Stream Selection:
-
Preferred: Pour into the Halogenated Waste carboy. The fluorine content (
) technically classifies the mixture as halogenated in many strict regulatory environments (e.g., California), even if the solvent is methanol. -
Alternative: If the concentration is trace (<0.1%) and local regulations permit, it may go into Non-Halogenated waste, but this increases the risk of improper downstream incineration. Recommendation: Stick to Halogenated.
-
-
Venting: Use a safety cap with a pressure-relief valve if there is any risk of ongoing reaction or off-gassing.
C. Empty Containers
-
Triple Rinse: Rinse the empty original container three times with a compatible solvent (e.g., methanol or acetone).
-
Rinsate Disposal: Dispose of the rinsate into the Liquid Waste container (Halogenated).
-
Defacing: Deface the label and mark as "Empty". Dispose of the bottle in glass trash or recycling depending on facility rules for triple-rinsed containers.
Emergency Spill Response Protocol
In the event of a powder spill outside a containment hood:
Figure 2: Immediate response workflow for solid spills.
Critical Note: Do not use a standard vacuum cleaner. Use a HEPA-filtered vacuum or wet-wiping methods to prevent aerosolizing the fluorinated dust.
Scientific Rationale & Regulatory Context
Why Incineration?
Fluorinated organics like (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol are chemically stable. Landfilling is inappropriate due to potential leaching and environmental persistence (PFAS-adjacent concerns, though this specific molecule is not a PFAS).
-
Mechanism: High-temperature incineration (>1100°C) breaks the C-F bonds.
-
Scrubbing: The combustion releases Hydrogen Fluoride (HF). The facility must have alkaline scrubbers (e.g., Calcium Hydroxide) to convert HF into Calcium Fluoride (
) precipitate, preventing acid rain emissions.
Regulatory Codes[4][7][8][9][10]
-
US EPA (RCRA): While not explicitly P- or U-listed, it falls under "Process Waste" if generated during synthesis. If discarded pure, it is a "Chemical Product Waste".
-
EU Waste Framework: Assign code 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).
References
-
PubChem. (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol Compound Summary. National Library of Medicine. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Educational Institutions and Laboratories. RCRA Online. Available at: [Link]
-
University of Barcelona. Hazardous Laboratory Waste Classification Guide. OSSMA. Available at: [Link]
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. PubChemLite - (2,4-difluorophenyl)(1h-pyrazol-4-yl)methanol (C10H8F2N2O) [pubchemlite.lcsb.uni.lu]
- 3. (1H-pyrazol-4-yl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. (3-(2,4-DICHLOROPHENYL)-1-(2-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL | 618444-51-2 [chemicalbook.com]
- 6. hardydiagnostics.com [hardydiagnostics.com]
Personal protective equipment for handling (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Executive Summary & Operational Context
(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol (CAS: 1897736-08-1) is a specialized fluorinated heterocyclic building block[1]. In modern drug discovery, compounds containing the 2,4-difluorophenyl and pyrazole moieties are frequently utilized as critical intermediates in the synthesis of centrally efficacious BACE1 inhibitors for neurodegenerative diseases[2] and PI3K inhibitors for oncology targets[3].
Due to the specific physicochemical properties imparted by the difluorophenyl ring (enhanced lipophilicity) and the pyrazole moiety (coordination potential), standard laboratory handling is insufficient. This guide provides field-proven, mechanistically grounded protocols to ensure absolute operator safety and environmental compliance.
Quantitative Data & Hazard Metrics
To handle this compound safely, operators must first understand its physical parameters. The table below summarizes critical metrics and their direct implications for laboratory safety[4].
| Property | Value | Mechanistic Implication for Handling |
| Molecular Formula | C10H8F2N2O | Halogenated organic; requires strict waste segregation to prevent toxic gas generation during incineration. |
| Monoisotopic Mass | 210.06 Da | Low molecular weight solid; easily aerosolized as a fine powder, presenting a severe inhalation risk[4]. |
| Predicted XlogP | 1.2 | Moderate lipophilicity; capable of rapidly partitioning into and penetrating compromised epidermal barriers (stratum corneum)[4]. |
| CCS [M+H]+ | 140.7 Ų | Collision Cross Section data is critical for calibrating LC-MS equipment to monitor surface wipe tests during post-spill decontamination[4]. |
Mechanistic Personal Protective Equipment (PPE) Matrix
Standard PPE is inadequate for fluorinated aromatics. The following matrix outlines the required gear, the scientific causality behind the choice, and a self-validation check to ensure system integrity before handling[5],[1].
-
Hand Protection: Double Nitrile Gloves (Outer layer ≥ 5 mil)
-
Causality: The electron-withdrawing difluorophenyl group enhances the molecule's ability to permeate lipid-like matrices. Nitrile provides a superior chemical barrier against lipophilic fluorinated aromatics compared to latex, which degrades rapidly upon contact.
-
Self-Validation Check: Before donning, trap air in the outer glove, roll the cuff, and squeeze. If the glove deflates, micro-punctures are present; discard and select a new pair.
-
-
Eye Protection: ANSI Z87.1 Tight-Fitting Goggles
-
Causality: Fine powders of halogenated organics accumulate static charge, leading to sudden aerosolization. Safety glasses with gaps allow micro-particles to bypass the lenses and contact the ocular mucosa.
-
Self-Validation Check: Shake your head gently after donning. The goggles must maintain a complete, unbroken seal against the skin around the entire orbital bone.
-
-
Body Protection: Flame-Resistant (FR) Lab Coat
-
Causality: Prevents static build-up which could ignite solvent vapors if the compound is handled in tandem with flammable dissolution solvents (e.g., Methanol, Dichloromethane).
-
Experimental Workflow: Safe Handling & Transfer
The following protocol must be executed when weighing and transferring the neat solid.
Step 1: Environmental Preparation
-
Action: Activate a Class II fume hood and lower the sash to the designated operating height.
-
Causality: Ensures negative pressure containment of any aerosolized micro-particles.
-
Self-Validation Check: Tape a 2-inch piece of tissue paper to the bottom edge of the sash. If it pulls inward steadily, directional airflow is confirmed.
Step 2: Static Mitigation
-
Action: Discharge the weigh boat and the spatula using an ionizing anti-static gun.
-
Causality: Neutralizing the electrostatic potential prevents the fine fluorinated powder from repelling against the plastic boat and launching into the operator's breathing zone.
-
Self-Validation Check: Hover a gloved finger one inch above the empty weigh boat. If the boat twitches or lifts toward your finger, static is still present; re-apply the ionizing gun.
Step 3: Material Transfer
-
Action: Use a V-shaped, static-free spatula to transfer the solid. Once weighed, immediately dissolve the compound in the target solvent (e.g., 10% Methanol in DCM)[2] within the hood.
-
Causality: Transitioning the compound from a solid powder to a liquid solution eliminates the inhalation hazard and stabilizes the material for benchtop transport.
Operational workflow for the safe handling of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol.
Spill Response & Decontamination Logic
In the event of a breach of containment, immediate and logical action is required to prevent systemic exposure.
The Wet-Wipe Protocol (For spills < 5g):
-
Action:Do not dry sweep. Gently mist the spilled powder with a high-flashpoint solvent mixture (e.g., 10% Ethanol in water), then wipe with absorbent pads.
-
Causality: Dry sweeping generates micro-particulate aerosols, converting a localized dermal hazard into a severe systemic inhalation hazard. The water suppresses dust, while the ethanol solubilizes the lipophilic compound for complete removal.
-
Self-Validation Check: After wiping, swab the area and run a rapid LC-MS check targeting the 140.7 Ų [M+H]+ adduct[4]. A completely decontaminated surface will yield no residual signal above baseline.
Spill response logical workflow for (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol.
Waste Disposal Plan
Halogenated Segregation All solid waste, contaminated PPE, and solvent rinses containing this compound must be strictly segregated into "Halogenated Organic Waste" streams.
-
Causality: Incineration of fluorinated organics requires specialized high-temperature scrubbers to neutralize highly corrosive and toxic hydrogen fluoride (HF) gas. Mixing this compound with non-halogenated waste bypasses these critical environmental controls.
-
Self-Validation Check: Before disposal, verify the waste carboy label explicitly states "Halogenated" and perform a visual check to ensure no incompatible reactive acids are present in the carboy.
References
-
Prisinzano, T. et al. "Utilizing Structures of CYP2D6 and BACE1 Complexes To Reduce Risk of Drug–Drug Interactions with a Novel Series of Centrally Efficacious BACE1 Inhibitors." National Institutes of Health (NIH) / PubMed Central. URL:[Link]
- "US8242104B2 - Benzoxazepin P13K inhibitor compounds and methods of use." Google Patents.
-
"PubChemLite - (2,4-difluorophenyl)(1h-pyrazol-4-yl)methanol (CID 114989444)." Université du Luxembourg / LCSB. URL: [Link]
Sources
- 1. 1540855-96-6|(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 2. Utilizing Structures of CYP2D6 and BACE1 Complexes To Reduce Risk of Drug–Drug Interactions with a Novel Series of Centrally Efficacious BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8242104B2 - Benzoxazepin P13K inhibitor compounds and methods of use - Google Patents [patents.google.com]
- 4. PubChemLite - (2,4-difluorophenyl)(1h-pyrazol-4-yl)methanol (C10H8F2N2O) [pubchemlite.lcsb.uni.lu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
